Product packaging for Gimatecan(Cat. No.:CAS No. 292620-90-7)

Gimatecan

Cat. No.: B7818668
CAS No.: 292620-90-7
M. Wt: 447.5 g/mol
InChI Key: UIVFUQKYVFCEKJ-OPTOVBNMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gimatecan is an orally available 7-t-butoxyiminomethyl-substituted lipophilic camptothecin derivative.
This compound is an orally bioavailable, semi-synthetic lipophilic analogue of camptothecin, a quinoline alkaloid extracted from the Asian tree Camptotheca acuminate, with potential antineoplastic and antiangiogenic activities. This compound binds to and inhibits the activity of topoisomerase I, stabilizing the cleavable complex of topoisomerase I-DNA, which inhibits the religation of single-stranded DNA breaks generated by topoisomerase I;  lethal double-stranded DNA breaks occur when the topoisomerase I-DNA complex is encountered by the DNA replication machinery, DNA replication is disrupted, and the tumor cell undergoes apoptosis. Although the mechanism of its antiangiogenic activity has yet to be full elucidated, this agent may inhibit endothelial cell migration, tumor neovascularization, and the expression of proangiogenic basic fibroblast growth factor (bFGF).
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H25N3O5 B7818668 Gimatecan CAS No. 292620-90-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(19S)-19-ethyl-19-hydroxy-10-[(E)-(2-methylpropan-2-yl)oxyiminomethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5/c1-5-25(31)18-10-20-21-16(12-28(20)22(29)17(18)13-32-23(25)30)15(11-26-33-24(2,3)4)14-8-6-7-9-19(14)27-21/h6-11,31H,5,12-13H2,1-4H3/b26-11+/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVFUQKYVFCEKJ-OPTOVBNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)/C=N/OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057702
Record name Gimatecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292618-32-7, 292620-90-7
Record name Gimatecan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=292618-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gimatecan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292618327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-tert-Butoxyiminomethylcamptothecin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292620907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gimatecan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06721
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gimatecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 292618-32-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GIMATECAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KKS9R192F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Gimatecan's Mechanism of Action in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gimatecan (also known as ST1481 or LBQ707) is a potent, orally bioavailable, lipophilic analogue of the natural alkaloid camptothecin.[1][2] Its primary mechanism of action in cancer is the inhibition of DNA topoisomerase I, a critical enzyme involved in DNA replication and transcription.[3][4] By stabilizing the covalent complex between topoisomerase I and DNA, this compound induces single-strand breaks that convert to lethal double-strand breaks during DNA replication, ultimately leading to cell cycle arrest and apoptosis.[2][5] Beyond its direct cytotoxic effects, this compound also exhibits antiangiogenic properties and modulates key intracellular signaling pathways, contributing to its broad antitumor activity observed in preclinical and clinical studies.[1][6] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by targeting topoisomerase I (Top1).[4] Top1 alleviates torsional stress in DNA by introducing transient single-strand breaks.[5] this compound binds to the Top1-DNA complex, preventing the religation of the cleaved DNA strand.[2] This stabilized "cleavable complex" becomes a roadblock for the DNA replication machinery.[2] The collision of the replication fork with this complex results in the conversion of the single-strand break into a permanent and lethal double-strand break, triggering a DNA damage response that culminates in apoptotic cell death.[2] Preclinical studies have demonstrated that this compound is a potent inhibitor of Top1 and persistently stabilizes the cleavable complex.[1][7]

Visualization of Topoisomerase I Inhibition by this compound

Gimatecan_Top1_Inhibition cluster_0 Normal Topoisomerase I Function cluster_1 This compound's Mechanism of Action Supercoiled_DNA Supercoiled DNA Top1 Topoisomerase I Supercoiled_DNA->Top1 Binding and Cleavage Relaxed_DNA Relaxed DNA Top1->Relaxed_DNA Religation Cleavable_Complex Stabilized Top1-DNA-Gimatecan 'Cleavable Complex' This compound This compound This compound->Cleavable_Complex DSB Double-Strand Break Cleavable_Complex->DSB Replication_Fork Replication Fork Replication_Fork->DSB Collision Apoptosis Apoptosis DSB->Apoptosis

Caption: this compound stabilizes the Topoisomerase I-DNA complex, leading to double-strand breaks and apoptosis.

Quantitative Analysis of In Vitro Potency

This compound has demonstrated significant antiproliferative activity across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized in the table below.

Cell LineCancer TypeIC50 (nM)Exposure Time (h)
Hepatocellular Carcinoma
Huh-7Hepatocellular Carcinoma12.172
HepG2Hepatocellular Carcinoma25.372
SMMC-7721Hepatocellular Carcinoma48.972
MHCC97LHepatocellular Carcinoma1085.072
Bladder Cancer
HT1376Bladder Carcinoma9.0 (ng/mL)1
2.8 (ng/mL)24
MCRBladder Carcinoma90 (ng/mL)1
5.0 (ng/mL)24
Gastric Cancer
SNU-1Gastric CancerVaries (dose-dependent)24, 48
HGC27Gastric CancerVaries (dose-dependent)24, 48
MGC803Gastric CancerVaries (dose-dependent)24, 48
NCI-N87Gastric CancerVaries (dose-dependent)24, 48

Data compiled from multiple preclinical studies.[2][3][4][8]

Induction of Apoptosis and Cell Cycle Arrest

A primary consequence of this compound-induced DNA damage is the activation of the apoptotic cascade. Studies have shown that this compound treatment leads to a significant increase in the proportion of apoptotic cells in a dose- and time-dependent manner.[8] This is accompanied by the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, and modulation of pro- and anti-apoptotic proteins such as Bak and Bcl-2.[6]

Furthermore, this compound has been observed to cause cell cycle arrest, predominantly in the S and G2/M phases, which is consistent with its mechanism of disrupting DNA replication.[3][9]

Experimental Protocol: Assessment of Apoptosis via Annexin V/7-AAD Staining
  • Cell Culture and Treatment: Seed cancer cells (e.g., SNU-1, NCI-N87) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0-1 µM) for 24 hours.[10]

  • Cell Harvesting and Staining: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS). Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-PE and 7-Aminoactinomycin D (7-AAD) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[8][10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, 7-AAD-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[10]

Experimental Workflow: Apoptosis Assessment

Apoptosis_Workflow Start Start Cell_Culture Seed and Culture Cancer Cells Start->Cell_Culture Gimatecan_Treatment Treat with this compound (0-1 µM, 24h) Cell_Culture->Gimatecan_Treatment Harvest_Cells Harvest and Wash Cells Gimatecan_Treatment->Harvest_Cells Staining Stain with Annexin V-PE and 7-AAD Harvest_Cells->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Quantify Apoptotic Cell Population Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound-induced apoptosis using flow cytometry.

Modulation of Intracellular Signaling Pathways

In addition to its direct effects on DNA, this compound has been shown to modulate critical intracellular signaling pathways involved in cell survival, proliferation, and angiogenesis.

Inhibition of the PI3K/AKT and MAPK/ERK Pathways

In gastric cancer models, this compound treatment has been shown to significantly inhibit the phosphorylation of AKT, MEK, and ERK, key components of the PI3K/AKT and MAPK/ERK signaling pathways.[6][11] These pathways are frequently hyperactivated in cancer and play a crucial role in promoting cell proliferation and survival. By suppressing these pathways, this compound can further contribute to its antitumor activity.

Activation of JNK and p38 MAPK Pathways

Conversely, this compound can activate the JNK and p38 MAPK stress-activated protein kinase pathways.[6][11] Activation of these pathways is often associated with the cellular response to stress, including DNA damage, and can promote apoptosis.

Antiangiogenic Effects

This compound also exhibits antiangiogenic properties, which are crucial for inhibiting tumor growth and metastasis.[1] A key mechanism underlying this effect is the downregulation of the proangiogenic basic fibroblast growth factor (bFGF).[1] This, in turn, can inhibit endothelial cell migration and tumor neovascularization.[5]

Signaling Pathway Diagram

Gimatecan_Signaling cluster_0 Pro-Survival and Proliferation Pathways cluster_1 Stress-Activated Apoptotic Pathways cluster_2 Anti-Angiogenic Pathway This compound This compound AKT pAKT This compound->AKT MEK pMEK This compound->MEK JNK pJNK This compound->JNK p38 p-p38 This compound->p38 bFGF bFGF This compound->bFGF Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival ERK pERK MEK->ERK ERK->Cell_Survival Apoptosis_Signal Apoptosis JNK->Apoptosis_Signal p38->Apoptosis_Signal Angiogenesis Angiogenesis bFGF->Angiogenesis

Caption: this compound modulates key signaling pathways involved in cancer cell survival, apoptosis, and angiogenesis.

Preclinical Antitumor Efficacy

This compound has demonstrated impressive antitumor efficacy in a wide range of human tumor xenograft models, including those of lung, ovarian, melanoma, and central nervous system cancers.[7][12] Its oral bioavailability allows for prolonged daily treatment regimens, which have been shown to be highly effective.[7] In vivo studies have consistently shown that this compound can significantly delay tumor growth and increase survival in animal models.[12]

Experimental Protocol: In Vivo Xenograft Study
  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., A549 non-small cell lung cancer) into the flanks of immunocompromised mice.[1]

  • Treatment Administration: Once tumors are established, administer this compound orally via gavage. Treatment schedules can vary, for example, daily low-dose (e.g., 0.5 mg/kg) or intermittent high-dose (e.g., 2 mg/kg every 4 days).[1][3]

  • Tumor Growth Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly) to assess treatment efficacy and toxicity.[2]

  • Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or microvessel density.[1][8]

Conclusion

This compound is a promising anticancer agent with a multi-faceted mechanism of action. Its primary role as a potent topoisomerase I inhibitor leads to catastrophic DNA damage and apoptosis in cancer cells. This is further augmented by its ability to inhibit pro-survival signaling pathways, activate stress-response pathways, and exert antiangiogenic effects. The extensive preclinical data, including its oral bioavailability and broad-spectrum antitumor activity, underscore its potential as a valuable therapeutic option in oncology. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in various cancer types.

References

Gimatecan as a topoisomerase I inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Gimatecan: A Topoisomerase I Inhibitor

Introduction

This compound (also known as ST1481 or LBQ707) is an orally bioavailable, semi-synthetic, lipophilic analogue of camptothecin, a quinoline alkaloid with potent antitumor activity.[1][2][3] Developed as a next-generation topoisomerase I (TOP I) inhibitor, this compound was selected for its promising preclinical pharmacological profile, which includes marked cytotoxic potency, enhanced stability of its active lactone form, and impressive efficacy in a wide range of human tumor xenografts.[4][5] Its primary mechanism of action involves the inhibition of DNA topoisomerase I, leading to the stabilization of DNA-enzyme complexes, induction of DNA damage, and ultimately, tumor cell apoptosis.[1][6] This guide provides a comprehensive technical overview of this compound, detailing its mechanism, preclinical and clinical data, and the experimental protocols used in its evaluation.

Chemical Properties

This compound is chemically identified as 7-t-butoxyiminomethylcamptothecin.[1] The addition of a highly lipophilic O-alkyl oxime substituent at the 7th position of the camptothecin molecule is a key structural feature.[7][8] This modification contributes to its increased potency, favorable pharmacokinetics, and stability.[4][9]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂₅H₂₅N₃O₅[2][10]
Molecular Weight 447.49 g/mol [2][10]
CAS Number 292618-32-7[3]
Synonyms ST1481, LBQ707[1][11]
Form Orally bioavailable, lipophilic analogue[1][2]

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA torsional strain during replication and transcription.[1][6] The process unfolds as follows:

  • Binding: this compound intercalates into the DNA-Topoisomerase I complex.

  • Stabilization of the Cleavable Complex: It stabilizes the covalent intermediate, known as the "cleavable complex," where topoisomerase I has introduced a single-strand break in the DNA.[6][12] this compound is noted for introducing strong and persistent DNA cleavage.[13][14]

  • Inhibition of DNA Religation: By stabilizing this complex, this compound prevents the enzyme from religating the cleaved DNA strand.[1]

  • Collision with Replication Fork: When the advancing DNA replication machinery (replication fork) collides with this stabilized cleavable complex, the transient single-strand break is converted into a permanent and lethal double-strand DNA break.[1][6]

  • Cell Cycle Arrest and Apoptosis: The accumulation of these double-strand breaks triggers a DNA damage response, leading to cell cycle arrest, typically in the S and G2/M phases, and ultimately initiates programmed cell death (apoptosis).[6][15][16]

Gimatecan_Mechanism cluster_0 Cell Nucleus TopI Topoisomerase I (Top I) Cleavage Top I creates single-strand break TopI->Cleavage induces DNA Supercoiled DNA DNA->TopI binds to Complex Cleavable Complex (Top I-DNA) Cleavage->Complex Religation DNA Religation (Torsional strain relieved) Complex->Religation normally proceeds to Replication DNA Replication Fork Complex->Replication Collision Religation->DNA regenerates DSB Double-Strand Break (Irreversible DNA Damage) Replication->DSB converts to Apoptosis Apoptosis DSB->Apoptosis leads to This compound This compound This compound->Complex Binds & Stabilizes

This compound's mechanism of Topoisomerase I inhibition.

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile, particularly in humans, characterized by a long biological half-life and high stability of the active lactone form in plasma.[7][17]

Table 2: Key Pharmacokinetic Parameters of this compound in Humans

ParameterValuePatient Population / DosingReference
Administration Route OralAdvanced Solid Tumors[17]
Time to Peak Plasma Conc. (Tmax) Within 2-4 hoursMalignant Gliomas / Advanced Solid Tumors[7][18]
Biological Half-Life (t½) 77 ± 37 hoursAdvanced Solid Tumors (once weekly)[7][17]
57 ± 22 hoursMalignant Gliomas (daily x 5)[18]
Active Form in Plasma Almost entirely intact lactoneAdvanced Solid Tumors[7][17]
Apparent Clearance (CL/f) 1.2 ± 0.9 L/hMalignant Gliomas (non-EIASD)[18]
Effect of EIASDs Increases clearance by 2-10 foldMalignant Gliomas[18]

*EIASD: Enzyme-Inducing Antiseizure Drugs

Preclinical Efficacy

In Vitro Activity

This compound has demonstrated potent cytotoxic activity against a broad range of human cancer cell lines, often showing greater potency than other camptothecins like topotecan.[7]

Table 3: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ ValueExposure TimeReference
Various HCC Lines Hepatocellular Carcinoma12.1 - 1085.0 nM72 h[13][14]
HT1376 Bladder Carcinoma9.0 ± 0.4 ng/mL1 h[15]
MCR Bladder Carcinoma90 ± 3 ng/mL1 h[15]
HT1376 Bladder Carcinoma2.8 ± 0.1 ng/mL24 h[15]
MCR Bladder Carcinoma5.0 ± 0.2 ng/mL24 h[15]
NCI-H460 Non-Small Cell Lung0.015 µM2 h[15]
HT-29 Colon Carcinoma0.056 µM1 h[15]
In Vivo Activity

Preclinical studies using mouse xenograft models have consistently shown significant, dose-dependent antitumor effects of this compound administered orally.[5][13]

Table 4: In Vivo Antitumor Efficacy of this compound in Xenograft Models

ModelCancer TypeDosing ScheduleKey OutcomeReference
HCC Xenografts Hepatocellular Carcinoma0.8 mg/kg & 0.4 mg/kg (oral, q4dx4)Significant tumor growth inhibition (TVI% 62-95% at 0.8 mg/kg)[13]
Bladder Carcinoma Bladder Carcinoma2 mg/kg (oral, q4dx4)Marked tumor growth inhibition[15]
Orthotopic CNS Tumors GlioblastomaVarious schedules (e.g., 0.25 mg/kg daily)Significant increase in survival time[5]
Metastatic Models Lung, Ovarian CarcinomaVarious schedulesMost treated mice were tumor-free at experiment end[5]
Gastric Cancer PDX Gastric CancerN/ASignificant tumor growth inhibition[19]

Experimental Protocols

In Vitro Cell Viability and Cytotoxicity Assays

Detailed methodologies are crucial for reproducing and comparing experimental results.

1. CellTiter-Glo® Luminescent Cell Viability Assay (Used for HCC studies[13][14])

  • Principle: Measures ATP as an indicator of metabolically active, viable cells.

  • Protocol:

    • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Drug Treatment: Cells are treated with various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for a specified period (e.g., 72 hours).[13]

    • Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.

    • Incubation: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and incubated at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measurement: Luminescence is recorded using a plate reader. The signal is proportional to the amount of ATP and thus the number of viable cells.

    • Analysis: IC₅₀ values are calculated from dose-response curves.

2. Sulforhodamine B (SRB) Assay (Used for Bladder Cancer studies[6])

  • Principle: Measures cell density based on the measurement of cellular protein content.

  • Protocol:

    • Cell Seeding & Treatment: Similar to the above, cells are seeded and treated with the drug for a defined period (e.g., 1, 6, or 24 hours).[6]

    • Fixation: After drug exposure and a recovery period (e.g., 72 hours total), cells are fixed with trichloroacetic acid (TCA).

    • Staining: Cells are washed and stained with 0.4% (w/v) SRB in 1% acetic acid.

    • Washing: Unbound dye is removed by washing with 1% acetic acid.

    • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

    • Measurement: Absorbance is measured at a specific wavelength (e.g., 510 nm) using a plate reader.

    • Analysis: IC₅₀ values are determined from the generated dose-response curves.

In_Vitro_Workflow cluster_0 In Vitro Cytotoxicity Assay Workflow A 1. Seed cells in 96-well plate B 2. Add varying concentrations of this compound A->B C 3. Incubate for specified duration (e.g., 72 hours) B->C D 4. Measure cell viability (e.g., CellTiter-Glo, SRB) C->D E 5. Analyze data and calculate IC50 value D->E

A generalized workflow for in vitro cytotoxicity experiments.
In Vivo Antitumor Efficacy Studies

Mouse Xenograft Model Protocol (Used for HCC studies[13][14])

  • Principle: Human tumor cells are implanted into immunodeficient mice to evaluate the antitumor efficacy of a compound in a living system.

  • Protocol:

    • Cell Implantation: A specific number of human cancer cells (e.g., HepG2, Huh-1) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization: Mice are randomized into treatment and control groups.

    • Drug Administration: this compound is administered (e.g., orally) according to a specific dosing schedule (e.g., 0.8 mg/kg, every four days for four doses). The control group receives the vehicle preparation.[13]

    • Monitoring: Tumor volume and the body weights of the mice are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length × Width²)/2.

    • Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, or after a specific duration. Efficacy is assessed by comparing the tumor volume in treated versus control groups (e.g., Tumor Volume Inhibition %).

In_Vivo_Workflow cluster_1 In Vivo Xenograft Study Workflow A 1. Implant human tumor cells into mice B 2. Allow tumors to establish A->B C 3. Randomize mice into groups B->C D 4. Administer this compound (oral) or Vehicle C->D E 5. Monitor tumor volume and body weight D->E F 6. Analyze antitumor efficacy (e.g., TVI%) E->F

A generalized workflow for in vivo xenograft studies.

Affected Signaling Pathways

Recent research indicates that this compound's antitumor activity is mediated not only by direct DNA damage but also by the modulation of key intracellular signaling pathways.

  • p53 and MYC Pathways: In B-cell precursor acute lymphoblastic leukemia (BCP-ALL) cells, this compound treatment led to the activation of the tumor-suppressive p53 pathway and suppression of the MYC pathway.[16] The activation of p53 is a classic response to DNA damage.

  • AKT and MAPK Pathways: In gastric cancer models, this compound was shown to inhibit the expression of phosphorylated AKT (pAKT), phosphorylated MEK (pMEK), and phosphorylated ERK (pERK), key components of pro-survival pathways.[19][20] Concurrently, it activated the pro-apoptotic JNK2 and p38 MAPK pathways.[19][20]

  • Antiangiogenic Effects: this compound also exhibits antiangiogenic properties, potentially through the inhibition of endothelial cell migration and the downregulation of proangiogenic factors like basic fibroblast growth factor (bFGF), an effect possibly linked to the inhibition of the Akt pathway.[1][21]

Gimatecan_Signaling cluster_dna DNA Damage Response cluster_survival Survival & Proliferation Pathways cluster_stress Stress Response Pathways This compound This compound p53 p53 Pathway (Activation) This compound->p53 MYC MYC Pathway (Suppression) This compound->MYC AKT AKT Pathway (pAKT) This compound->AKT MAPK_ERK MEK/ERK Pathway This compound->MAPK_ERK MAPK_JNK JNK2/p38 MAPK Pathway (Activation) This compound->MAPK_JNK Apoptosis1 Apoptosis p53->Apoptosis1 Proliferation Cell Survival & Proliferation AKT->Proliferation MAPK_ERK->Proliferation Apoptosis2 Apoptosis MAPK_JNK->Apoptosis2

Signaling pathways modulated by this compound.

Clinical Development

This compound has progressed through Phase I and into Phase II clinical trials for various solid tumors.[4][11] Phase I studies established its maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs), which include fatigue, neutropenia, nausea, and anorexia.[8][17] Phase II trials have evaluated its efficacy in specific cancers such as recurrent glioblastoma and epithelial ovarian cancer.[11][22] While it showed minimal efficacy in a glioblastoma trial at the tested schedule, research into its potential for other malignancies is ongoing.[11][22]

Conclusion

This compound is a potent, orally bioavailable topoisomerase I inhibitor with a distinct preclinical profile. Its lipophilic nature, enhanced lactone stability, and persistent stabilization of the topoisomerase I-DNA cleavable complex contribute to its significant antitumor activity across a wide array of cancer models.[4][5] The ability of this compound to modulate critical signaling pathways, including AKT and MAPK, further underscores its multifaceted mechanism of action.[19][20] While clinical development is ongoing to define its therapeutic window and efficacy in specific patient populations, this compound remains a promising agent in the class of camptothecin analogues, warranting further investigation alone or in combination with other cancer therapies.[7][17]

References

Gimatecan: A Technical Whitepaper on its Antiangiogenic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gimatecan (ST1481), a novel lipophilic camptothecin analogue, has demonstrated significant antitumor activity, which is attributed not only to its primary mechanism as a topoisomerase I inhibitor but also to its potent antiangiogenic properties.[1][2] This technical guide provides an in-depth overview of the antiangiogenic effects of this compound, detailing the experimental evidence, methodologies, and underlying molecular pathways. The information presented herein is intended to support further research and development of this compound as a potential anti-cancer therapeutic with a dual mechanism of action.

Introduction

This compound is an orally bioavailable, semi-synthetic analogue of camptothecin, a quinoline alkaloid with known antineoplastic activity.[3][4] Like other camptothecins, this compound's primary mode of action is the inhibition of DNA topoisomerase I, which leads to the stabilization of the topoisomerase I-DNA cleavable complex, resulting in DNA damage and tumor cell apoptosis.[3][4] Beyond its direct cytotoxic effects, preclinical studies have revealed that this compound possesses significant antiangiogenic properties, suggesting a broader mechanism for its antitumor efficacy.[1][2] This is particularly evident with low-dose, continuous administration schedules, a strategy known to enhance the antiangiogenic effects of cytotoxic drugs.[1][2]

This whitepaper will focus on the antiangiogenic characteristics of this compound, presenting quantitative data from key preclinical studies, detailed experimental protocols for the assays used to evaluate its antiangiogenic activity, and a visualization of the proposed signaling pathway.

Quantitative Data on Antiangiogenic Efficacy

The antiangiogenic effects of this compound have been quantified in both in vivo and in vitro models. The following tables summarize the key findings from preclinical studies.

Table 1: In Vivo Antiangiogenic Activity of this compound in Human Tumor Xenografts
Tumor ModelTreatment Schedule & DoseKey Antiangiogenic EndpointResultsReference
A549 non-small cell lung carcinoma (subcutaneous)0.5 mg/kg, dailyMicrovessel Density (MVD)Strong inhibition of tumor growth and a significant reduction in MVD compared to control and intermittent high-dose treatment (P < 0.0001).[1][2][1][2]
MeWo melanoma (orthotopic, intradermal)0.06 mg/kg, dailyTumor AngiogenesisSignificant inhibition of tumor angiogenesis (P < 0.0001 vs. control) with minimal inhibition of tumor growth.[1][1]
MeWo melanoma (orthotopic, intradermal)0.12 mg/kg, dailyTumor Angiogenesis & GrowthMarked reduction in both angiogenesis and tumor growth.[1][1]
Matrigel Plug Assay0.12 mg/kg, dailyVascularizationInhibition of in vivo vascularization.[1][1]
Table 2: In Vitro Antiangiogenic Activity of this compound
AssayCell TypeKey EndpointResultsReference
Endothelial Cell Motility AssayEndothelial CellsCell MigrationDemonstrated antimotility effects on endothelial cells.[1][1]
Western BlotA549 tumor cellsProtein ExpressionDown-regulation of proangiogenic basic fibroblast growth factor (bFGF).[1][1]
Western BlotA549 tumor cellsProtein PhosphorylationInhibition of the pathway involving Akt.[1][1]

Signaling Pathway

This compound's antiangiogenic effects are linked to its ability to modulate key signaling pathways involved in tumor vascularization. The primary mechanism identified is the down-regulation of the proangiogenic basic fibroblast growth factor (bFGF) and the subsequent inhibition of the Akt signaling pathway.[1]

Gimatecan_Signaling_Pathway cluster_cell This compound This compound A549_Cell A549 Tumor Cell This compound->A549_Cell bFGF bFGF Expression A549_Cell->bFGF down-regulates Akt Akt Phosphorylation A549_Cell->Akt inhibits Angiogenesis Angiogenesis bFGF->Angiogenesis Akt->Angiogenesis

Caption: Proposed signaling pathway for the antiangiogenic action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper.

In Vivo Human Tumor Xenograft Models
  • Cell Lines: A549 human non-small cell lung cancer and MeWo human melanoma cell lines were used.[1]

  • Animal Model: Athymic nude mice.

  • Tumor Implantation:

    • A549 (Subcutaneous): A549 cells were implanted subcutaneously.

    • MeWo (Orthotopic): MeWo cells were implanted intradermally to create an orthotopic model.[1]

  • Treatment: this compound was administered orally (p.o.).

    • A549 Model:

      • Intermittent Schedule: 2 mg/kg, every 4 days for 4 cycles (q4dx4).[1]

      • Daily Low-Dose Schedule: 0.5 mg/kg, daily.[1]

    • MeWo Model:

      • 0.06 mg/kg, daily.[1]

      • 0.12 mg/kg, daily.[1]

  • Endpoint Analysis:

    • Tumor growth was monitored regularly.

    • At the end of the study, tumors were excised for immunohistochemical analysis of microvessel density.

Immunohistochemical Analysis of Microvessel Density (MVD)
  • Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections were prepared from the excised xenografts.

  • Antibody Staining:

    • Primary Antibody: A monoclonal antibody against the endothelial cell marker CD31 (PECAM-1) was used to stain microvessels.

    • Secondary Antibody: A biotinylated secondary antibody was used.

    • Detection: An avidin-biotin-peroxidase complex with a suitable chromogen (e.g., DAB) was used for visualization.

  • Quantification:

    • Microvessel density was quantified by counting the number of stained microvessels in multiple high-power fields within the tumor sections.

    • Statistical analysis (e.g., Student's t-test) was used to compare MVD between treated and control groups.

In Vivo Matrigel Plug Assay
  • Matrigel Preparation: Matrigel, a basement membrane extract, was mixed with a proangiogenic factor, such as bFGF.

  • Animal Model: C57BL/6 mice.

  • Injection: The Matrigel mixture was injected subcutaneously into the mice.

  • Treatment: Mice were treated with this compound (e.g., 0.12 mg/kg, daily, p.o.) or vehicle control.[1]

  • Analysis: After a set period, the Matrigel plugs were excised, and the extent of vascularization was assessed, often by measuring hemoglobin content or through histological analysis.

Endothelial Cell Motility Assay
  • Cell Culture: Human endothelial cells (e.g., HUVECs) were cultured.

  • Assay Setup: A Boyden chamber assay or a wound-healing (scratch) assay was likely used.

    • Boyden Chamber: Endothelial cells are placed in the upper chamber of a transwell insert, and a chemoattractant is placed in the lower chamber. The effect of this compound on the migration of cells through the porous membrane is quantified.

    • Wound-Healing Assay: A confluent monolayer of endothelial cells is "scratched" to create a cell-free gap. The ability of the cells to migrate and close the gap in the presence or absence of this compound is monitored and measured over time.

  • Quantification: The number of migrated cells or the rate of wound closure is quantified to determine the effect of this compound on endothelial cell motility.

Western Blot Analysis
  • Cell Culture and Treatment: A549 cells were treated with this compound at various concentrations (e.g., IC50 and IC80 values) for different durations.[1]

  • Protein Extraction: Whole-cell lysates were prepared from the treated and control cells.

  • SDS-PAGE and Transfer: Proteins were separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: The membranes were incubated with primary antibodies specific for bFGF, total Akt, and phosphorylated Akt (p-Akt). A loading control antibody (e.g., actin) was also used.

  • Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate were used for detection. The resulting bands were visualized and quantified.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for investigating the antiangiogenic properties of this compound.

Gimatecan_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies EC_Motility Endothelial Cell Motility Assay Matrigel Matrigel Plug Assay EC_Motility->Matrigel Informs Western_Blot Western Blot Analysis (bFGF, p-Akt) Xenograft Tumor Xenograft Models (A549, MeWo) Western_Blot->Xenograft Mechanistic Insight IHC Immunohistochemistry (CD31 for MVD) Xenograft->IHC Endpoint Analysis

Caption: General experimental workflow for this compound's antiangiogenic evaluation.

Conclusion

This technical whitepaper provides a comprehensive overview of the antiangiogenic properties of this compound, intended to serve as a valuable resource for researchers and drug development professionals. Further investigation into the detailed molecular interactions within the bFGF/Akt pathway and clinical evaluation of low-dose metronomic scheduling of this compound are warranted to fully realize its therapeutic potential in oncology.

References

Gimatecan: A Technical Overview of its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gimatecan (also known as ST1481) is a potent, orally bioavailable, semi-synthetic lipophilic analog of camptothecin, a natural quinoline alkaloid.[1][2] As a topoisomerase I inhibitor, it has demonstrated significant antineoplastic and antiangiogenic activities, making it a compound of interest in oncology research.[1][2] This technical guide provides an in-depth look at the chemical structure and synthesis of this compound, presenting key data and experimental insights for professionals in the field of drug development.

Chemical Structure and Identification

This compound is chemically identified as 7-t-butoxyiminomethylcamptothecin.[1][3] Its structure is characterized by the core pentacyclic ring system of camptothecin, with a distinguishing t-butoxyiminomethyl group at the 7-position. This modification enhances its lipophilicity and pharmacological properties compared to the parent compound.

Below is a table summarizing the key identifiers and properties of this compound.

IdentifierValue
IUPAC Name (19S)-19-ethyl-19-hydroxy-10-[(E)-(2-methylpropan-2-yl)oxyiminomethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione[1]
CAS Number 292618-32-7[1][4]
Molecular Formula C₂₅H₂₅N₃O₅[1][4]
Molecular Weight 447.48 g/mol [4]
SMILES CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)/C=N/OC(C)(C)C)O[1]
InChI Key UIVFUQKYVFCEKJ-OPTOVBNMSA-N[1][4]

Synthesis of this compound

The synthesis of this compound is a semi-synthetic process that starts from the natural product, camptothecin. The key transformation involves the introduction of the characteristic side chain at the 7-position of the camptothecin core.

General Synthetic Pathway

The synthesis of this compound and other 7-oxyiminomethyl derivatives of camptothecin generally proceeds through a two-step process:

  • Oxidation of Camptothecin: The first step is the oxidation of the 7-position of camptothecin to an aldehyde, forming the intermediate camptothecin-7-aldehyde (CPT-CHO).

  • Condensation Reaction: The camptothecin-7-aldehyde then undergoes a condensation reaction with an appropriate O-substituted hydroxylamine. In the case of this compound, this is O-tert-butylhydroxylamine.

The following diagram illustrates the general synthetic workflow for this compound.

Gimatecan_Synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product start Camptothecin intermediate Camptothecin-7-aldehyde start->intermediate Oxidation product This compound intermediate->product Condensation reagent O-tert-butylhydroxylamine reagent->product

A simplified workflow for the synthesis of this compound.
Experimental Protocols

While specific, detailed industrial synthesis protocols are often proprietary, the chemical literature describes the fundamental reactions. The synthesis of a series of imines from camptothecin-7-aldehyde has been reported, which follows a similar condensation principle.

Synthesis of 7-aryliminomethyl derivatives of camptothecin (A General Method):

A series of imines were synthesized from camptothecin-7-aldehyde (CPT-CHO) and various aromatic amines. This process highlights the reactivity of the 7-aldehyde group, which is key to the synthesis of this compound. The reaction of CPT-CHO with the chosen amine or hydroxylamine derivative leads to the formation of the corresponding imine or oxime ether.

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase I, a crucial enzyme in DNA replication and transcription.

Topoisomerase I Inhibition:

This compound binds to the covalent complex formed between topoisomerase I and DNA. This stabilizes the complex, preventing the re-ligation of the single-strand breaks created by the enzyme. When a replication fork encounters this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks, ultimately triggering apoptosis.

The following diagram illustrates the mechanism of action of this compound.

Gimatecan_MoA cluster_dna DNA Replication cluster_drug Drug Action cluster_cellular Cellular Response dna DNA top1 Topoisomerase I dna->top1 Binding complex Topoisomerase I-DNA Cleavable Complex top1->complex Creates single-strand break This compound This compound complex->this compound Binding stabilized_complex Stabilized Ternary Complex This compound->stabilized_complex Stabilization ds_break Double-Strand DNA Break stabilized_complex->ds_break Collision with replication fork apoptosis Apoptosis ds_break->apoptosis Induction

Mechanism of this compound-induced apoptosis via Topoisomerase I inhibition.

Modulation of Cellular Signaling Pathways:

In addition to its direct effects on DNA, this compound has been shown to modulate key signaling pathways involved in cell survival and proliferation. In gastric cancer models, this compound treatment has been observed to:

  • Inhibit the expression of DNA Topoisomerase I.

  • Suppress the phosphorylation of AKT, MEK, and ERK, which are components of pro-survival pathways.

  • Activate the JNK2 and p38 MAPK pathways, which are often associated with stress responses and apoptosis.

The diagram below outlines the influence of this compound on these signaling pathways.

Gimatecan_Signaling cluster_inhibition Inhibited Pathways cluster_activation Activated Pathways cluster_outcome Cellular Outcome This compound This compound akt pAKT This compound->akt mek pMEK This compound->mek erk pERK This compound->erk jnk2 pJNK2 This compound->jnk2 p38 p-p38 MAPK This compound->p38 apoptosis Apoptosis akt->apoptosis Inhibits erk->apoptosis Inhibits jnk2->apoptosis Promotes p38->apoptosis Promotes

Modulation of cellular signaling pathways by this compound.

Quantitative Data

The in vitro cytotoxic activity of this compound has been evaluated in various cancer cell lines. The following table summarizes the reported IC₅₀ values.

Cell LineCancer TypeIC₅₀ (1-hour exposure)IC₅₀ (24-hour exposure)
MCRBladder Cancer90 ± 3 ng/mL5.0 ± 0.2 ng/mL
HT1376Bladder Cancer9.0 ± 0.4 ng/mL2.8 ± 0.1 ng/mL
Cell LineCancer TypeIC₅₀ (72-hour exposure)
Various Hepatocellular Carcinoma (HCC) cell linesHepatocellular Carcinoma12.1 - 1085.0 nM[5]

Conclusion

This compound is a promising semi-synthetic camptothecin analog with a well-defined chemical structure and a clear mechanism of action. Its synthesis, derived from the natural product camptothecin, involves a key condensation step to introduce the lipophilic side chain that enhances its pharmacological profile. As a potent topoisomerase I inhibitor that also modulates critical cellular signaling pathways, this compound continues to be an important molecule for further investigation in the development of novel anticancer therapies.

References

Preclinical Profile of Gimatecan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the preclinical research and development of Gimatecan (ST1481), a potent, orally bioavailable, lipophilic analogue of camptothecin. This compound is a topoisomerase I inhibitor that has demonstrated significant antitumor activity in a range of preclinical models. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the mechanism of action, experimental evaluation, and key preclinical data for this compound.

Core Concepts and Mechanism of Action

This compound is a semi-synthetic derivative of camptothecin, a natural alkaloid.[1][2] Its lipophilic nature, conferred by the 7-t-butoxyiminomethyl substitution, is a key feature designed to improve upon the pharmacological profile of earlier camptothecins.[3]

The primary mechanism of action of this compound is the inhibition of DNA topoisomerase I.[4][5] Topoisomerase I is a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. This compound intercalates into the DNA-topoisomerase I complex, stabilizing this "cleavable complex."[1][2] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the DNA replication machinery encounters these stabilized complexes, lethal double-strand breaks are formed, triggering cell cycle arrest, primarily in the S-phase, and subsequent apoptosis.[1][2][6]

Beyond its direct cytotoxic effects, this compound has also been shown to possess antiangiogenic properties.[1][2] The precise mechanism of its antiangiogenic activity is still under full elucidation but may involve the inhibition of endothelial cell migration and tumor neovascularization.[1][2] Studies have also suggested that this compound can down-regulate the expression of proangiogenic factors such as basic fibroblast growth factor (bFGF).

Furthermore, this compound's activity has been linked to the modulation of key intracellular signaling pathways. In gastric cancer models, this compound treatment has been shown to inhibit the PI3K/AKT and MAPK/ERK pathways while activating the JNK and p38 MAPK stress-response pathways, collectively contributing to its pro-apoptotic effects.[7]

Signaling Pathway of this compound's Action

Gimatecan_Signaling cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound Top1_DNA Topoisomerase I-DNA Complex This compound->Top1_DNA Inhibits re-ligation PI3K_AKT PI3K/AKT Pathway (Pro-survival) This compound->PI3K_AKT Inhibits MAPK_ERK MAPK/ERK Pathway (Proliferation) This compound->MAPK_ERK Inhibits JNK_p38 JNK/p38 MAPK Pathway (Stress Response) This compound->JNK_p38 Activates Cleavable_Complex Stabilized Cleavable Complex Top1_DNA->Cleavable_Complex SSB Single-Strand Breaks Cleavable_Complex->SSB DSB Double-Strand Breaks (during S-Phase) SSB->DSB Apoptosis_N Apoptosis DSB->Apoptosis_N Apoptosis_C Apoptosis PI3K_AKT->Apoptosis_C Inhibits MAPK_ERK->Apoptosis_C Inhibits JNK_p38->Apoptosis_C Promotes

Caption: this compound's dual mechanism of action.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound, including its in vitro cytotoxicity and in vivo efficacy.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (nM)Exposure TimeReference
HT1376Bladder Cancer9.0 ng/mL (~20.1 nM)1 hour
MCRBladder Cancer90 ng/mL (~201.1 nM)1 hour
HT1376Bladder Cancer2.8 ng/mL (~6.3 nM)24 hours
MCRBladder Cancer5.0 ng/mL (~11.2 nM)24 hours
Various HCC LinesHepatocellular Carcinoma12.1 - 1085.0 nM72 hours[5]
SNU-1Gastric CancerData not quantified48 hours[7]
HGC27Gastric CancerData not quantified48 hours[7]
MGC803Gastric CancerData not quantified48 hours[7]
NCI-N87Gastric CancerData not quantified48 hours[7]
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models
Tumor ModelCancer TypeThis compound Dose & ScheduleRouteTumor Volume Inhibition (%)Reference
HepG2Hepatocellular Carcinoma0.8 mg/kg, q4dx4Oral62-95%[5]
Huh-1Hepatocellular Carcinoma0.8 mg/kg, q4dx4Oral62-95%[5]
HCCLM3Hepatocellular Carcinoma0.8 mg/kg, q4dx4Oral62-95%[5]
PLC/PRF/5Hepatocellular Carcinoma0.8 mg/kg, q4dx4Oral62-95%[5]
HepG2Hepatocellular Carcinoma0.4 mg/kg, q4dx4OralSignificant[5]
Huh-1Hepatocellular Carcinoma0.4 mg/kg, q4dx4OralSignificant[5]
HCCLM3Hepatocellular Carcinoma0.4 mg/kg, q4dx4OralSignificant[5]
PLC/PRF/5Hepatocellular Carcinoma0.4 mg/kg, q4dx4OralSignificant[5]
HT1376Bladder Cancer2 mg/kg, q4dx4OralMarked Inhibition[4]
H460Non-Small Cell LungVariousOral>99%[4]
A2780/DXOvarian CarcinomaVariousOral100% complete regressions[4]
BC146Breast Cancer0.03 mg/kg, daily x5/week for 4 weeksOralComplete Regressions
IC1Squamous NSCLCHighest dosageOral72%
IC14Lung Adenocarcinoma0.12 mg/kgOralTumor Regressions
OVA2Ovarian CancerHighest dosagesOralComplete Regressions
Table 3: Human Pharmacokinetic Parameters of this compound (Phase I Study)
ParameterValueDosing ScheduleReference
Maximum Tolerated Dose (MTD)2.40 mg/m²Orally, once a week for 3 of 4 weeks
Apparent Biological Half-life (t½)77 ± 37 hoursOrally, once a week for 3 of 4 weeks
Peak Plasma Concentration (Cmax) at MTD67 - 82 ng/mLOrally, once a week for 3 of 4 weeks
Plasma Concentration at 7 days post-dose (at MTD)15 ± 18 ng/mLOrally, once a week for 3 of 4 weeks
Apparent Terminal Half-life (non-EIASD patients)57 ± 22 hoursOrally, once a day for 5 days every 4 weeks
Apparent Clearance (CL/f) (non-EIASD patients)1.2 ± 0.9 L/hOrally, once a day for 5 days every 4 weeks

EIASD: Enzyme Inducing Antiseizure Drugs

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Cell Viability Assay (CellTiter-Glo®)

This protocol is based on the quantification of ATP, which signals the presence of metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well opaque-walled plates

  • This compound stock solution (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Harvest and count cells. Seed a predetermined number of cells (e.g., 5,000 cells/well) in 100 µL of culture medium into each well of a 96-well opaque-walled plate. Include control wells with medium only for background luminescence.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Add the desired concentrations of this compound to the experimental wells. Add vehicle control (e.g., 0.1% DMSO) to control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Assay:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence from all readings. Express the results as a percentage of the vehicle-treated control cells. Calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using appropriate software.

Western Blot Analysis of AKT and MAPK Signaling

This protocol is for assessing the phosphorylation status of key proteins in the AKT and MAPK signaling pathways.

Materials:

  • Cancer cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-pJNK, anti-JNK, anti-p-p38, anti-p38, anti-Topoisomerase I, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and grow to 70-80% confluency.

    • Treat cells with this compound at various concentrations for the desired time.

    • Wash cells with cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. For phosphorylated proteins, normalize to the total protein levels.

Human Tumor Xenograft Mouse Model

This protocol outlines the general procedure for evaluating the in vivo antitumor efficacy of this compound.

Materials:

  • Human cancer cell line

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • This compound formulation for oral administration (e.g., suspended in 10% DMSO)

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities

Procedure:

  • Cell Implantation:

    • Harvest cancer cells from culture.

    • Inject a specific number of cells (e.g., 1 x 10⁶ to 1 x 10⁷) subcutaneously into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume by measuring the length and width with calipers and calculating the volume (e.g., Volume = (width)² x length / 2).

  • Randomization and Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer this compound orally (by gavage) according to the specified dose and schedule (e.g., 0.8 mg/kg, every 4 days for 4 cycles).

    • Administer the vehicle control to the control group.

  • Monitoring:

    • Measure tumor volumes and body weights twice weekly.

    • Monitor the mice for any signs of toxicity.

  • Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a predetermined size, or after a specific duration.

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

    • Excise tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

Preclinical Development Workflow

Gimatecan_Workflow cluster_discovery Discovery & In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_admet Pharmacokinetics & Toxicology cluster_clinical Clinical Development synthesis Synthesis of this compound (ST1481) invitro_screening In Vitro Cytotoxicity Screening (e.g., CellTiter-Glo) synthesis->invitro_screening ic50 IC50 Determination in Panel of Cancer Cell Lines invitro_screening->ic50 moa Mechanism of Action Studies (Topoisomerase I Inhibition, Signaling Pathways) ic50->moa xenograft Human Tumor Xenograft Models in Immunocompromised Mice moa->xenograft dosing Dose-Response & Schedule Optimization xenograft->dosing efficacy Antitumor Efficacy Assessment (Tumor Growth Inhibition) dosing->efficacy toxicity_pre Preliminary Toxicology (Body Weight, Clinical Signs) efficacy->toxicity_pre pk Pharmacokinetic Studies (Oral Bioavailability, Half-life) toxicity_pre->pk tox Formal Toxicology Studies (Dose-Limiting Toxicities) pk->tox phase1 Phase I Clinical Trials (Safety, MTD, PK in Humans) tox->phase1 phase2 Phase II Clinical Trials (Efficacy in Specific Tumors) phase1->phase2

Caption: Preclinical to clinical development workflow.

Synthesis and Formulation

This compound (7-t-butoxyiminomethylcamptothecin) was synthesized as part of a series of novel 7-substituted lipophilic camptothecin analogues. The synthesis was aimed at improving cellular accumulation and stabilizing the drug-target interaction. While detailed, step-by-step synthesis protocols are often proprietary and found in patent literature, the synthesis of related compounds has been described. For instance, the synthesis of a 10-hydroxy derivative of this compound has been reported, as has the synthesis of a biotinylated this compound derivative. For in vivo studies, this compound is typically dissolved in dimethylsulfoxide (DMSO) and then suspended in sterile water for oral administration by gavage. For in vitro experiments, a stock solution in DMSO is diluted in culture medium to the final desired concentrations.

Logical Relationships in this compound's Profile

Gimatecan_Logic lipophilicity Increased Lipophilicity (7-t-butoxyiminomethyl group) oral_bio Good Oral Bioavailability lipophilicity->oral_bio pk_profile Favorable Pharmacokinetics (Long Half-Life) lipophilicity->pk_profile lactone_stability Increased Lactone Ring Stability lipophilicity->lactone_stability efficacy Impressive In Vivo Antitumor Efficacy oral_bio->efficacy pk_profile->efficacy cytotoxicity High In Vitro Cytotoxicity lactone_stability->cytotoxicity top1_inhibition Potent Topoisomerase I Inhibition cleavable_complex Persistent Stabilization of Cleavable Complex top1_inhibition->cleavable_complex dna_damage DNA Double-Strand Breaks & S-Phase Arrest cleavable_complex->dna_damage dna_damage->cytotoxicity cytotoxicity->efficacy

Caption: Key features contributing to this compound's efficacy.

Conclusion

The preclinical data for this compound demonstrate a promising profile for an orally administered anticancer agent. Its potent inhibition of topoisomerase I, favorable pharmacokinetics characterized by a long half-life, and impressive antitumor efficacy across a range of xenograft models, including those resistant to other therapies, underscore its therapeutic potential. The elucidation of its effects on key signaling pathways further informs its mechanism of action and potential for combination therapies. The data summarized in this guide provide a solid foundation for the continued clinical development of this compound for the treatment of various solid tumors.

References

Gimatecan: A Technical Guide for Solid Tumor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gimatecan (ST1481) is a novel, orally bioavailable, lipophilic camptothecin analogue with potent antineoplastic activity.[1] As a topoisomerase I inhibitor, it represents a promising therapeutic agent for a variety of solid tumors.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of preclinical and clinical data, and detailed experimental protocols to facilitate further research and development.

Mechanism of Action

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I (Top1).[2] Topoisomerase I is a nuclear enzyme crucial for relaxing DNA torsional strain during replication and transcription. It achieves this by introducing transient single-strand breaks in the DNA backbone. This compound stabilizes the covalent complex formed between topoisomerase I and DNA, known as the cleavable complex.[3] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the DNA replication machinery encounters these stabilized complexes, lethal double-stranded DNA breaks are formed, ultimately triggering cell cycle arrest and apoptosis.[3]

Recent studies have further elucidated the downstream signaling pathways affected by this compound. In gastric cancer cells, this compound has been shown to suppress the AKT and ERK pathways while activating the JNK2 and p38 MAPK pathways.[1] In B-cell precursor acute lymphoblastic leukemia, this compound treatment leads to the activation of the tumor suppressor p53 pathway and suppression of the MYC pathway.[4]

Gimatecan_Mechanism_of_Action cluster_0 Cellular Processes cluster_1 Signaling Pathways This compound This compound Top1_DNA Topoisomerase I-DNA Cleavable Complex This compound->Top1_DNA Stabilizes AKT_ERK AKT / ERK Pathways This compound->AKT_ERK Suppresses JNK_p38 JNK / p38 MAPK Pathways This compound->JNK_p38 Activates p53 p53 Pathway This compound->p53 Activates MYC MYC Pathway This compound->MYC Suppresses SSB Single-Strand DNA Breaks Top1_DNA->SSB Prevents re-ligation Replication DNA Replication Fork DSB Double-Strand DNA Breaks Replication->DSB Collision leads to CellCycleArrest Cell Cycle Arrest (G2/M Phase) DSB->CellCycleArrest Apoptosis Apoptosis DSB->Apoptosis

Caption: this compound's mechanism of action and downstream signaling effects.

Preclinical Data

This compound has demonstrated significant antitumor activity in a broad range of preclinical models of solid tumors.

In Vitro Cytotoxicity

The cytotoxic potential of this compound has been evaluated against various human cancer cell lines. The 50% inhibitory concentration (IC50) values highlight its potent antiproliferative effects.

Cell LineCancer TypeIC50 (nM)Exposure Time (h)Reference
MCRBladder Cancer90 ± 31[5]
MCRBladder Cancer5.0 ± 0.224[5]
HT1376Bladder Cancer9.0 ± 0.41[5]
HT1376Bladder Cancer2.8 ± 0.124[5]
SNU-1Gastric Cancer1.9572[6]
HGC27Gastric Cancer1.6372[6]
MGC803Gastric Cancer3.2972[6]
NCI-N87Gastric Cancer88.2072[6]
Huh-1Hepatocellular Carcinoma12.1 - 1085.072[2]
HepG2Hepatocellular Carcinoma12.1 - 1085.072[2]
HCCLM3Hepatocellular Carcinoma12.1 - 1085.072[2]
PLC/PRF/5Hepatocellular Carcinoma12.1 - 1085.072[2]
In Vivo Efficacy in Xenograft Models

This compound has shown remarkable efficacy in delaying tumor growth and improving survival in various human tumor xenograft models in mice.

Tumor ModelCancer TypeTreatment ScheduleKey FindingsReference
Orthotopic CNS TumorsCentral Nervous SystemOral gavage, daily or intermittentSignificant delay in disease manifestations[7]
Intracranial MelanomaMelanomaOral gavage, daily or intermittentSignificant increase in survival time[7]
Intraperitoneal Ovarian CarcinomaOvarian CancerOral gavage, daily or intermittentMost treated mice were tumor-free[7]
Lung Metastases (Lung & Ovarian)Lung and Ovarian CancerOral gavage, daily or intermittentMost treated mice were tumor-free[7]
HT1376 XenograftBladder Cancer2 mg/kg, p.o., every 4th day for 4 timesMarked tumor growth inhibition[5]
Hepatocellular Carcinoma XenograftsHepatocellular Carcinoma0.4 mg/kg and 0.8 mg/kg, p.o., every 4 days for 4 timesSignificant antitumor effects[8]
Gastric Cancer PDXGastric CancerNot specifiedSignificant tumor growth inhibition[1]

Clinical Data

Phase I clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.

Phase I Study (NCT00033202)

This study aimed to determine the Maximum Tolerated Dose (MTD) of orally administered this compound.

ParameterValueReference
Patient Population 33 adults with advanced solid tumors[9]
Dose Levels 0.27 to 3.20 mg/m²/week[9]
Maximum Tolerated Dose (MTD) 2.40 mg/m²[9]
Dose-Limiting Toxicities (DLTs) Grade 2 hyperbilirubinemia, Grade 3-4 fatigue, anorexia, nausea[9]
Principal Toxicities Anemia, fatigue, neutropenia, nausea, vomiting[9]
Objective Responses No objective responses, but disease stabilization in 4 patients[9]
Pharmacokinetic Profile
ParameterValue (at MTD)Reference
Mean Peak Plasma Concentration (Cmax) 67 to 82 ng/mL[9]
Mean Concentration 7 days post-dosing 15 ± 18 ng/mL[9]
Apparent Biological Half-life (t½) 77 ± 37 hours[9]

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on cancer cell lines.

In_Vitro_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_this compound Add varying concentrations of this compound incubate_overnight->add_this compound incubate_drug Incubate for 24, 48, or 72 hours add_this compound->incubate_drug measure_viability Measure cell viability (e.g., CCK-8 assay) incubate_drug->measure_viability analyze_data Analyze data and calculate IC50 values measure_viability->analyze_data end End analyze_data->end In_Vivo_Workflow start Start implant_tumor Subcutaneously implant tumor tissue into immunodeficient mice start->implant_tumor monitor_growth Monitor tumor growth until volume reaches 150-250 mm³ implant_tumor->monitor_growth randomize_mice Randomize mice into treatment and control groups monitor_growth->randomize_mice administer_drug Administer this compound or vehicle (e.g., oral gavage) randomize_mice->administer_drug measure_tumor Measure tumor volume and body weight twice weekly administer_drug->measure_tumor sacrifice_mice Sacrifice mice at the end of the study measure_tumor->sacrifice_mice analyze_tissues Analyze tumor tissues (e.g., IHC for Ki-67) sacrifice_mice->analyze_tissues end End analyze_tissues->end

References

Oral Bioavailability of Gimatecan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gimatecan (ST1481) is a potent, orally bioavailable lipophilic camptothecin analogue that acts as a topoisomerase I inhibitor.[1][2][3] Its development has been driven by the need for more convenient and effective treatment regimens in oncology. This technical guide provides an in-depth analysis of the oral bioavailability of this compound, compiling available pharmacokinetic data, detailing experimental methodologies from key clinical studies, and illustrating its mechanism of action through signaling pathway diagrams. While the absolute oral bioavailability in humans has not been definitively established due to the lack of a parenteral formulation for clinical trials, extensive research from Phase I and II studies provides valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile following oral administration.[2]

Introduction to this compound

This compound is a semi-synthetic derivative of camptothecin, a natural alkaloid with potent anticancer activity.[2] Its lipophilic nature contributes to its good oral absorption and enhanced stability of the active lactone form in plasma.[2] this compound exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1][2][4] By stabilizing the topoisomerase I-DNA cleavable complex, this compound leads to the accumulation of single-strand DNA breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis in cancer cells.[3][4]

Pharmacokinetic Profile of Oral this compound

Clinical studies have characterized the pharmacokinetic profile of this compound following oral administration in patients with various solid tumors.

Table 1: Summary of Oral Pharmacokinetic Parameters of this compound in Cancer Patients
Study PopulationDosing RegimenTmax (h)Cmax (ng/mL)t1/2 (h)AUC (ng·h/mL)Reference
Advanced Solid Tumors2.40 mg/m² once a week for 3 of 4 weeks~467 - 8277 ± 37Not Reported[5]
Recurrent Malignant Gliomas (non-EIASD*)0.33–1.23 mg/m²/day for 5 days every 4 weeksWithin 276 ± 21 (at 1.23 mg/m²)57 ± 22Not Reported
Advanced Solid TumorsDaily for 5 days a week for 1, 2, or 3 weeksNot ReportedRose 3-6 fold after multiple dosing77.1 ± 29.6194 to 2909 (normalized per daily dose on day 1)

*EIASD: Enzyme-Inducing Antiseizure Drugs

Experimental Protocols for Oral Bioavailability Assessment

The pharmacokinetic parameters of this compound have been primarily evaluated in Phase I and II clinical trials. The methodologies employed in these studies provide a framework for understanding how the oral bioavailability of this compound is assessed.

Phase I Study in Advanced Solid Tumors
  • Study Design: An open-label, dose-escalation Phase I study to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of orally administered this compound.

  • Patient Population: Adult patients with advanced solid tumors with good performance status and adequate hematologic, hepatic, and renal function.[5]

  • Dosing Regimen: this compound was administered orally once a week for three consecutive weeks, followed by a one-week rest period (one cycle). Doses were escalated in cohorts of patients.[5] this compound was supplied in capsules containing 0.1, 0.25, 0.5, and 1.0 mg of the drug and was taken in the morning, either 1 hour before or after eating.

  • Pharmacokinetic Sampling: Blood samples were collected at predefined time points after drug administration during the first cycle to characterize the plasma concentration-time profile of this compound.

  • Analytical Method: Plasma concentrations of this compound (both lactone and carboxylate forms) were determined using a validated high-performance liquid chromatography (HPLC) method with fluorescence detection.

Phase I Study in Malignant Gliomas
  • Study Design: A Phase I trial in adults with recurrent malignant gliomas to assess the pharmacokinetics of this compound.

  • Patient Population: Patients with recurrent malignant gliomas, with dose escalation occurring independently for patients concurrently using enzyme-inducing antiseizure drugs (EIASDs) and those who were not.

  • Dosing Regimen: this compound was administered orally once a day for 5 consecutive days every 4 weeks.

  • Pharmacokinetic Sampling: Plasma samples were collected to define the this compound plasma profiles for the first and fifth daily doses during the first cycle.

  • Analytical Method: Total this compound (intact lactone and carboxylate forms) in plasma was measured by HPLC with fluorescence detection. Pharmacokinetic parameters were estimated using noncompartmental methods.

This compound's Mechanism of Action and Signaling Pathways

This compound's primary molecular target is topoisomerase I (Top1). Its mechanism of action and the downstream signaling pathways it affects are crucial to its antitumor activity.

Diagram 1: this compound's Inhibition of Topoisomerase I and Induction of Apoptosis

Gimatecan_Mechanism cluster_0 DNA Replication Fork cluster_1 Cellular Response DNA DNA Top1 Topoisomerase I DNA->Top1 binds to Cleavable_Complex Top1-DNA Cleavable Complex Top1->Cleavable_Complex forms SSB Single-Strand Break Cleavable_Complex->SSB causes DSB Double-Strand Break (Lethal Lesion) SSB->DSB Replication fork collision Apoptosis Apoptosis DSB->Apoptosis This compound This compound This compound->Cleavable_Complex Stabilizes

Caption: this compound stabilizes the Topoisomerase I-DNA complex, leading to lethal DNA breaks and apoptosis.

Diagram 2: Downstream Signaling Pathways Modulated by this compound

Gimatecan_Signaling cluster_p53_myc p53 and MYC Pathways cluster_akt_mapk AKT and MAPK Pathways This compound This compound Top1_Inhibition Topoisomerase I Inhibition This compound->Top1_Inhibition DNA_Damage DNA Damage Top1_Inhibition->DNA_Damage p53_Activation p53 Pathway Activation DNA_Damage->p53_Activation MYC_Suppression MYC Pathway Suppression DNA_Damage->MYC_Suppression AKT_Suppression AKT Pathway Suppression DNA_Damage->AKT_Suppression MAPK_Modulation MAPK Pathway Modulation DNA_Damage->MAPK_Modulation Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis MYC_Suppression->Apoptosis AKT_Suppression->Apoptosis MAPK_Modulation->Apoptosis

Caption: this compound-induced DNA damage influences key signaling pathways controlling cell fate.

Formulation and Bioavailability Challenges

This compound is orally administered in capsule form.[6] The development of an oral formulation for a lipophilic compound like this compound presents challenges related to dissolution and absorption. While preclinical studies have demonstrated good oral bioavailability, the lack of an intravenous formulation for human use has precluded the determination of its absolute bioavailability.[2]

Recent research has explored novel formulations to potentially enhance the delivery of this compound. For instance, a liposomal formulation of this compound for intravenous administration has been developed and tested in preclinical models, showing a mild but significant increase in tumor volume inhibition compared to the oral formulation in a Lewis lung carcinoma model.[7] This suggests that alternative delivery strategies could further optimize the therapeutic potential of this compound.

Conclusion

This compound is a promising oral anticancer agent with a well-characterized pharmacokinetic profile following oral administration. Although a definitive absolute oral bioavailability value in humans is not available, clinical data consistently demonstrate that oral this compound achieves systemic exposures that are associated with antitumor activity. The primary mechanism of action, inhibition of topoisomerase I, and its influence on critical downstream signaling pathways underscore its therapeutic potential. Future research, potentially involving novel intravenous formulations, may provide a more complete understanding of its bioavailability and open new avenues for its clinical application.

References

Methodological & Application

Gimatecan In Vitro Application Notes and Protocols for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gimatecan (also known as ST1481) is a potent, orally bioavailable, semi-synthetic lipophilic analogue of camptothecin.[1][2] It functions as a topoisomerase I inhibitor, a class of anticancer agents that target the enzyme responsible for relieving torsional stress in DNA during replication and transcription.[3][4] By stabilizing the topoisomerase I-DNA cleavable complex, this compound induces single-strand DNA breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[4][5] Preclinical studies have demonstrated its significant antitumor activity across a range of solid tumors, including gastric, bladder, and hepatocellular carcinomas.[3][5][6]

This document provides detailed application notes and protocols for the in vitro use of this compound in cancer cell culture studies, including methodologies for assessing its antiproliferative activity and a summary of its effects on various signaling pathways.

Data Presentation: In Vitro Efficacy of this compound

The inhibitory concentration 50 (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of this compound in various human cancer cell lines, as determined by different in vitro assays.

Cell LineCancer TypeAssay MethodIncubation TimeIC50Reference
MCRBladder CarcinomaCell Counting / SRB1 hour90 ± 3 ng/mL[1][5]
MCRBladder CarcinomaCell Counting / SRB24 hours5.0 ± 0.2 ng/mL[1][5]
HT1376Bladder CarcinomaCell Counting / SRB1 hour9.0 ± 0.4 ng/mL[1][5]
HT1376Bladder CarcinomaCell Counting / SRB24 hours2.8 ± 0.1 ng/mL[1][5]
VariousHepatocellular CarcinomaCellTiter-Glo72 hours12.1 - 1085.0 nM[3][7]
SNU-1Gastric CancerCCK-848 hoursConcentration-dependent inhibition observed[8]
NCI-N87Gastric CancerCCK-848 hoursConcentration-dependent inhibition observed[8]
HGC27Gastric CancerNot Specified48 hoursConcentration-dependent inhibition observed[6]
MGC803Gastric CancerNot Specified48 hoursConcentration-dependent inhibition observed[6]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (ST1481) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

Protocol:

  • This compound is typically dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mmol/l).[3][9]

  • Ensure the powder is completely dissolved by gentle vortexing or pipetting.

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][10]

In Vitro Cell Proliferation (Cytotoxicity) Assay

This protocol outlines a general procedure for determining the IC50 of this compound in adherent cancer cell lines using a plate-based viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[3][9]

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well clear or opaque-walled cell culture plates

  • This compound stock solution

  • Cell viability reagent (e.g., CellTiter-Glo®, SRB, CCK-8)

  • Multichannel pipette

  • Plate reader (luminometer, spectrophotometer, or fluorometer, depending on the assay)

Protocol:

  • Cell Seeding:

    • Culture the selected cancer cell lines in their recommended growth medium in a humidified incubator at 37°C with 5% CO2.[9]

    • Harvest cells during their logarithmic growth phase using Trypsin-EDTA.

    • Count the cells and determine viability (e.g., using a hemocytometer and trypan blue).

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ cells/well in 80-100 µL of medium).[3][8]

    • Incubate the plates overnight to allow for cell attachment.[8]

  • Drug Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and low (e.g., 0.1%) to avoid solvent toxicity.[3]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with vehicle control (medium with 0.1% DMSO) and untreated controls.

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[5][6]

  • Assessment of Cell Viability:

    • After the incubation period, assess cell viability using a chosen method. For example:

      • CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent directly to the wells, mix, and measure luminescence according to the manufacturer's protocol.[3][7]

      • Sulforhodamine B (SRB) Assay: Fix the cells, stain with SRB, wash, and then solubilize the bound dye for absorbance measurement.[5]

      • Cell Counting Kit-8 (CCK-8) Assay: Add the CCK-8 solution to each well, incubate, and then measure the absorbance.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression analysis.[5]

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the inhibition of topoisomerase I.[3] Additionally, studies in gastric cancer cells have shown that this compound can modulate key signaling pathways involved in cell survival and proliferation. Specifically, this compound treatment has been shown to inhibit the phosphorylation of AKT, MEK, and ERK, while activating the JNK2 and p38 MAPK pathways.[6][9]

Gimatecan_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS MAPKKK MAPKKK Receptor->MAPKKK This compound This compound Topoisomerase I Topoisomerase I This compound->Topoisomerase I Inhibits pAKT pAKT This compound->pAKT Inhibits pMEK pMEK This compound->pMEK Inhibits pERK pERK This compound->pERK Inhibits pJNK pJNK This compound->pJNK Activates pp38 pp38 This compound->pp38 Activates DNA DNA Topoisomerase I->DNA Relieves supercoiling DNA Damage DNA Damage Topoisomerase I->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis AKT AKT PI3K->AKT AKT->pAKT Survival Survival pAKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->pMEK ERK ERK pMEK->ERK ERK->pERK Proliferation Proliferation pERK->Proliferation JNK JNK MAPKKK->JNK p38 p38 MAPKKK->p38 JNK->pJNK pJNK->Apoptosis p38->pp38 pp38->Apoptosis

Caption: this compound's mechanism of action and its impact on signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound on cancer cell lines.

Gimatecan_Workflow Start Start Cell_Culture 1. Cancer Cell Line Culture & Expansion Start->Cell_Culture Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment 4. Treat Cells with This compound Seeding->Treatment Gimatecan_Prep 3. Prepare this compound Serial Dilutions Gimatecan_Prep->Treatment Incubation 5. Incubate for 24-72 hours Treatment->Incubation Viability_Assay 6. Perform Cell Viability Assay Incubation->Viability_Assay Data_Analysis 7. Data Analysis & IC50 Calculation Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro evaluation of this compound's antiproliferative effects.

References

Determining the Potency of Gimatecan: An Application Note and Protocol for IC50 Determination in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gimatecan (ST1481) is a potent, orally bioavailable semi-synthetic analogue of camptothecin that acts as a topoisomerase I inhibitor.[1][2] Its mechanism of action involves stabilizing the covalent complex between topoisomerase I and DNA, which obstructs the religation of single-stranded DNA breaks.[1][3] This leads to the formation of lethal double-stranded DNA breaks during DNA replication, ultimately triggering apoptosis in cancer cells.[1] this compound has demonstrated significant antitumor activity against a variety of cancer types, including bladder, gastric, and hepatocellular carcinomas, as well as leukemia.[3][4][5][6] This document provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a critical parameter for assessing its cytotoxic potency.

This compound IC50 Data in Various Cancer Cell Lines

The cytotoxic activity of this compound varies across different cancer cell types and is dependent on the duration of exposure. Below is a summary of reported IC50 values.

Cancer TypeCell LineIC50 ValueExposure Time
Bladder CancerHT13769.0 ± 0.4 ng/mL1 hour
2.8 ± 0.1 ng/mL24 hours
MCR90 ± 3 ng/mL1 hour
5.0 ± 0.2 ng/mL24 hours
Gastric CancerSNU-11.95 nM48 hours
HGC271.63 nM48 hours
MGC8033.29 nM48 hours
NCI-N8788.20 nM48 hours
Hepatocellular CarcinomaMultiple Lines12.1 - 1085.0 nM72 hours
B-Cell Precursor AcuteBCP-ALL (median)0.9 nMNot Specified
Lymphoblastic Leukemia

Signaling Pathway of this compound

This compound's primary mode of action is the inhibition of Topoisomerase I, which leads to DNA damage and cell cycle arrest, primarily in the S-phase.[3] This damage response can activate downstream signaling pathways, including the p53 tumor suppressor pathway and modulation of the AKT and MAPK pathways, ultimately culminating in apoptosis.[5][6][7]

Gimatecan_Pathway cluster_cell Cancer Cell This compound This compound Top1_DNA Topoisomerase I-DNA Cleavable Complex This compound->Top1_DNA Stabilizes SSB Single-Strand DNA Breaks Top1_DNA->SSB Prevents Religation DSB Double-Strand DNA Breaks (during S-Phase) SSB->DSB Replication Fork Collision p53 p53 Pathway Activation DSB->p53 MAPK_AKT AKT/MAPK Pathway Modulation DSB->MAPK_AKT CellCycleArrest G2/M Phase Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis MAPK_AKT->Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of this compound as a Topoisomerase I inhibitor.

Protocol: Determination of this compound IC50 in Cancer Cells

This protocol outlines the determination of this compound's IC50 value using a Sulforhodamine B (SRB) assay, a common method for assessing cell density based on the measurement of cellular protein content.

Materials and Reagents
  • This compound (ST1481)

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well cell culture plates

  • Cell counter or hemocytometer

  • Microplate reader

Experimental Workflow

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (Logarithmic Growth) Seeding 3. Seed Cells in 96-well Plate CellCulture->Seeding DrugPrep 2. This compound Serial Dilution Treatment 4. Add this compound Dilutions DrugPrep->Treatment Seeding->Treatment Incubation 5. Incubate for Desired Time (e.g., 72h) Treatment->Incubation SRB_Assay 6. SRB Assay (Fix, Stain, Read) Incubation->SRB_Assay Calc 7. Calculate % Viability SRB_Assay->Calc Curve 8. Plot Dose-Response Curve Calc->Curve IC50 9. Determine IC50 Value Curve->IC50

Caption: Experimental workflow for determining the IC50 of this compound.

Step-by-Step Procedure

1. Cell Culture

  • Maintain the cancer cell line of interest in the appropriate complete culture medium supplemented with FBS and penicillin-streptomycin.

  • Ensure cells are in a logarithmic growth phase before starting the experiment.

2. This compound Preparation

  • Prepare a concentrated stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for the assay. It is advisable to use at least 6-7 concentrations to generate a reliable dose-response curve.[8] A vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) must be included.[4]

3. Cell Seeding

  • Harvest cells using Trypsin-EDTA and perform a cell count.

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well, depending on the cell line's growth rate).

  • Incubate the plate for 24 hours to allow cells to attach.

4. Drug Treatment

  • After 24 hours, carefully remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells for the vehicle control and a blank (medium only).

  • Each concentration should be tested in triplicate.

5. Incubation

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time is a critical variable, as this compound's potency can be time-dependent.[3][5]

6. Sulforhodamine B (SRB) Assay

  • Fixation: Gently add 50 µL of cold TCA to each well (without removing the supernatant) to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Reading: Measure the absorbance (optical density, OD) at 510 nm using a microplate reader.

7. Data Analysis and IC50 Calculation

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    • % Viability = (Mean OD of Test Well / Mean OD of Vehicle Control Well) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response curve and determine the IC50 value, which is the concentration of this compound that results in 50% cell viability.[9][10][11] Various software programs like GraphPad Prism or online calculators can be used for this purpose.[10]

Conclusion

This protocol provides a standardized framework for determining the IC50 of this compound in cancer cells. Accurate and reproducible IC50 values are essential for preclinical drug evaluation, understanding mechanisms of drug resistance, and guiding further in vivo studies. The provided data and methodologies will aid researchers in effectively assessing the potent anticancer activity of this compound.

References

Gimatecan Administration in Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gimatecan (also known as ST1481) is a potent, orally bioavailable, semi-synthetic lipophilic analogue of camptothecin, a quinoline alkaloid.[1][2] It functions as a topoisomerase I inhibitor, a class of chemotherapeutic agents that target the enzyme responsible for relieving torsional stress in DNA during replication and transcription.[1][2][3] this compound stabilizes the covalent complex between topoisomerase I and DNA, leading to single-strand breaks that convert to lethal double-strand breaks during DNA replication, ultimately inducing apoptosis in cancer cells.[1][2] Additionally, this compound has demonstrated potential antiangiogenic properties.[2][4][5]

These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in various human tumor xenograft models, based on preclinical research findings. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound.

Mechanism of Action

This compound exerts its anticancer effects primarily through the inhibition of DNA topoisomerase I. The process can be summarized as follows:

  • Binding to the Topoisomerase I-DNA Complex: this compound intercalates into the DNA helix at the site of topoisomerase I activity.

  • Stabilization of the Cleavable Complex: The drug traps the enzyme in a "cleavable complex" with the DNA, preventing the re-ligation of the single-strand break created by the enzyme.

  • Collision with Replication Fork: During the S-phase of the cell cycle, the advancing DNA replication fork collides with the stabilized cleavable complex.

  • Generation of Double-Strand Breaks: This collision results in the formation of irreversible and lethal double-strand DNA breaks.

  • Induction of Apoptosis: The extensive DNA damage triggers programmed cell death (apoptosis), leading to the elimination of cancer cells.

Recent studies have also indicated that this compound's antitumor activity in gastric cancer may involve the suppression of the AKT and ERK signaling pathways, and the activation of the JNK2 and p38 MAPK pathways.[6]

Gimatecan_Mechanism_of_Action cluster_0 Cellular Processes cluster_1 This compound Intervention cluster_2 Signaling Pathways DNA_Replication DNA Replication DNA_Supercoiling DNA Supercoiling DNA_Replication->DNA_Supercoiling Topoisomerase_I Topoisomerase I Transient_Nick Transient Single-Strand Nick Topoisomerase_I->Transient_Nick creates Stabilized_Complex Stabilized Topo I-DNA Complex Topoisomerase_I->Stabilized_Complex DNA_Supercoiling->Topoisomerase_I induces Re-ligation Re-ligation of DNA Transient_Nick->Re-ligation allows for Transient_Nick->Stabilized_Complex Re-ligation->DNA_Replication enables continued Replication_Fork Replication Fork Replication_Fork->Stabilized_Complex collides with DSB Double-Strand Breaks Apoptosis Apoptosis DSB->Apoptosis triggers This compound This compound This compound->Stabilized_Complex forms AKT_ERK AKT/ERK Pathway (Pro-survival) This compound->AKT_ERK suppresses JNK2_p38 JNK2/p38 MAPK Pathway (Stress-activated) This compound->JNK2_p38 activates Stabilized_Complex->Re-ligation inhibits Stabilized_Complex->DSB leads to Cell_Survival_Proliferation Cell Survival & Proliferation AKT_ERK->Cell_Survival_Proliferation promotes Apoptosis_Signaling Apoptosis Signaling JNK2_p38->Apoptosis_Signaling promotes

Caption: this compound's mechanism of action and its impact on signaling pathways.

Data Presentation: this compound Efficacy in Xenograft Models

The following tables summarize the quantitative data from various preclinical studies on this compound administration in different human tumor xenograft models.

Table 1: Intermittent Dosing Regimens

Tumor TypeCell Line/ModelRouteDose (mg/kg)ScheduleEfficacy (Tumor Volume Inhibition %)Reference
Bladder CancerHT1376Oral2Every 4th day for 4 dosesMarked tumor growth inhibition[3]
Hepatocellular CarcinomaHepG2Oral0.8Every 4th day for 4 doses62-95%[7]
Hepatocellular CarcinomaHuh-1Oral0.8Every 4th day for 4 doses62-95%[7]
Hepatocellular CarcinomaHCCLM3Oral0.8Every 4th day for 4 doses62-95%[7]
Hepatocellular CarcinomaPLC/PRF/5Oral0.8Every 4th day for 4 doses62-95%[7]
Lung Carcinoma (NSCLC)A549Oral2Every 4th day for 4 dosesMarginal[5]
Pancreatic CarcinomaPanc-1Oral2Not Specified5/10 Complete Responses[8]
Melanoma501MelOral2Not SpecifiedModerate[8]
AstrocytomaSW1783IV2Every 7-8 days for 4 dosesSignificant increase in lifespan (T/C: 174%)[8]

Table 2: Daily Dosing Regimens

Tumor TypeCell Line/ModelRouteDose (mg/kg)ScheduleEfficacyReference
Lung Carcinoma (NSCLC)A549Oral0.5Daily, 5 days/weekStrong tumor growth inhibition[5]
GlioblastomaSW1783Oral0.25Daily for 4 weeksSignificant increase in lifespan (T/C: 195%)[9][10]
MelanomaMeWoOral0.06Not SpecifiedSignificant inhibition of tumor angiogenesis[5]

Experimental Protocols

The following protocols provide detailed methodologies for establishing xenograft models and administering this compound.

Protocol 1: Subcutaneous Xenograft Model Establishment

This protocol outlines the procedure for creating subcutaneous tumor models in immunocompromised mice.

Materials:

  • Human tumor cells (e.g., A549, HepG2, HT1376)

  • Culture medium appropriate for the selected cell line

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional, can improve tumor take rate)

  • Immunocompromised mice (e.g., athymic nude, NOD/SCID), 6-8 weeks old

  • Syringes (1 mL) and needles (27-30 gauge)

  • Calipers

  • Animal housing facility with appropriate environmental controls

Procedure:

  • Cell Culture: Culture the selected human tumor cells in their recommended medium until they reach 70-80% confluency.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells with sterile PBS.

    • Trypsinize the cells and neutralize with complete medium.

    • Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free medium.

    • Perform a cell count and assess viability (e.g., using trypan blue exclusion).

  • Cell Inoculation:

    • Adjust the cell concentration to the desired density (e.g., 5x10^6 to 1x10^7 cells per 100-200 µL).

    • If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.

    • Anesthetize the mouse.

    • Inject the cell suspension subcutaneously into the flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers twice weekly.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • Randomize the animals into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).[7]

Protocol 2: this compound Formulation and Administration

This protocol details the preparation and administration of this compound for in vivo studies.

Materials:

  • This compound (ST1481) powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile, distilled water or saline

  • Vehicle for oral administration (e.g., 10% DMSO in water)[9]

  • Oral gavage needles

  • Syringes

Procedure:

  • Stock Solution Preparation:

    • Dissolve this compound powder in DMSO to create a concentrated stock solution.[9]

    • Store the stock solution at -20°C for up to one month or -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.[3]

  • Working Solution Preparation (for Oral Administration):

    • On the day of treatment, thaw the this compound stock solution.

    • Dilute the stock solution with sterile, distilled water or another appropriate vehicle to the final desired concentration. For example, a final vehicle composition could be 10% DMSO in water.[9]

    • Ensure the working solution is freshly prepared for each administration.[3]

  • Administration:

    • Accurately weigh each mouse to determine the correct volume of the working solution to administer.

    • Administer the this compound solution or vehicle control to the mice via oral gavage.[7][11]

    • The volume of administration is typically 10 mL/kg body weight.[9]

  • Monitoring:

    • Monitor the body weight of the mice twice weekly as an indicator of toxicity.[7]

    • Observe the animals for any signs of distress or adverse reactions to the treatment.

Gimatecan_Xenograft_Workflow cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint & Analysis A Cell Culture B Cell Harvesting & Preparation A->B C Subcutaneous Injection into Mice B->C D Tumor Growth Monitoring C->D E Randomization of Mice D->E Tumors reach ~150mm³ G Oral Administration E->G F This compound Formulation F->G H Continued Tumor & Body Weight Monitoring G->H I Endpoint Criteria Met H->I e.g., tumor size, time J Tumor Excision & Analysis I->J K Data Analysis J->K

Caption: Experimental workflow for this compound administration in a xenograft model.

Concluding Remarks

This compound has demonstrated significant antitumor efficacy across a broad range of preclinical human tumor xenograft models.[12][13] Its oral bioavailability makes it particularly suitable for various dosing schedules, including prolonged daily treatments which may enhance its antiangiogenic effects.[4][5][11] The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound. Adherence to established methodologies and careful monitoring are crucial for obtaining reproducible and reliable results in in vivo studies. As with any preclinical research, these protocols may require optimization depending on the specific cell line, animal model, and experimental objectives.

References

Intravenous Gimatecan: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of an intravenous formulation of Gimatecan (also known as ST1481), a potent lipophilic analogue of camptothecin. This compound is a topoisomerase I inhibitor with significant antitumor and antiangiogenic properties.[1][2] This document outlines its mechanism of action, provides detailed protocols for the preparation of an intravenous formulation, and describes its application in preclinical xenograft models.

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By binding to the enzyme-DNA complex, this compound stabilizes this "cleavable complex," leading to the accumulation of single-strand DNA breaks.[1] When the replication fork collides with these stabilized complexes, irreversible double-strand breaks occur, ultimately triggering apoptotic cell death.[1]

Furthermore, this compound has been shown to modulate key signaling pathways involved in cell survival and proliferation, notably the AKT and MAPK pathways.[3][4] Preclinical studies have demonstrated that this compound can inhibit the phosphorylation of AKT, MEK, and ERK, while activating JNK2 and p38 MAPK pathways, contributing to its potent antitumor activity.[3][4][5][6]

Data Presentation

The following tables summarize the in vivo efficacy of intravenously administered this compound in various human tumor xenograft models.

Table 1: Antitumor Efficacy of Intravenous this compound in Human Tumor Xenografts [1]

Tumor ModelHistotypeDose (mg/kg) & ScheduleTumor Volume Inhibition (TVI) %Complete Responses (CR)Log10 Cell Kill (LCK)
MKN28Gastric Carcinoma1.5 i.v. q4dx41006/82.2
501MelMelanoma2 i.v. q4dx4984/82.1
A549Non-small Cell Lung Cancer2 i.v. q7dx8952/81.9
Panc-1Pancreatic Carcinoma1.5 i.v. q4dx41008/8>2.5
HT-29Colon Carcinoma1.5 i.v. q4dx4995/82.3
U-87 MGGlioblastoma1.5 i.v. q4dx4921/81.4
SK-N-BE(2)Neuroblastoma1.5 i.v. q4dx41007/8>2.4
IGROV-1Ovarian Carcinoma1.5 i.v. q4dx4993/82.0
A2780/DxOvarian Carcinoma (MDR)1.5 i.v. q4dx4994/82.1

MDR: Multidrug-resistant

Experimental Protocols

Preparation of Intravenous this compound Formulation (Ethanol/Cremophor EL)

This protocol describes the preparation of this compound for intravenous administration using a mixture of ethanol and Cremophor EL.[1]

Materials:

  • This compound (ST1481) powder

  • Ethanol (95-100%)

  • Cremophor EL

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 1:1 (v/v) mixture of ethanol and Cremophor EL.

  • Dissolve the this compound powder in the ethanol/Cremophor EL mixture to achieve the desired stock concentration.

  • Store the stock solution at -20°C.

  • On the day of administration, thaw the stock solution.

  • Under continuous magnetic stirring, suspend the required volume of the stock solution in sterile saline to achieve the final desired concentration for injection. The final concentration of the ethanol/Cremophor EL mixture should be kept low (e.g., 5%) to minimize toxicity.[1]

In Vivo Antitumor Efficacy Study in Xenograft Models

This protocol outlines a general procedure for evaluating the antitumor efficacy of intravenous this compound in nude mice bearing human tumor xenografts.[1][7]

Materials:

  • Female athymic nude mice (e.g., CD-1 nude), 7-10 weeks old

  • Human tumor cells or tumor fragments for implantation

  • Matrigel (optional, for cell suspension injections)

  • Calipers

  • Animal balance

  • Intravenous this compound formulation

  • Vehicle control (e.g., 5% ethanol/Cremophor EL in saline)

  • Sterile syringes and needles for injection

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant tumor fragments or a suspension of tumor cells (typically 5-10 x 106 cells in sterile saline or medium, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm3).

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (length x width2) / 2.

  • Animal Grouping and Treatment:

    • Randomize mice into treatment and control groups (typically 8-10 mice per group).

    • Administer this compound intravenously (e.g., via the tail vein) according to the desired dose and schedule (e.g., 1.5 mg/kg, every 4 days for 4 cycles - q4dx4).[1]

    • Administer the vehicle control to the control group using the same schedule.

  • Endpoint Analysis:

    • Monitor tumor volume and body weight throughout the study.

    • Euthanize mice if the tumor volume exceeds a predetermined size or if signs of toxicity (e.g., >20% body weight loss) are observed.

    • At the end of the study, calculate the Tumor Volume Inhibition (TVI) using the formula: 100 - [(mean tumor volume of treated group / mean tumor volume of control group) x 100].

    • Record the number of complete responses (CR), defined as the disappearance of a palpable tumor.

    • Calculate the Log10 Cell Kill (LCK) using the formula: (T-C) / (3.32 x Td), where T is the mean time for the treated tumors to reach a specific volume, C is the mean time for the control tumors to reach the same volume, and Td is the tumor doubling time.

Visualizations

Gimatecan_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K MEK MEK RTK->MEK AKT AKT PI3K->AKT pAKT p-AKT (Inhibited) AKT->pAKT Apoptosis Apoptosis pAKT->Apoptosis Inhibits pMEK p-MEK (Inhibited) MEK->pMEK ERK ERK pMEK->ERK pERK p-ERK (Inhibited) ERK->pERK pERK->Apoptosis Inhibits JNK2 JNK2 pJNK2 p-JNK2 (Activated) JNK2->pJNK2 pJNK2->Apoptosis p38 p38 MAPK pp38 p-p38 MAPK (Activated) p38->pp38 pp38->Apoptosis Top1 Topoisomerase I CleavableComplex Stabilized Cleavable Complex Top1->CleavableComplex Stabilizes DNA DNA DNA->CleavableComplex CleavableComplex->Apoptosis This compound This compound This compound->pAKT Inhibits This compound->pMEK Inhibits This compound->pERK Inhibits This compound->pJNK2 Activates This compound->pp38 Activates This compound->Top1 Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Study Formulation Prepare Intravenous This compound Formulation Treatment Intravenous Administration of this compound/Vehicle Formulation->Treatment Implantation Tumor Implantation in Nude Mice Grouping Randomize into Treatment & Control Groups Implantation->Grouping Grouping->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: TVI, CR, LCK Monitoring->Endpoint

References

Application Notes and Protocols: Gimatecan and Temozolomide Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gimatecan, a lipophilic camptothecin analog, is a potent inhibitor of topoisomerase I, an enzyme crucial for relaxing DNA supercoiling during replication and transcription.[1] By stabilizing the topoisomerase I-DNA cleavable complex, this compound leads to DNA single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately inducing apoptosis.[1] Temozolomide (TMZ) is an oral alkylating agent that methylates DNA, primarily at the N7 and O6 positions of guanine residues. This DNA damage triggers futile mismatch repair cycles and eventually leads to apoptosis.[2][3][4]

The distinct mechanisms of action of this compound and temozolomide present a strong rationale for their investigation in combination therapy. By targeting different and complementary pathways in DNA replication and repair, their combined use has the potential for synergistic anti-tumor activity. This compound's induction of single-strand breaks could potentially enhance the cytotoxicity of temozolomide by creating a greater burden of DNA damage that overwhelms cellular repair mechanisms.

These application notes provide a comprehensive overview of the preclinical data for each agent and offer detailed protocols for evaluating the potential of this compound and temozolomide combination therapy in a research setting.

Preclinical Data Summary

This compound
ParameterCell Line(s)Value(s)Reference
IC50 (72h) Panel of Hepatocellular Carcinoma (HCC) cell lines12.1 - 1085.0 nM[5]
In Vivo Efficacy HCC Xenograft ModelsSignificant tumor growth inhibition at 0.4 mg/kg and 0.8 mg/kg (oral, q4dx4)[5]
Clinical Trial Dose Recurrent Glioblastoma (Phase II)1.0 mg/m²/day (oral, 5 consecutive days every 28-day cycle)[6]
Temozolomide
ParameterCell Line(s)Value(s)Reference
IC50 (72h) T98G (Glioblastoma)438.3 µM (median)[7]
IC50 (72h) U251 (Glioblastoma)176.5 µM (median)[7]
In Vivo Efficacy D-54 MG (Adult Glioma) Xenograft1285% increase in median survival[8]
In Vivo Efficacy D-456 MG (Childhood Glioma) Xenograft323% increase in median survival[8]
Clinical Trial Dose Glioblastoma (Phase III)Concomitant with radiotherapy: 75 mg/m²/day; Adjuvant: 150-200 mg/m²/day[9]

Signaling Pathways and Experimental Workflows

Potential Synergistic Signaling Pathway

cluster_downstream Downstream Effects This compound This compound Top1 Topoisomerase I This compound->Top1 Inhibits SSB Single-Strand DNA Breaks Top1->SSB Stabilizes cleavable complex, leading to DSB Double-Strand DNA Breaks SSB->DSB Replication fork collapse Temozolomide Temozolomide DNA_alk DNA Alkylation (O6-MeG) Temozolomide->DNA_alk Induces MMR Mismatch Repair (MMR) Futile Cycle DNA_alk->MMR MMR->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Potential synergistic mechanism of this compound and Temozolomide.

Experimental Workflow for In Vitro Combination Studies

start Start: Select Cancer Cell Lines viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) start->viability monotherapy Monotherapy Dose- Response Curves viability->monotherapy combination Combination Matrix (Fixed Ratio or Checkerboard) viability->combination synergy Calculate Combination Index (CI) (Chou-Talalay Method) monotherapy->synergy combination->synergy apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) synergy->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) synergy->cell_cycle western Western Blot for DNA Damage Markers (γH2AX, PARP cleavage) synergy->western end End: Data Analysis and Interpretation apoptosis->end cell_cycle->end western->end

Caption: Workflow for in vitro evaluation of this compound and Temozolomide combination.

Experimental Workflow for In Vivo Combination Studies

start Start: Establish Xenograft Tumor Model in Mice grouping Randomize Mice into Treatment Groups: 1. Vehicle Control 2. This compound alone 3. Temozolomide alone 4. Combination Therapy start->grouping treatment Administer Treatments (Define Dose, Schedule, Route) grouping->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: Tumor Growth Inhibition (TGI) Analysis monitoring->endpoint survival Kaplan-Meier Survival Analysis monitoring->survival toxicity Assess Systemic Toxicity (e.g., Histopathology, Bloodwork) monitoring->toxicity end End: Evaluate Efficacy and Toxicity endpoint->end survival->end toxicity->end

Caption: Workflow for in vivo evaluation of this compound and Temozolomide combination.

Experimental Protocols

In Vitro Combination Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound and temozolomide, alone and in combination, and to quantify the nature of their interaction (synergistic, additive, or antagonistic).

Materials:

  • Cancer cell lines of interest (e.g., glioblastoma, colon cancer cell lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Temozolomide (stock solution in DMSO, freshly prepared)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and temozolomide in complete medium.

  • Monotherapy Treatment: Treat a set of wells with a range of concentrations of this compound alone and temozolomide alone to establish their individual dose-response curves and determine the IC50 values.

  • Combination Treatment: Treat another set of wells with a matrix of this compound and temozolomide concentrations. This can be done using a fixed-ratio (e.g., based on the ratio of their IC50 values) or a checkerboard design.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Plot dose-response curves and calculate IC50 values for each drug alone.

    • Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Xenograft Model for Combination Therapy

Objective: To evaluate the anti-tumor efficacy and tolerability of this compound and temozolomide combination therapy in a preclinical in vivo model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Cancer cell line for xenograft implantation

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Temozolomide formulation for oral gavage

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) in sterile PBS, with or without Matrigel, into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

  • Randomization and Grouping: Once tumors reach the desired size, randomize mice into the following treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Temozolomide alone

    • Group 4: this compound and Temozolomide combination

  • Treatment Administration:

    • Administer this compound and temozolomide according to a predetermined dose and schedule. Dosing schedules from monotherapy studies can be used as a starting point (e.g., this compound orally every 4 days; temozolomide orally for 5 consecutive days).

    • Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.

  • Efficacy and Toxicity Evaluation:

    • Continue to measure tumor volumes throughout the study.

    • The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated groups compared to the control group.

    • A secondary endpoint can be a survival study, where mice are monitored until a predetermined endpoint (e.g., tumor volume reaches a specific size).

    • At the end of the study, collect tumors and major organs for histological and molecular analysis.

  • Data Analysis:

    • Plot mean tumor growth curves for each group.

    • Perform statistical analysis (e.g., ANOVA) to compare tumor growth between groups.

    • Generate Kaplan-Meier survival curves and perform log-rank tests to compare survival between groups.

Conclusion

The combination of this compound and temozolomide represents a promising therapeutic strategy that warrants preclinical investigation. The provided application notes and protocols offer a framework for researchers to systematically evaluate the potential synergy, efficacy, and safety of this combination. By elucidating the in vitro and in vivo effects, these studies can provide the necessary foundation for potential clinical translation.

References

Application Notes and Protocols: Gimatecan Liposomal Formulation for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gimatecan, a lipophilic camptothecin analogue, is a potent inhibitor of topoisomerase I, a key enzyme involved in DNA replication and transcription.[1][2] Its therapeutic potential in oncology is significant; however, its poor water solubility presents challenges for intravenous administration. Liposomal encapsulation offers a promising strategy to overcome these limitations, enhancing drug solubility, enabling intravenous delivery, and potentially improving the pharmacokinetic profile and tumor targeting.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and in vitro evaluation of a this compound liposomal formulation.

Mechanism of Action

This compound exerts its anticancer effect by stabilizing the covalent complex between topoisomerase I and DNA.[1][5] This prevents the re-ligation of single-strand DNA breaks induced by the enzyme, leading to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][5]

Downstream of topoisomerase I inhibition, this compound has been shown to modulate key signaling pathways involved in cell survival and proliferation, including the AKT and MAPK pathways.

Data Presentation

Table 1: Formulation Composition of this compound Liposomes
Formulation CodeLipid Composition (molar ratio)This compound Concentration (mg/mL in ethanol)Aqueous Phase
GLF-1POPC (100%)0.25Water
GLF-2POPC:PEG200 (in ethanol)0.25Water
GLF-3PUCE:POPC (90:10)0.110.9% NaCl
GLF-4PUCE:CHOL (80:20)0.080.9% NaCl

Data adapted from Stano et al., 2004.[3] POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine; PUCE: palmitoyl-(R)-carnitine undecyl ester chloride; CHOL: Cholesterol; PEG200: Polyethylene glycol 200.

Table 2: Physicochemical Characteristics of this compound Liposomes
Formulation CodeMean Diameter (z-average, nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
GLF-1120 - 152Not Reported>98
GLF-2Not ReportedNot Reported>98
GLF-3~30MonomodalNot Reported
GLF-4Not ReportedNot ReportedNot Reported

Data adapted from Stano et al., 2004.[3]

Experimental Protocols

Preparation of this compound Liposomes by Ethanol Injection

This protocol is based on the method described by Stano et al., 2004.[3]

Materials:

  • This compound

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • Ethanol (absolute)

  • Purified water or 0.9% NaCl solution

  • Syringe with a fine-gauge needle

  • Stir plate and stir bar

  • Glass vials

Procedure:

  • Preparation of the organic phase: Dissolve this compound and the desired lipids (e.g., POPC) in absolute ethanol to the concentrations specified in Table 1. Ensure complete dissolution.

  • Preparation of the aqueous phase: Place the desired volume of purified water or 0.9% NaCl solution in a clean glass vial and place it on a stir plate with a stir bar.

  • Injection: Rapidly inject the ethanolic lipid-drug solution into the stirred aqueous phase using a syringe with a fine-gauge needle. The injection ratio of organic to aqueous phase can be varied (e.g., 1:17 to 1:50) to optimize liposome size.[3]

  • Multiple Injections (Optional): To increase the final drug concentration, multiple injections of the organic phase can be performed into the same aqueous phase.[4]

  • Annealing: Allow the liposomal suspension to stir for 30-60 minutes at room temperature to allow for the stabilization of the vesicles.

  • Storage: Store the prepared liposomal formulation at 4°C for short-term use. For long-term storage, stability studies should be conducted.

Characterization of this compound Liposomes

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. This information is used to determine the hydrodynamic diameter and the size distribution of the liposomes.

Instrumentation: A Malvern Zetasizer or similar instrument.

Procedure:

  • Sample Preparation: Dilute the liposomal suspension with the same aqueous phase used for preparation (water or 0.9% NaCl) to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup:

    • Set the temperature to 25°C.

    • Select the appropriate dispersant (water or saline) with the correct viscosity and refractive index values.

    • Set the measurement angle to 90°.

  • Measurement:

    • Equilibrate the sample in the instrument for 1-2 minutes.

    • Perform at least three replicate measurements for each sample.

  • Data Analysis: The z-average mean diameter and the PDI will be calculated by the instrument's software using cumulant analysis. A PDI value below 0.3 is generally considered indicative of a monodisperse population.

Principle: The encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes. This is determined by separating the unencapsulated drug from the liposomes and quantifying the drug in both fractions.

Materials:

  • Centrifugal filter units (e.g., Amicon Ultra, 10 kDa MWCO)

  • HPLC system with fluorescence detection

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound analytical standard

Procedure:

  • Separation of Free Drug:

    • Place a known amount of the liposomal formulation into a centrifugal filter unit.

    • Centrifuge at a speed sufficient to separate the aqueous phase containing unencapsulated drug from the liposomes (e.g., 5000 x g for 15 minutes).

    • Collect the filtrate (containing free this compound).

  • Quantification of Free Drug:

    • Analyze the filtrate directly by HPLC.

  • Quantification of Total Drug:

    • Disrupt a known amount of the original liposomal formulation by adding a solvent that dissolves the liposomes (e.g., ethanol or methanol) to release the encapsulated drug.

    • Analyze this solution by HPLC to determine the total drug concentration.

  • HPLC Analysis (adapted from de Jonge et al., 2008): [6]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at ~370 nm and emission at ~440 nm.

    • Standard Curve: Prepare a standard curve of this compound in the mobile phase.

  • Calculation of Encapsulation Efficiency:

    • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Drug Release Study

Principle: This assay evaluates the rate at which this compound is released from the liposomes over time in a simulated physiological environment. A dialysis method is commonly used.

Materials:

  • Dialysis tubing (e.g., 10-12 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stir plate and stir bars

  • Incubator or water bath at 37°C

  • HPLC system

Procedure:

  • Preparation:

    • Soak the dialysis tubing in PBS as per the manufacturer's instructions.

    • Place a known volume of the this compound liposomal formulation into the dialysis bag and seal it.

  • Release Study:

    • Submerge the dialysis bag in a larger volume of PBS (e.g., 100-fold excess) in a beaker with a stir bar. This ensures sink conditions.

    • Place the beaker in an incubator or water bath at 37°C with continuous stirring.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium (PBS) from the beaker.

    • Replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.

  • Analysis:

    • Quantify the amount of this compound in the collected samples using the HPLC method described in section 2.2.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Visualizations

Gimatecan_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_akt AKT Pathway cluster_mapk MAPK Pathway This compound This compound (Liposomal Formulation) Gimatecan_in This compound This compound->Gimatecan_in Cellular Uptake Topoisomerase_I Topoisomerase I Gimatecan_in->Topoisomerase_I Cleavable_Complex Stabilized Topo I-DNA Cleavable Complex Topoisomerase_I->Cleavable_Complex DNA DNA DNA->Cleavable_Complex DNA_Damage DNA Double-Strand Breaks Cleavable_Complex->DNA_Damage pAKT p-AKT DNA_Damage->pAKT Inhibits pERK p-ERK DNA_Damage->pERK Inhibits pJNK p-JNK DNA_Damage->pJNK Activates pp38 p-p38 DNA_Damage->pp38 Activates AKT AKT Cell_Survival Cell Survival (Inhibited) pAKT->Cell_Survival | Apoptosis Apoptosis Cell_Survival->Apoptosis Leads to MEK MEK pMEK p-MEK ERK ERK Proliferation Proliferation (Inhibited) pERK->Proliferation | JNK JNK Apoptosis_MAPK Apoptosis (Promoted) pJNK->Apoptosis_MAPK p38 p38 pp38->Apoptosis_MAPK Proliferation->Apoptosis Leads to Apoptosis_MAPK->Apoptosis

Caption: this compound's mechanism of action and its impact on downstream signaling pathways.

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_char Characterization Organic_Phase 1. Prepare Organic Phase (this compound + Lipids in Ethanol) Injection 3. Rapid Injection (Organic into Aqueous) Organic_Phase->Injection Aqueous_Phase 2. Prepare Aqueous Phase (Water or Saline) Aqueous_Phase->Injection Annealing 4. Annealing (Stirring) Injection->Annealing Liposomes This compound Liposomal Formulation Annealing->Liposomes DLS Particle Size & PDI (DLS) Liposomes->DLS HPLC Encapsulation Efficiency (HPLC) Liposomes->HPLC Release In Vitro Release (Dialysis) Liposomes->Release

Caption: Experimental workflow for the preparation and characterization of this compound liposomes.

Drug_Delivery_Concept cluster_problem Challenge cluster_solution Solution cluster_outcome Outcome Gimatecan_Free Free this compound Poor_Solubility Poor Water Solubility Gimatecan_Free->Poor_Solubility IV_Admin_Issue Difficulty in IV Administration Poor_Solubility->IV_Admin_Issue Liposome Liposomal Encapsulation Poor_Solubility->Liposome Addresses Improved_Solubility Enhanced Aqueous Dispersibility Liposome->Improved_Solubility IV_Admin_Feasible Enables IV Administration Improved_Solubility->IV_Admin_Feasible Improved_PK Potentially Improved Pharmacokinetics IV_Admin_Feasible->Improved_PK Tumor_Targeting Potential for Passive Tumor Targeting (EPR Effect) Improved_PK->Tumor_Targeting

Caption: Conceptual diagram of liposomal delivery for this compound.

References

Synthesis of Novel Gimatecan Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gimatecan, a lipophilic analogue of camptothecin, is a potent inhibitor of topoisomerase I with promising antitumor activity. Its unique 7-t-butoxyiminomethyl substitution enhances its pharmacological properties. This document provides detailed application notes and protocols for the synthesis of novel this compound derivatives, enabling researchers to explore the structure-activity relationships (SAR) of this important class of compounds. The protocols are based on established synthetic routes for 7-substituted camptothecin analogues and provide a framework for the generation of diverse derivative libraries.

Introduction

This compound (ST1481) is a semi-synthetic derivative of camptothecin, a natural alkaloid isolated from Camptotheca acuminata. It acts by stabilizing the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and apoptosis in cancer cells. The modification at the 7-position with a t-butoxyiminomethyl group contributes to its increased lipophilicity and improved pharmacological profile, including oral bioavailability.[1] The synthesis of novel derivatives of this compound is a key strategy for developing new anticancer agents with enhanced efficacy, selectivity, and reduced side effects. Structure-activity relationship studies have shown that modifications at the 7-position of the camptothecin core can significantly impact biological activity.[2]

Data Presentation

The following tables summarize quantitative data for a series of representative this compound derivatives (7-oxyiminomethyl camptothecins). The data is compiled from studies on the synthesis and biological evaluation of these compounds.

Table 1: Synthesis and Cytotoxicity of Novel this compound Derivatives

Compound IDR Group (at 7-position)Molecular FormulaYield (%)Purity (%)IC50 (µM) vs. H460 cells
This compound (15) -CH=N-O-C(CH3)3C25H25N3O5N/A>98%0.02
1 -CH=N-O-CH3C22H19N3O5N/A>98%0.15
2 -CH=N-O-C2H5C23H21N3O5N/A>98%0.08
3 -CH=N-O-n-C3H7C24H23N3O5N/A>98%0.05
4 -CH=N-O-i-C3H7C24H23N3O5N/A>98%0.04
5 -CH=N-O-n-C4H9C25H25N3O5N/A>98%0.03
... ...............

Data extracted from "Novel 7-Oxyiminomethyl Derivatives of Camptothecin with Potent in Vitro and in Vivo Antitumor Activity." Yields for the final condensation step were not explicitly provided in the source.

Experimental Protocols

The synthesis of novel this compound derivatives can be achieved through a two-step process:

  • Synthesis of the key intermediate: 7-Formylcamptothecin.

  • Condensation with various O-substituted hydroxylamines to generate the desired this compound derivatives.

Protocol 1: Synthesis of 7-Formylcamptothecin

This protocol is a generalized procedure based on common methods for the formylation of camptothecin.

Materials:

  • Camptothecin

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Acetic acid

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Formylation Reaction:

    • Suspend camptothecin (1 equivalent) and hexamethylenetetramine (4-6 equivalents) in a mixture of acetic acid and water.

    • Heat the mixture to reflux (around 120 °C) for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis:

    • After completion of the reaction, cool the mixture to room temperature.

    • Add an aqueous solution of hydrochloric acid (e.g., 6M HCl) and continue stirring for 1-2 hours to hydrolyze the intermediate.

  • Work-up and Purification:

    • The precipitated product, 7-formylcamptothecin, is collected by filtration.

    • Wash the solid with water, followed by a small amount of cold methanol.

    • The crude product can be further purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization:

    • Confirm the identity and purity of the 7-formylcamptothecin by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Protocol 2: Synthesis of Novel this compound Derivatives via Condensation

This protocol describes the condensation of 7-formylcamptothecin with various O-substituted hydroxylamines.[3][4]

Materials:

  • 7-Formylcamptothecin

  • Various O-substituted hydroxylamine hydrochlorides (e.g., O-tert-butylhydroxylamine hydrochloride for this compound)

  • Pyridine

  • Ethanol

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Condensation Reaction:

    • Dissolve 7-formylcamptothecin (1 equivalent) in a mixture of ethanol and pyridine.

    • Add the desired O-substituted hydroxylamine hydrochloride (1.2-1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water to remove pyridine and any unreacted hydroxylamine hydrochloride.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound derivative.

  • Characterization:

    • Characterize the final product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and determine its purity by HPLC.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general synthetic workflow for this compound derivatives and the key signaling pathways affected by these compounds.

Gimatecan_Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_reagents Reagents cluster_product Final Product Camptothecin Camptothecin 7-Formylcamptothecin 7-Formylcamptothecin Camptothecin->7-Formylcamptothecin Formylation (HMTA, TFA) Novel_Gimatecan_Derivatives Novel_Gimatecan_Derivatives 7-Formylcamptothecin->Novel_Gimatecan_Derivatives Condensation O-Substituted_Hydroxylamines O-Substituted_Hydroxylamines O-Substituted_Hydroxylamines->Novel_Gimatecan_Derivatives

Caption: General synthetic workflow for novel this compound derivatives.

Gimatecan_Signaling_Pathway This compound This compound Topoisomerase_I Topoisomerase I This compound->Topoisomerase_I inhibits DNA_Strand_Breaks DNA Strand Breaks Topoisomerase_I->DNA_Strand_Breaks induces Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis leads to

Caption: this compound's primary mechanism of action via Topoisomerase I inhibition.

References

Gimatecan: A Potent Inducer of S-Phase Cell Cycle Arrest for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gimatecan (also known as ST1481) is a highly potent, orally bioavailable, lipophilic analogue of the quinoline alkaloid camptothecin.[1][2] It functions as a specific inhibitor of DNA topoisomerase I, a critical enzyme involved in relieving torsional stress during DNA replication and transcription.[1][3] By stabilizing the covalent complex between topoisomerase I and DNA, this compound prevents the re-ligation of single-stranded DNA breaks.[1][4] This leads to the accumulation of DNA lesions, particularly during the S-phase of the cell cycle when the DNA replication machinery collides with these stabilized complexes.[3][4] The resulting DNA damage triggers a robust cellular response, leading to a persistent arrest of the cell cycle in the S-phase.[3][5] This characteristic makes this compound a valuable tool for in vitro studies of cell cycle regulation, DNA damage response pathways, and for the development of novel anticancer therapies.

Mechanism of Action: S-Phase Specificity

This compound's primary mechanism of action involves the targeted inhibition of topoisomerase I.[1][5] The stabilization of the topoisomerase I-DNA cleavable complex is a key event that ultimately leads to cell cycle arrest and, in many cases, apoptosis.[1][6] The S-phase specificity of this compound arises from the fact that the collision between the replication fork and the this compound-stabilized cleavable complex converts single-strand breaks into lethal double-strand breaks.[1][3] This triggers the activation of DNA damage checkpoints, which halt cell cycle progression to allow for DNA repair.[3] However, the extensive and persistent nature of the DNA damage induced by this compound often leads to an irreversible S-phase arrest.[3]

Data Presentation: Efficacy of this compound in Inducing S-Phase Arrest

The following tables summarize the effective concentrations of this compound for inducing S-phase arrest and its antiproliferative activity in various human cancer cell lines, as reported in peer-reviewed literature.

Table 1: Effective Concentrations of this compound for S-Phase Arrest in Bladder Cancer Cells

Cell LineThis compound Concentration (µg/mL)Treatment Duration (hours)Observed Effect on Cell CycleReference
HT13760.003 (approx. IC50)24Substantial fraction of cells in S-phase[3]
HT13760.03 (approx. IC80)24Increased number of S-phase cells compared to IC50[3]
MCR0.00324Persistent S-phase arrest[3]
MCR0.0324Persistent S-phase arrest[3]

Table 2: Antiproliferative Activity of this compound in Various Cancer Cell Lines

Cell Line TypeCell LineIC50 (nM)Treatment Duration (hours)Reference
Gastric CancerSNU-11.9572[6]
Gastric CancerHGC271.6372[6]
Gastric CancerMGC8033.2972[6]
Gastric CancerNCI-N8788.2072[6]
Hepatocellular CarcinomaVarious12.1 - 1085.072[7]
Bladder CancerMCR90 ± 3 (ng/mL)1[5]
Bladder CancerHT13769.0 ± 0.4 (ng/mL)1[5]
Bladder CancerMCR5.0 ± 0.2 (ng/mL)24[5]
Bladder CancerHT13762.8 ± 0.1 (ng/mL)24[5]

Experimental Protocols

The following are detailed protocols for inducing and analyzing S-phase arrest in vitro using this compound. These protocols are intended for researchers familiar with standard cell culture and molecular biology techniques.

Protocol 1: Induction of S-Phase Arrest in Adherent Cancer Cell Lines

Materials:

  • This compound (ST1481)

  • Appropriate cancer cell line (e.g., HT1376 bladder cancer cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 6-well plate or T-25 flask at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and grow for 24 hours.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.003 µg/mL and 0.03 µg/mL).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Post-Incubation (Optional): For studying the persistence of the arrest, the drug-containing medium can be removed after 24 hours, the cells washed with PBS, and fresh drug-free medium added. The cells can then be incubated for a further period (e.g., 72 hours) before analysis.[3]

  • Cell Harvest: After the desired incubation period, harvest the cells by trypsinization.

  • Cell Cycle Analysis: Proceed with cell cycle analysis using flow cytometry as described in Protocol 2.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Harvested cells from Protocol 1

  • Cold PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Centrifuge the harvested cells at a low speed (e.g., 300 x g) for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content (PI fluorescence).

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway, experimental workflow, and logical relationships involved in the use of this compound to induce S-phase arrest.

Gimatecan_Signaling_Pathway This compound This compound Cleavable_Complex Stabilized Topo I-DNA Cleavable Complex This compound->Cleavable_Complex Binds to and stabilizes Top1 Topoisomerase I Top1->Cleavable_Complex DNA DNA DNA->Cleavable_Complex DSB Double-Strand Breaks Cleavable_Complex->DSB Blocks Replication_Fork Replication Fork (S-Phase) Replication_Fork->DSB Collision DDR DNA Damage Response (DDR) Activation DSB->DDR S_Phase_Arrest S-Phase Arrest DDR->S_Phase_Arrest Induces

Caption: this compound's mechanism leading to S-phase arrest.

Experimental_Workflow Start Start: Seed Cells Treat Treat with this compound (e.g., 24 hours) Start->Treat Harvest Harvest Cells (Trypsinization) Treat->Harvest Fix Fix Cells (e.g., 70% Ethanol) Harvest->Fix Stain Stain DNA (Propidium Iodide) Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Result Result: Quantify Cell Cycle Distribution Analyze->Result

Caption: Workflow for inducing and analyzing S-phase arrest.

Logical_Relationship Gimatecan_Concentration This compound Concentration DNA_Damage Extent of DNA Damage Gimatecan_Concentration->DNA_Damage Increases S_Phase_Population Percentage of Cells in S-Phase DNA_Damage->S_Phase_Population Increases

Caption: Relationship between this compound concentration and S-phase arrest.

Conclusion

This compound is a valuable and potent pharmacological tool for inducing S-phase cell cycle arrest in vitro. Its specific mechanism of action, targeting topoisomerase I, provides a reliable method for synchronizing cell populations in the S-phase or for studying the cellular response to DNA damage. The protocols and data presented here offer a comprehensive guide for researchers and scientists to effectively utilize this compound in their experimental designs. As with any potent compound, it is crucial to perform dose-response experiments to determine the optimal concentration for the specific cell line and experimental goals.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Gimatecan Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Gimatecan in their cancer cell line experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cancer cell line shows a higher IC50 for this compound than expected. What are the potential reasons?

A1: Increased resistance to this compound can be multifactorial. The most commonly observed mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly Breast Cancer Resistance Protein (BCRP/ABCG2) and to a lesser extent P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Alterations in the Drug Target: Downregulation of Topoisomerase I (Top1) expression, the primary target of this compound, can lead to reduced drug efficacy. Camptothecin-induced downregulation of Top1 has been proposed as a resistance mechanism.

  • Activation of Pro-Survival Signaling Pathways: Upregulation of pathways such as PI3K/AKT and MAPK/ERK can promote cell survival and counteract the cytotoxic effects of this compound.

  • Cell Cycle Alterations: A persistent arrest in the S-phase of the cell cycle may represent a protective mechanism, preventing the generation of lethal double-strand breaks.

Q2: How can I determine if my cells are overexpressing efflux pumps like BCRP?

A2: You can assess BCRP expression and function through several methods:

  • Western Blotting: Use a validated antibody to determine the protein levels of BCRP in your resistant cell line compared to a sensitive control.

  • qRT-PCR: Quantify the mRNA expression level of the ABCG2 gene.

  • Flow Cytometry-based Efflux Assays: Utilize fluorescent substrates of BCRP (e.g., Hoechst 33342, pheophorbide A) to measure the pump's activity. Increased efflux of the dye, which can be blocked by a BCRP inhibitor like Ko143, indicates higher activity.

  • Immunofluorescence: Visualize the localization and expression level of BCRP in your cells.

Q3: What strategies can I employ to overcome BCRP-mediated this compound resistance?

A3: Co-administration of this compound with a BCRP inhibitor has been shown to reverse resistance.

  • Elacridar (GF120918): This is a potent inhibitor of both BCRP and P-glycoprotein. Use of elacridar can restore sensitivity to this compound in BCRP-overexpressing cells.

  • Pantoprazole: This proton pump inhibitor has also been shown to inhibit BCRP-mediated transport of this compound.

When designing your experiment, it is crucial to first determine a non-toxic concentration of the inhibitor alone before combining it with this compound.

Q4: My resistant cells have normal BCRP levels. What other mechanisms should I investigate?

A4: If efflux pump overexpression is ruled out, consider the following:

  • Topoisomerase I Levels: Compare Top1 protein levels between your sensitive and resistant cell lines via Western blotting. A significant decrease in the resistant line is a likely cause of resistance.

  • PI3K/AKT/MAPK Pathway Activation: Assess the phosphorylation status of key proteins in these pathways (e.g., p-AKT, p-MEK, p-ERK) using Western blotting. Increased phosphorylation in resistant cells suggests that targeting these pathways could be a viable strategy.

Q5: How can I counteract resistance driven by Topoisomerase I downregulation or survival pathway activation?

A5:

  • Proteasome Inhibitors: Camptothecin-induced downregulation of Top1 can be mediated by the ubiquitin-proteasome pathway. Combining this compound with a proteasome inhibitor like Bortezomib (PS-341) may prevent Top1 degradation and enhance this compound's efficacy.

  • Targeted Pathway Inhibitors:

    • AKT Inhibitors (e.g., Capivasertib): If you observe hyperactivation of the AKT pathway, co-treatment with an AKT inhibitor can synergistically enhance this compound-induced apoptosis.

    • MEK Inhibitors (e.g., Trametinib): Similarly, for cells with an activated MAPK/ERK pathway, a MEK inhibitor can be used in combination with this compound.

Quantitative Data Summary

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50Reference
HT1376Bladder Carcinoma9.0 ± 0.4 ng/mL (1 hr exposure)
MCRBladder Carcinoma90 ± 3 ng/mL (1 hr exposure)
HT1376Bladder Carcinoma2.8 ± 0.1 ng/mL (24 hr exposure)
MCRBladder Carcinoma5.0 ± 0.2 ng/mL (24 hr exposure)
Various HCC LinesHepatocellular Carcinoma12.1 - 1085.0 nM (72 hr exposure)

Table 2: Reversal of this compound Resistance by BCRP Inhibition

Cell LineDescriptionFold Resistance to this compoundFold Resistance with ElacridarReference
T8IGROV1 ovarian cancer cells overexpressing BCRP8.4-foldResistance completely reversed
MDCKII-Bcrp1Madin-Darby canine kidney cells overexpressing Bcrp110.4-foldResistance completely reversed

Experimental Protocols

Cell Viability Assay (e.g., MTT/XTT or CellTiter-Glo®)

This protocol is to determine the IC50 of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.

  • Assay:

    • For MTT/XTT: Add the reagent to each well and incubate for 2-4 hours. Read the absorbance on a microplate reader.

    • For CellTiter-Glo®: Add the reagent to each well, incubate for 10 minutes, and read the luminescence.

  • Data Analysis: Normalize the readings to the vehicle control. Plot the percentage of cell viability against the log of this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic cells following this compound treatment.

  • Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with this compound at relevant concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS and once with 1X Annexin V Binding Buffer.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Live cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Western Blotting for Signaling Pathway Analysis

This protocol is to assess the activation of resistance-related pathways.

  • Cell Lysis: After treating cells with this compound as described for the apoptosis assay, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., BCRP, Top1, p-AKT, AKT, p-ERK, ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the relative protein expression levels.

Visualizations

Gimatecan_Resistance_Mechanisms This compound This compound Intracellular Intracellular this compound This compound->Intracellular Enters Cell Top1_DNA Topoisomerase I-DNA Complex Intracellular->Top1_DNA Stabilizes BCRP BCRP/ABCG2 (Efflux Pump) Intracellular->BCRP Efflux DSB DNA Double-Strand Breaks Top1_DNA->DSB Leads to Top1_Degradation Top1 Degradation (Proteasome) Top1_DNA->Top1_Degradation Induces Apoptosis Apoptosis DSB->Apoptosis AKT_Pathway AKT Pathway (Survival) AKT_Pathway->Apoptosis Inhibits MAPK_Pathway MAPK Pathway (Survival) MAPK_Pathway->Apoptosis Inhibits

Caption: Key mechanisms of this compound resistance in cancer cells.

Overcoming_Gimatecan_Resistance This compound This compound BCRP BCRP Efflux AKT_Activation AKT Pathway Activation Top1_Downregulation Top1 Downregulation Cell_Death Increased Cell Death Elacridar Elacridar Elacridar->BCRP Inhibits AKT_Inhibitor AKT Inhibitor AKT_Inhibitor->AKT_Activation Inhibits Proteasome_Inhibitor Proteasome Inhibitor (e.g., Bortezomib) Proteasome_Inhibitor->Top1_Downregulation Prevents

Caption: Strategies to overcome common this compound resistance mechanisms.

Experimental_Workflow_Gimatecan_Resistance Start Observe this compound Resistance (High IC50) Step1 Assess BCRP Expression/Function (Western Blot, qRT-PCR, Efflux Assay) Start->Step1 Decision1 BCRP Overexpressed? Step1->Decision1 Action1 Combine this compound with BCRP Inhibitor (e.g., Elacridar) Decision1->Action1 Yes Step2 Assess Top1 Levels & Survival Pathways (Western Blot for Top1, p-AKT, p-ERK) Decision1->Step2 No End Re-evaluate this compound Sensitivity (IC50, Apoptosis Assay) Action1->End Decision2 Mechanism Identified? Step2->Decision2 Action2a Combine with Proteasome Inhibitor (if Top1 is downregulated) Decision2->Action2a Top1↓ Action2b Combine with Pathway Inhibitor (e.g., AKT or MEK inhibitor) Decision2->Action2b p-AKT/p-ERK↑ Action2a->End Action2b->End

Caption: Troubleshooting workflow for this compound resistance.

Gimatecan Technical Support Center: Managing Hematologic Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for managing hematologic toxicities associated with the investigational topoisomerase I inhibitor, gimatecan. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in anticipating, identifying, and managing these potential adverse events during preclinical and clinical development.

Frequently Asked Questions (FAQs)

Q1: What is the primary dose-limiting toxicity of this compound observed in clinical trials?

A1: In phase I clinical trials, the primary dose-limiting toxicity (DLT) of this compound has been identified as myelosuppression.[1] This manifests as a decrease in the number of circulating blood cells.

Q2: Which specific hematologic toxicities are most commonly associated with this compound?

A2: The most frequently reported hematologic toxicities are thrombocytopenia (a reduction in platelet count) and neutropenia (a decrease in neutrophils, a type of white blood cell).[1] Anemia has also been reported as a principal toxicity.

Q3: How does the dosing schedule of this compound influence the incidence of hematologic toxicity?

A3: The tolerability of this compound has been shown to be schedule-dependent.[1] Different dosing regimens can lead to variations in the severity and frequency of hematologic adverse events.

Troubleshooting Guide: Hematologic Toxicity

Proactive Monitoring and Early Detection

Regular monitoring of complete blood counts (CBC) is critical throughout the experimental period. This allows for the early detection of downward trends in platelet, neutrophil, and hemoglobin levels, enabling timely intervention.

Experimental Protocols: Monitoring Hematologic Parameters

A typical blood monitoring schedule in a clinical setting involves:

  • Baseline: A complete blood count should be performed before the initiation of this compound treatment to establish baseline values.

  • During Treatment: Blood counts should be monitored frequently during treatment cycles.

  • Post-Treatment: Continue monitoring after the completion of a treatment cycle to track recovery.

Quantitative Data on Hematologic Toxicity

The following tables summarize the key findings from phase I clinical trials of this compound, providing data on maximum tolerated doses (MTDs) and observed hematologic toxicities.

Table 1: Maximum Tolerated Doses (MTDs) of this compound by Dosing Schedule

Dosing ScheduleMaximum Tolerated Dose (mg/m²)Primary Dose-Limiting ToxicityReference
Daily for 5 consecutive days per week for 1 week4.5Thrombocytopenia[1]
Daily for 5 consecutive days per week for 2 weeks5.6Thrombocytopenia[1]
Daily for 5 consecutive days per week for 3 weeks6.4Thrombocytopenia[1]
Once a week for 3 of 4 weeks2.40Anorexia and nausea[2]

Table 2: Overview of Hematologic Toxicities Observed in a Phase I Trial (Weekly Dosing)

ToxicityGradesIncidenceReference
AnemiaAllPrincipal Toxicity[2]
NeutropeniaAllPrincipal Toxicity[2]
Grade 3-4 Toxicities (including hematologic)3-442% of patients

Note: Detailed incidence rates for specific grades of hematologic toxicity at each dose level are not fully available in the public domain. Researchers should refer to the full study publications for any additional data.

This compound's Mechanism of Action and Hematologic Toxicity

This compound is a potent topoisomerase I inhibitor.[3] Its mechanism of action involves trapping the topoisomerase I-DNA cleavage complex, which leads to DNA damage and cell death, particularly in rapidly dividing cells.[3] This mechanism is not only effective against cancer cells but also affects other rapidly proliferating cells in the body, such as hematopoietic stem cells in the bone marrow. The suppression of these stem cells leads to a decrease in the production of new blood cells, resulting in hematologic toxicities.

Gimatecan_Mechanism This compound This compound Cleavage_Complex Topoisomerase I-DNA Cleavage Complex This compound->Cleavage_Complex Stabilizes Hematopoietic_Stem_Cells Hematopoietic Stem Cells (Bone Marrow) This compound->Hematopoietic_Stem_Cells Affects Topoisomerase_I Topoisomerase I Topoisomerase_I->Cleavage_Complex DNA DNA DNA->Cleavage_Complex DNA_Damage DNA Damage & Cell Cycle Arrest Cleavage_Complex->DNA_Damage Collision with Replication_Fork DNA Replication Fork Replication_Fork->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Blood_Cell_Production Decreased Blood Cell Production Hematopoietic_Stem_Cells->Blood_Cell_Production Hematologic_Toxicity Hematologic Toxicity (Neutropenia, Thrombocytopenia, Anemia) Blood_Cell_Production->Hematologic_Toxicity Leads to

Caption: Mechanism of this compound-Induced Hematologic Toxicity.

Logical Workflow for Managing Hematologic Toxicity

The following diagram outlines a logical workflow for the management of hematologic toxicity during this compound administration in a research setting.

Caption: Workflow for Managing this compound-Induced Hematologic Toxicity.

Dose Reduction Guidelines

Specific, detailed dose reduction guidelines for this compound based on the grade of hematologic toxicity are not yet publicly available and would typically be outlined in the clinical trial protocol. However, based on standard oncological practice and guidelines for other topoisomerase inhibitors, the following general principles would apply:

  • Grade 3 Hematologic Toxicity: A dose reduction of 25-50% for the subsequent cycle is often recommended.

  • Grade 4 Hematologic Toxicity: Treatment is typically withheld until the toxicity resolves to Grade 1 or baseline, and a more significant dose reduction (e.g., 50%) is implemented for subsequent cycles. The use of growth factors like G-CSF may also be considered.

It is imperative for researchers to establish a clear dose modification protocol before initiating studies with this compound.

Disclaimer: This information is intended for research and informational purposes only and does not constitute medical advice. Researchers should always refer to the specific investigator's brochure and clinical trial protocols for this compound for detailed guidance on toxicity management.

References

Technical Support Center: Managing Gimatecan-Induced Thrombocytopenia In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Gimatecan-induced thrombocytopenia in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it cause thrombocytopenia?

This compound is an orally bioavailable, semi-synthetic lipophilic analogue of camptothecin. It acts as a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription.[1] By stabilizing the topoisomerase I-DNA complex, this compound leads to DNA strand breaks, cell cycle arrest, and apoptosis, particularly in rapidly dividing cells.[2]

Thrombocytopenia, a decrease in platelet count, is a known side effect of this compound and other topoisomerase I inhibitors.[3][4] This occurs because platelets are produced from megakaryocytes in the bone marrow, which are highly proliferative and therefore susceptible to the cytotoxic effects of this compound. The drug-induced damage to megakaryocyte progenitors disrupts thrombopoiesis (platelet production), leading to a decline in circulating platelet levels.[5]

Q2: What is the expected onset and duration of this compound-induced thrombocytopenia in vivo?

While specific preclinical data on the time course of this compound-induced thrombocytopenia is limited, based on clinical observations with other topoisomerase I inhibitors, a decline in platelet counts can typically be expected to begin within the first week of treatment. The nadir (lowest point) of the platelet count is often observed around 7 to 10 days after drug administration. Recovery of platelet counts generally begins after drug cessation and may take one to two weeks to return to baseline levels, depending on the dose and duration of treatment.

Q3: What are the typical signs of thrombocytopenia in research animals?

In laboratory animals such as mice and rats, signs of severe thrombocytopenia can include:

  • Petechiae (small, pinpoint red or purple spots) on the skin, particularly on the ears, abdomen, and footpads.

  • Ecchymoses (larger bruises).

  • Epistaxis (nosebleeds).

  • Hematuria (blood in the urine).

  • Melena (black, tarry stools indicating gastrointestinal bleeding).

  • Prolonged bleeding from minor injuries or injection sites.

  • In severe cases, spontaneous hemorrhage and mortality.

Q4: Are there any known reversal agents for this compound-induced thrombocytopenia?

Currently, there are no specific reversal agents for this compound. Management strategies focus on supportive care and stimulating platelet production.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly severe thrombocytopenia at a planned dose. 1. Incorrect dose calculation or administration. 2. Strain-specific sensitivity of the animal model. 3. Underlying health conditions of the animals.1. Double-check all dose calculations, dilutions, and administration volumes. 2. Consider conducting a pilot dose-range-finding study in the specific animal strain being used. 3. Ensure animals are healthy and free from infections or other conditions that could affect platelet counts.
High variability in platelet counts between animals in the same treatment group. 1. Inconsistent drug administration. 2. Variations in animal age, weight, or health status. 3. Inaccurate platelet counting methodology.1. Ensure consistent and accurate administration of this compound to all animals. 2. Use animals of a similar age and weight range and exclude any with pre-existing health issues. 3. Standardize the blood collection and platelet counting protocol. Use an automated hematology analyzer for greater accuracy.
Platelet counts do not recover after cessation of this compound treatment. 1. Prolonged bone marrow suppression due to high cumulative dose. 2. Irreversible damage to megakaryocyte progenitors. 3. Secondary complications such as infection.1. Review the total dose and duration of the treatment regimen. Consider reducing the dose or extending the recovery period in future experiments. 2. Assess bone marrow cellularity and megakaryocyte numbers through histological analysis. 3. Monitor animals for signs of infection and provide appropriate supportive care.
Difficulty in obtaining accurate platelet counts. 1. Platelet clumping during blood collection. 2. Improper anticoagulant use. 3. Dilution errors.1. Use proper blood collection techniques to minimize tissue trauma and activation of coagulation. 2. Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA). 3. Follow a validated protocol for blood sample dilution and analysis.

Data Presentation: this compound Tolerability in Mice

The following table summarizes preclinical data on the tolerability of this compound in mice, providing a reference for dose selection.

Dose (mg/kg) Administration Schedule Animal Model Tolerability/Toxicity Notes Reference
2.5Q4dx4 (every 4 days for 4 doses)BALB/c nude and NOD/SCID miceNot well tolerated.[6]
2.0Q4dx4 (every 4 days for 4 doses)Nude miceOptimal dose for significant tumor growth inhibition.[2]
1.0Q4dx4 (every 4 days for 4 doses)BALB/c nude and NOD/SCID miceGood tolerability.[6]
0.8Q4dx4 (every 4 days for 4 doses)Nude miceSignificant antitumor effects.[6]
0.4Q4dx4 (every 4 days for 4 doses)Nude miceSignificant antitumor effects.[6]
0.1Q4dx4 (every 4 days for 4 doses)Nude miceMinor antitumor activities.[6]

Experimental Protocols

Protocol 1: Monitoring Platelet Counts in Mice

Objective: To accurately determine circulating platelet counts in mice treated with this compound.

Materials:

  • Mouse restrainer

  • 70% ethanol

  • Sterile gauze

  • Micro-hematocrit capillary tubes (EDTA-coated) or micropipette with EDTA-coated tips

  • Microcentrifuge tubes containing EDTA

  • Automated hematology analyzer

Procedure:

  • Warm the mouse under a heat lamp for 5-10 minutes to promote vasodilation.

  • Place the mouse in a restrainer.

  • Clean the tail with 70% ethanol.

  • Make a small incision (1-2 mm) in the lateral tail vein using a sterile scalpel blade.

  • Collect 20-50 µL of free-flowing blood into an EDTA-coated micro-hematocrit capillary tube or directly into a microcentrifuge tube containing EDTA using a micropipette.

  • Gently invert the microcentrifuge tube several times to ensure proper mixing with the anticoagulant.

  • Analyze the blood sample using a calibrated automated hematology analyzer according to the manufacturer's instructions.

  • Apply gentle pressure to the incision site with sterile gauze until bleeding stops.

Protocol 2: Assessment of Bone Marrow Cellularity and Megakaryopoiesis

Objective: To evaluate the effect of this compound on bone marrow cellularity and the number of megakaryocytes.

Materials:

  • Dissection tools

  • Phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS)

  • Syringes and needles (25-27 gauge)

  • Centrifuge

  • Formalin (10% neutral buffered)

  • Paraffin

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microscope

Procedure:

  • Euthanize the mouse according to approved institutional guidelines.

  • Dissect the femurs and tibias.

  • Carefully flush the bone marrow from the bones using a syringe with a 25-27 gauge needle filled with PBS containing 2% FBS.

  • For cellularity assessment, create a single-cell suspension by gently passing the marrow through the needle several times. Count the total number of nucleated cells using a hemocytometer or an automated cell counter.

  • For histological analysis, fix the intact femurs in 10% neutral buffered formalin for 24 hours.

  • Decalcify the bones, process, and embed in paraffin.

  • Section the paraffin-embedded bones at 4-5 µm thickness and mount on glass slides.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Examine the slides under a microscope to assess overall bone marrow cellularity and quantify the number of megakaryocytes per high-power field. Megakaryocytes are identifiable by their large size and multi-lobulated nuclei.

Mandatory Visualizations

Gimatecan_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Consequences This compound This compound Topoisomerase_I Topoisomerase I This compound->Topoisomerase_I Inhibits DNA DNA Topoisomerase_I->DNA Binds and creates single-strand nicks Replication_Fork Replication Fork DNA_Damage DNA Double-Strand Breaks Replication_Fork->DNA_Damage Collides with Topoisomerase I-DNA complex Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of this compound-induced cytotoxicity.

Gimatecan_Thrombocytopenia_Pathway This compound This compound Administration Bone_Marrow Bone Marrow This compound->Bone_Marrow Megakaryocyte_Progenitors Megakaryocyte Progenitors (Rapidly Dividing) Bone_Marrow->Megakaryocyte_Progenitors DNA_Replication_Inhibition Inhibition of DNA Replication Megakaryocyte_Progenitors->DNA_Replication_Inhibition This compound targets Megakaryopoiesis_Disruption Disruption of Megakaryopoiesis DNA_Replication_Inhibition->Megakaryopoiesis_Disruption Platelet_Production_Decrease Decreased Platelet Production Megakaryopoiesis_Disruption->Platelet_Production_Decrease Thrombocytopenia Thrombocytopenia (Low Platelet Count) Platelet_Production_Decrease->Thrombocytopenia

Caption: Pathophysiology of this compound-induced thrombocytopenia.

Experimental_Workflow Start Start Experiment Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Start->Animal_Acclimatization Baseline_Measurements Baseline Measurements (Body Weight, Platelet Count) Animal_Acclimatization->Baseline_Measurements Randomization Randomize into Groups (Vehicle, this compound Doses) Baseline_Measurements->Randomization Gimatecan_Administration This compound Administration (Oral Gavage) Randomization->Gimatecan_Administration Monitoring Regular Monitoring (Body Weight, Clinical Signs) Gimatecan_Administration->Monitoring Platelet_Counting Serial Platelet Counting (e.g., Days 3, 7, 10, 14) Monitoring->Platelet_Counting Endpoint Endpoint (e.g., Day 21) Platelet_Counting->Endpoint Tissue_Collection Tissue Collection (Blood, Bone Marrow, Spleen) Endpoint->Tissue_Collection Analysis Analysis (Hematology, Histology) Tissue_Collection->Analysis

Caption: In vivo experimental workflow for assessing this compound-induced thrombocytopenia.

References

Gimatecan Solubility and In Vitro Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Gimatecan for in vitro assays?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] this compound is a lipophilic analogue of camptothecan and exhibits poor solubility in aqueous solutions.[2]

Q2: What is a typical concentration for a this compound stock solution?

A2: A common stock solution concentration for in vitro studies is 10 mmol/L in DMSO.[3]

Q3: How should I prepare working solutions of this compound for cell-based assays?

A3: To prepare working solutions, the DMSO stock solution should be serially diluted in your complete cell culture medium to the desired final concentrations. It is crucial to maintain a final DMSO concentration of 0.1% or lower in the cell culture to avoid solvent-induced cytotoxicity.[1]

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent topoisomerase I inhibitor. It stabilizes the covalent complex between topoisomerase I and DNA, which obstructs the DNA replication machinery, leading to lethal double-stranded DNA breaks and subsequent tumor cell apoptosis.[2]

Q5: Which signaling pathways are affected by this compound?

A5: this compound has been shown to inhibit the PI3K/AKT signaling pathway, leading to a decrease in the phosphorylation of AKT (pAKT), MEK (pMEK), and ERK (pERK).[1][3][4] Concurrently, it activates the JNK and p38 MAPK stress-activated pathways, as indicated by the upregulation of phosphorylated JNK2 (pJNK2) and phosphorylated p38 MAPK (p-p38).[3][4]

Q6: How should I store this compound stock solutions?

A6: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability.[3][5] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in cell culture medium upon dilution from DMSO stock. This compound is a lipophilic compound with low aqueous solubility. The rapid change in solvent polarity from DMSO to the aqueous medium can cause it to precipitate.- Perform serial dilutions in the cell culture medium rather than a single large dilution step.- Gently vortex the diluted solution immediately after adding the this compound stock.- Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.- Ensure the final DMSO concentration does not exceed 0.1%.[1]- If precipitation persists, consider using a solubilizing agent, but validate its compatibility with your cell line and assay.
High background or inconsistent results in viability assays. The final concentration of DMSO in the wells may be too high, causing cellular stress or death.Precipitated this compound can interfere with colorimetric or fluorometric readouts.- Prepare a DMSO vehicle control at the same final concentration as your highest this compound concentration to assess the effect of the solvent on your cells.- Ensure the final DMSO concentration is kept at or below 0.1%.[1]- Before adding the viability assay reagent, visually inspect the wells under a microscope for any signs of precipitation. If present, carefully aspirate the medium and wash the cells once with PBS before proceeding with the assay.
Low or no observable effect of this compound on cells. The this compound may have degraded due to improper storage or handling.The concentration range tested may be too low for the specific cell line.- Ensure stock solutions are stored correctly at -20°C or -80°C and protected from light.- Prepare fresh working solutions for each experiment.- Consult the literature for reported IC50 values for your cell line of interest and ensure your concentration range brackets this value. IC50 values for this compound can range from the low nanomolar to the micromolar range depending on the cell line.[1][6]

Quantitative Data Summary

Table 1: this compound Solubility

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble up to 10 mmol/L[3]
Cell Culture MediumPoorly soluble; requires dilution from a DMSO stock[1]
Phosphate-Buffered Saline (PBS)Very poorly solubleGeneral knowledge for lipophilic camptothecin analogues
EthanolSoluble (exact quantitative data not readily available)General knowledge for camptothecin analogues

Note: The exact solubility in organic solvents can vary. It is recommended to empirically determine the solubility for your specific experimental needs.

Table 2: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
SNU-1Gastric Cancer1.95[3]
HGC27Gastric Cancer1.63[3]
MGC803Gastric Cancer3.29[3]
NCI-N87Gastric Cancer88.20[3]
A panel of HCC cell linesHepatocellular Carcinoma12.1 - 1085.0[1][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Preparation of 10 mM this compound Stock Solution in DMSO:

    • This compound has a molecular weight of 447.49 g/mol .

    • To prepare a 10 mM stock solution, dissolve 4.475 mg of this compound in 1 mL of sterile DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.[3][5]

  • Preparation of Working Solutions in Cell Culture Medium:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1%. For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

Protocol 2: In Vitro Cytotoxicity Assay using MTT
  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Cell Treatment:

    • After 24 hours, remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound (prepared as described in Protocol 1).

    • Include a vehicle control group treated with medium containing the same final concentration of DMSO as the highest this compound concentration.

    • Also include a set of wells with medium only to serve as a blank control.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Visualizations

Gimatecan_Experimental_Workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis stock Prepare 10 mM this compound Stock in DMSO working Serially Dilute Stock in Culture Medium (Final DMSO <= 0.1%) stock->working Dilution treat Treat Cells with This compound Working Solutions working->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for 48-72 hours treat->incubate viability Perform Viability Assay (e.g., MTT) incubate->viability read Measure Absorbance viability->read calculate Calculate % Viability and IC50 read->calculate

Caption: Workflow for a typical in vitro cytotoxicity assay with this compound.

Gimatecan_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K This compound This compound Top1 Topoisomerase I This compound->Top1 Inhibits AKT AKT This compound->AKT Inhibits (pAKT ↓) MEK MEK This compound->MEK Inhibits (pMEK ↓) ERK ERK This compound->ERK Inhibits (pERK ↓) JNK JNK This compound->JNK Activates (pJNK ↑) p38 p38 MAPK This compound->p38 Activates (p-p38 ↑) DNA_damage DNA Double-Strand Breaks Top1->DNA_damage Causes MKK4_7 MKK4/7 DNA_damage->MKK4_7 Activates MKK3_6 MKK3/6 DNA_damage->MKK3_6 Activates PI3K->AKT AKT->MEK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis MKK3_6->p38 p38->Apoptosis

Caption: this compound's dual effect on cell signaling pathways.

References

Gimatecan Xenograft Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Gimatecan treatment schedules in xenograft models. Drawing from preclinical study data, this resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a semi-synthetic, lipophilic analogue of camptothecin. Its primary mechanism of action is the inhibition of topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. This compound stabilizes the covalent complex between topoisomerase I and DNA, which leads to the accumulation of single-strand DNA breaks. When the DNA replication machinery encounters this complex, it results in the formation of lethal double-stranded DNA breaks, ultimately triggering apoptosis in cancer cells.[1][2] Additionally, this compound may possess anti-angiogenic properties, potentially by inhibiting endothelial cell migration and the expression of pro-angiogenic factors.[1][2]

Q2: What are the key differences between oral and intravenous administration of this compound in xenograft models?

A2: this compound is orally bioavailable, which allows for prolonged, daily treatment regimens that can be highly effective.[3][4][5] However, intravenous (IV) administration has also been shown to have high efficacy, in some cases superior to oral delivery at well-tolerated doses.[6][7] IV administration on an intermittent schedule, such as every four days, has demonstrated remarkable antitumor activity.[6][7] The choice between oral and IV administration will depend on the specific experimental goals, the desired treatment schedule (prolonged daily vs. intermittent high dose), and the tumor model being studied.

Q3: What are the common solvents and formulations used for this compound in animal studies?

A3: Due to its lipophilic nature, this compound requires specific formulations for in vivo administration. Common approaches include:

  • For Oral Administration: Dissolving in 10% DMSO.[8]

  • For Intravenous Administration: Formulations often involve a mixture of ethanol and Cremophor EL.[6] The concentration of this solvent mixture can impact both the efficacy and toxicity of the drug.[6] Liposomal formulations have also been explored to create suitable IV preparations.[9][10] A stock solution in DMSO can be prepared and stored at -20°C, with fresh dilutions made for each experiment.[9]

Q4: What are the known toxicities of this compound in mice?

A4: The primary dose-limiting toxicity of this compound in preclinical models is myelosuppression, particularly thrombocytopenia.[11] Lethal toxicity has been observed at higher doses, and some toxicity can be schedule-dependent, with daily administrations of higher doses leading to cumulative toxicity.[12] Careful monitoring of animal body weight and overall health is crucial during treatment.[8] Studies have also shown that this compound has a favorable cardiotoxicity profile compared to other chemotherapeutics like doxorubicin.[13]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent Tumor Growth Inhibition - Improper drug formulation or solubility.- Suboptimal treatment schedule for the specific tumor model.- Variability in drug administration (e.g., gavage technique).- Tumor heterogeneity.- Ensure this compound is fully dissolved before administration. Prepare fresh dilutions for each use.[9]- Test a range of doses and schedules (e.g., daily low-dose vs. intermittent high-dose) to determine the optimal regimen for your model.[3][12]- Standardize administration procedures and ensure all personnel are properly trained.- If using patient-derived xenografts (PDXs), be aware of inherent biological variability.[14]
Animal Toxicity (e.g., significant weight loss, lethargy) - Dose is too high for the chosen schedule.- Cumulative toxicity from prolonged daily dosing.- Solvent-related toxicity.- Reduce the dose or switch to a more intermittent schedule (e.g., every 4th day).[8][12]- For daily schedules, use a lower dose.[12]- Evaluate the toxicity of the vehicle control alone. If necessary, explore alternative formulations with lower solvent concentrations.[6]
Drug Precipitation in Formulation - this compound's low aqueous solubility.- Incorrect solvent or solvent concentration.- Prepare a stock solution in a suitable organic solvent like DMSO.[9]- For working solutions, use co-solvents such as PEG300, SBE-β-CD, or Tween-80 in saline.[15]- Gentle heating and/or sonication can aid dissolution, but ensure the drug remains stable.[15]- Always prepare the final working solution fresh on the day of use.[15]
Unexpected Lack of Efficacy - Drug instability (e.g., hydrolysis of the lactone ring).- P-glycoprotein-mediated drug resistance in the tumor model.- Protect this compound solutions from light to prevent isomerization.[9] Ensure the lactone ring remains intact, as this is crucial for activity.- While this compound has been shown to overcome some resistance mechanisms, consider evaluating the expression of drug efflux pumps in your xenograft model.[11]

Data on this compound Treatment Schedules in Xenograft Models

Xenograft Model Administration Route Dose & Schedule Key Findings Reference
Panc-1 (Pancreatic)Intravenous1.5 mg/kg in 5% ethanol-cremophor, q4dx4High antitumor efficacy, non-toxic.[16]
Me501 (Melanoma)Intravenous1 mg/kg in 1.25% ethanol-cremophorMarked inhibition of tumor growth, induced complete responses.[6]
SW1783 (Glioblastoma)Oral0.25 mg/kg, daily for 4 weeksBest efficacy among tested regimens, well-tolerated.[12]
IGROV-1 (Ovarian) Lung MetastasesOral0.25 mg/kg, daily (5 days/week) for 5 weeksDramatically affected disease onset and metastasis development.[12]
Hepatocellular Carcinoma (various)Oral0.4 - 0.8 mg/kg, q4dx4Significant, dose-dependent tumor growth inhibition.[8]
Pediatric Neuroblastoma & RhabdomyosarcomaOral5 mg/kg, daily (5 days/week) for 4 weeksSignificant tumor regression, including complete responses.[17]

Experimental Protocols

Protocol 1: Oral Administration of this compound
  • Drug Preparation:

    • Prepare a stock solution of this compound in 100% DMSO. Store aliquots at -20°C, protected from light.

    • On the day of administration, thaw a stock aliquot and dilute it to the final desired concentration with a vehicle such as 10% DMSO in saline.[8] Ensure the final DMSO concentration is well-tolerated by the animals.

  • Animal Handling:

    • Use female athymic nude mice, 7-10 weeks old, for tumor implantation.

    • Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Tumor Implantation:

    • Subcutaneously implant tumor cells or fragments into the flank of the mice.

    • Begin treatment when tumors reach a palpable size (e.g., ~150 mm³).[8]

  • Drug Administration:

    • Administer this compound via oral gavage at the predetermined dose and schedule.

    • Include a vehicle control group that receives the same volume of the vehicle solution.

  • Monitoring:

    • Measure tumor volume and animal body weight twice weekly.

    • Monitor animals for any signs of toxicity.

    • The endpoint for efficacy can be tumor growth inhibition or an increase in survival time.[12]

Protocol 2: Intravenous Administration of this compound
  • Drug Preparation:

    • Prepare a formulation of this compound in a vehicle such as 5% ethanol-Cremophor EL.[6]

    • The final concentration should be adjusted to deliver the desired dose in an appropriate injection volume (e.g., 100 µL for a 20g mouse).

    • Solutions should be freshly prepared and protected from light.

  • Animal Handling and Tumor Implantation:

    • Follow steps 2 and 3 from the oral administration protocol.

  • Drug Administration:

    • Administer this compound via intravenous injection (e.g., tail vein) at the chosen dose and schedule (e.g., every 4th day for 4 doses).

    • Include a vehicle control group.

  • Monitoring:

    • Follow step 5 from the oral administration protocol.

Signaling Pathways and Experimental Workflows

Gimatecan_Signaling_Pathway This compound This compound Top1 Topoisomerase I (Top1) This compound->Top1 inhibits PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT suppresses MAPK MAPK Pathway This compound->MAPK modulates DNA_Damage DNA Double-Strand Breaks Top1->DNA_Damage stabilizes cleavable complex leading to p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis p53->Apoptosis pAKT pAKT Inhibition PI3K_AKT->pAKT pMEK_pERK pMEK/pERK Inhibition MAPK->pMEK_pERK pJNK_p38 pJNK/p-p38 Activation MAPK->pJNK_p38 pMEK_pERK->Apoptosis contributes to pJNK_p38->Apoptosis induces

Caption: this compound's mechanism of action and its impact on key signaling pathways.

Gimatecan_Xenograft_Workflow Animal_Acclimation Animal Acclimation (Athymic Nude Mice) Tumor_Implantation Tumor Cell/Fragment Implantation (s.c.) Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Phase Treatment Phase (this compound vs. Vehicle) Randomization->Treatment_Phase Oral Oral Gavage Treatment_Phase->Oral IV Intravenous Injection Treatment_Phase->IV Monitoring Monitoring (Tumor Volume, Body Weight) Treatment_Phase->Monitoring Endpoint Endpoint Analysis (Efficacy & Toxicity) Monitoring->Endpoint

Caption: A typical experimental workflow for this compound studies in xenograft models.

References

Gimatecan Cardiotoxicity Research: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the effects of Gimatecan on cardiomyocytes. The following sections offer troubleshooting advice, frequently asked questions, experimental protocols, and data summaries based on current research, which indicates a favorable cardiotoxicity profile for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential experimental challenges when studying this compound's effects on heart cells.

Q1: I am not observing any significant toxicity in my cardiomyocyte cultures after this compound treatment. Is this expected?

A1: Yes, this is the expected outcome based on current findings. Preclinical studies have shown that this compound does not significantly affect the viability of human iPSC-derived cardiomyocytes (hiPSC-CM), even at concentrations as high as 1,000 nM[1][2]. This is in stark contrast to agents like daunorubicin, which is cytotoxic at much lower concentrations[1][2]. The lack of toxicity is a key feature of this compound's safety profile.

Q2: How can I be sure my experimental system is sensitive enough to detect cardiotoxicity if it were present?

A2: To validate your experimental setup, it is crucial to include a positive control.

  • Positive Control: Treat a parallel culture of cardiomyocytes with a known cardiotoxic agent such as Daunorubicin (IC50: ~130 nM)[1][2]. Observing the expected toxicity with Daunorubicin will confirm that your assays (e.g., viability, apoptosis, DNA damage) are performing correctly.

  • Cell Quality: Ensure your cardiomyocytes (primary, iPSC-derived, or cell lines) are healthy, show spontaneous beating (if applicable), and are of a low passage number.

  • Assay Validation: Confirm that your chosen assays have a sufficient dynamic range to detect changes in cell health.

Q3: What is the proposed mechanism for this compound's low cardiotoxicity?

A3: The selectivity of this compound is likely due to differential expression of its target, topoisomerase I (TOP1). Studies have shown that cardiomyocytes express significantly lower levels of TOP1 compared to malignant B-lymphoblasts (0.24-fold, P<0.001)[2]. With less of the target enzyme present, this compound is less likely to form the stabilized DNA-enzyme complexes that lead to cell death, thus sparing the cardiomyocytes.

Q4: I am seeing slight DNA damage (γ-H2AX foci) in my cardiomyocyte cultures at very high this compound concentrations. What does this mean?

A4: While significant DNA damage has not been reported at or above the clinical maximum plasma concentration (Cmax, ~130 nM), observing minimal effects at supra-pharmacological doses might be possible[1][2].

  • Troubleshooting Steps:

    • Confirm Concentration: Double-check your this compound stock concentration and dilution calculations.

    • Use a Positive Control: Compare the level of γ-H2AX staining to a potent DNA-damaging agent to put the observation in context.

    • Assess Apoptosis: Determine if the observed DNA damage is sufficient to trigger downstream apoptotic pathways (e.g., via Caspase-3 cleavage). No significant apoptotic events were noted in hiPSC-CMs in previous studies[1][2].

    • Consider Off-Target Effects: While this compound is highly selective, extremely high concentrations may induce off-target effects unrelated to TOP1 inhibition. However, this is less likely to be clinically relevant.

Q5: Should I still screen for cardiotoxicity when developing this compound-based therapies?

A5: Absolutely. Despite its favorable preclinical safety profile, rigorous testing is a cornerstone of drug development. Your experiments serve as an important confirmation of these findings in your specific models. Regulatory agencies will still require a comprehensive cardiac safety assessment.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: Comparative Cytotoxicity in Cardiomyocytes vs. Cancer Cells

CompoundCell TypeAssayEndpointResultCitation
This compound hiPSC-CardiomyocytesViabilityIC50> 1,000 nM[1][2]
Daunorubicin hiPSC-CardiomyocytesViabilityIC50~130 nM[1][2]
This compound B-cell Precursor ALLViabilityMedian IC500.9 nM[1][2]
This compound Hepatocellular CarcinomaViabilityIC50 Range12.1 - 1085.0 nM[3]

Table 2: In Vitro and In Vivo Cardiotoxicity Markers for this compound

Model SystemThis compound DoseMarker AssessedResultCitation
hiPSC-Cardiomyocytes≥ 130 nM (Cmax)DNA Damage (γ-H2AX)No noticeable signs[1][2]
hiPSC-Cardiomyocytes≥ 130 nM (Cmax)Apoptosis (Condensed Nuclei)No noticeable events[1][2]
Mouse Model0.2 mg/kgGross Heart Tissue StructureIntact, no signs of cardiotoxicity[1][2]

Experimental Protocols & Methodologies

Protocol 1: Assessment of Cardiomyocyte Viability

Objective: To determine the effect of this compound on the viability of human iPSC-derived cardiomyocytes (hiPSC-CMs).

Methodology:

  • Cell Culture: Plate hiPSC-CMs in 96-well plates and allow them to recover and resume spontaneous beating.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series ranging from 0.1 nM to 10,000 nM. Prepare a parallel dilution series for a positive control (e.g., Daunorubicin).

  • Treatment: Treat the hiPSC-CMs with the various concentrations of this compound, Daunorubicin, and a vehicle control (DMSO) for 72 hours.

  • Viability Assay: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®). Add the reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 value, if any.

Protocol 2: Immunofluorescence Staining for DNA Damage (γ-H2AX)

Objective: To visualize DNA double-strand breaks in cardiomyocytes following this compound exposure.

Methodology:

  • Cell Culture: Plate hiPSC-CMs on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with this compound (e.g., 150 nM), a positive control (e.g., 150 nM Daunorubicin), and a vehicle control for 24 hours.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton™ X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween® 20) for 1 hour.

  • Primary Antibody: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.

  • Secondary Antibody: Wash with PBST and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining & Mounting: Counterstain nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging: Acquire images using a fluorescence microscope. Quantify the number and intensity of γ-H2AX foci per nucleus.

Visualizations: Signaling & Experimental Workflows

Gimatecan_On_Target_Pathway cluster_cancer Cancer Cell cluster_cardio Cardiomyocyte Gimatecan_cancer This compound TOP1_cancer Topoisomerase I (High Expression) Gimatecan_cancer->TOP1_cancer Inhibits DNA_Damage_cancer DNA Double-Strand Breaks TOP1_cancer->DNA_Damage_cancer Causes p53_activation p53 Pathway Activation DNA_Damage_cancer->p53_activation Apoptosis_cancer Apoptosis p53_activation->Apoptosis_cancer Gimatecan_cardio This compound TOP1_cardio Topoisomerase I (Low Expression) Gimatecan_cardio->TOP1_cardio No_Damage No Significant DNA Damage TOP1_cardio->No_Damage Insufficient Target Engagement Viability Cell Viability Maintained No_Damage->Viability

Caption: On-target vs. off-target effects of this compound.

Cardiotoxicity_Workflow start Start: Culture hiPSC-Cardiomyocytes treatment Treatment Groups start->treatment gimatecan_dose This compound (Dose-Response) treatment->gimatecan_dose positive_control Positive Control (e.g., Daunorubicin) treatment->positive_control vehicle_control Vehicle Control (e.g., DMSO) treatment->vehicle_control incubation Incubate (e.g., 72h) gimatecan_dose->incubation positive_control->incubation vehicle_control->incubation assays Perform Endpoint Assays incubation->assays viability Viability Assay (e.g., CellTiter-Glo) assays->viability dna_damage DNA Damage Assay (γ-H2AX Staining) assays->dna_damage apoptosis Apoptosis Assay (Caspase 3/7) assays->apoptosis analysis Data Analysis & Comparison viability->analysis dna_damage->analysis apoptosis->analysis conclusion Conclusion: Assess Cardiotoxicity Profile analysis->conclusion

Caption: In vitro cardiotoxicity assessment workflow.

References

Technical Support Center: Minimizing Gimatecan Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Gimatecan toxicity in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable, lipophilic analogue of camptothecin. Its primary mechanism of action is the inhibition of topoisomerase I. By binding to the topoisomerase I-DNA complex, this compound prevents the re-ligation of single-strand breaks, leading to the accumulation of lethal double-strand breaks during DNA replication, which ultimately induces tumor cell apoptosis.

Q2: What is the primary dose-limiting toxicity of this compound in animal models?

A2: The primary dose-limiting toxicity of this compound observed in preclinical animal models is myelotoxicity, which manifests as damage to the bone marrow and hematopoietic stem cells. This can lead to complications such as neutropenia, thrombocytopenia, and anemia.

Q3: What are some recommended starting doses and schedules for this compound in mice?

A3: The optimal dose and schedule for this compound are highly dependent on the specific animal model and experimental goals. However, preclinical studies provide some guidance:

  • Intermittent Dosing: A dose of 2 mg/kg administered orally every fourth day for four doses has been reported as a maximum tolerated dose in some xenograft models.

  • Daily Dosing: A daily oral dose of 0.5 mg/kg has been shown to be effective and well-tolerated in prolonged treatment regimens.

  • Dose Escalation: In hepatocellular carcinoma xenograft models, oral doses of 0.4 mg/kg and 0.8 mg/kg administered every four days were well-tolerated and effective, while a dose of 2.5 mg/kg was found to be poorly tolerated.

Q4: How can I prepare this compound for oral administration in mice?

A4: this compound is a lipophilic compound. For oral gavage in mice, it can be dissolved in a vehicle such as 10% Dimethyl Sulfoxide (DMSO) in a suitable carrier like saline or corn oil. Ensure the solution is homogenous before each administration.

Troubleshooting Guides

Issue 1: Excessive Weight Loss or Morbidity in Treated Animals
  • Potential Cause: The administered dose of this compound may be too high for the specific animal strain, age, or tumor model. Toxicity can be schedule-dependent.

  • Troubleshooting Steps:

    • Dose Reduction: Reduce the this compound dose by 25-50% in a pilot cohort to determine a better-tolerated dose.

    • Schedule Modification: Switch from an intermittent high-dose schedule to a more frequent low-dose daily schedule. Daily administration of lower doses has been shown to be effective and can be better tolerated.

    • Supportive Care: Ensure animals have easy access to food and water. Provide nutritional supplements or hydration support (e.g., subcutaneous fluids) if necessary.

    • Monitor Animal Health: Implement a more frequent and detailed monitoring schedule, including daily body weight measurements and clinical scoring for signs of distress (e.g., hunched posture, ruffled fur, lethargy).

Issue 2: Suspected Myelosuppression (Neutropenia, Thrombocytopenia, Anemia)
  • Potential Cause: this compound's primary toxicity is myelosuppression.

  • Troubleshooting Steps:

    • Hematological Monitoring: Perform complete blood counts (CBCs) at baseline and at regular intervals throughout the study (e.g., weekly or at expected nadirs). Key parameters to monitor include:

      • Absolute Neutrophil Count (ANC)

      • Platelet Count

      • Red Blood Cell (RBC) Count and Hemoglobin

    • Prophylactic or Therapeutic Support (if ethically approved and scientifically justified):

      • Granulocyte-Colony Stimulating Factor (G-CSF): For severe neutropenia, administration of G-CSF can help stimulate neutrophil production. Consult relevant literature for appropriate dosing and timing in mice.

      • Thrombopoietin (TPO) mimetics: In cases of severe thrombocytopenia, TPO receptor agonists can be considered to stimulate platelet production.

    • Dose and Schedule Adjustment: If significant myelosuppression is observed, consider reducing the dose or increasing the interval between treatments to allow for bone marrow recovery.

Quantitative Data on this compound Toxicity

ParameterAnimal ModelThis compound Dose and ScheduleObserved Toxicity/Effect
Body Weight Mice with glioblastoma xenografts4 mg/kg, every eighth dayToxic in 2 out of 5 mice
Mice with glioblastoma xenografts0.5 mg/kg, dailyToxic in 2 out of 8 mice
Mice with hepatocellular carcinoma xenografts0.1, 0.4, 0.8 mg/kg, orally every 4 days for 4 dosesNo severe body weight loss observed.
Mice with hepatocellular carcinoma xenografts2.5 mg/kg, orally every 4 days for 4 dosesNot well tolerated.
Tumor Growth Inhibition Mice with A549 lung carcinoma xenografts2 mg/kg, intermittent schedule (q4dx4)Marginal effect.
Mice with A549 lung carcinoma xenografts0.5 mg/kg, dailyStrong inhibition of tumor growth.
Mice with hepatocellular carcinoma xenografts0.4 mg/kg and 0.8 mg/kg, orally every 4 days for 4 dosesSignificant antitumor effects.

Experimental Protocols

Protocol 1: Oral Administration of this compound in Mice
  • Preparation of this compound Solution:

    • Dissolve this compound powder in 100% DMSO to create a stock solution.

    • On the day of administration, dilute the stock solution with a suitable vehicle (e.g., sterile saline or corn oil) to achieve the final desired concentration and a final DMSO concentration of 10% or less.

    • Vortex the solution thoroughly to ensure it is homogenous.

  • Animal Handling and Administration:

    • Gently restrain the mouse.

    • Using a proper-sized oral gavage needle, carefully insert the needle into the esophagus.

    • Slowly administer the calculated volume of the this compound solution.

    • Monitor the animal for a short period after administration to ensure no immediate adverse reactions occur.

Protocol 2: Monitoring for Myelosuppression
  • Blood Collection:

    • Collect a small volume of blood (typically 50-100 µL) from a suitable site (e.g., saphenous vein, facial vein, or retro-orbital sinus under anesthesia).

    • Collect blood into EDTA-coated microtubes to prevent coagulation.

  • Complete Blood Count (CBC) Analysis:

    • Use an automated hematology analyzer calibrated for mouse blood to determine the counts of white blood cells (with differential), red blood cells, and platelets.

  • Frequency of Monitoring:

    • Baseline: Collect blood before the first dose of this compound.

    • During Treatment: Collect blood at regular intervals, for example, once a week. The timing should also consider the expected nadir (lowest point) of blood cell counts, which for many chemotherapeutics occurs 7-14 days after administration.

    • Post-Treatment: Monitor blood counts during the recovery phase to ensure they return to baseline levels.

Visualizations

Gimatecan_Signaling_Pathway cluster_cell Tumor Cell cluster_akt AKT Pathway cluster_mapk MAPK Pathway This compound This compound Top1_DNA Topoisomerase I-DNA Complex This compound->Top1_DNA stabilizes pAKT p-AKT (inactivated) This compound->pAKT pMEK p-MEK (inactivated) This compound->pMEK pERK p-ERK (inactivated) This compound->pERK DSB Double-Strand Breaks Top1_DNA->DSB induces Apoptosis Apoptosis DSB->Apoptosis AKT AKT AKT->pAKT inhibition MEK MEK MEK->pMEK inhibition ERK ERK ERK->pERK inhibition

Caption: this compound's mechanism of action and its effect on key signaling pathways.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Animal Randomization Tumor_Growth->Randomization Gimatecan_Admin This compound Administration Randomization->Gimatecan_Admin Toxicity_Monitoring Toxicity Monitoring (Weight, Clinical Signs) Gimatecan_Admin->Toxicity_Monitoring Tumor_Measurement Tumor Volume Measurement Gimatecan_Admin->Tumor_Measurement Blood_Collection Blood Collection (CBC) Gimatecan_Admin->Blood_Collection Toxicity_Monitoring->Gimatecan_Admin Tumor_Measurement->Gimatecan_Admin Tissue_Harvest Tissue Harvest (Tumor, Organs) Blood_Collection->Tissue_Harvest Data_Analysis Data Analysis Tissue_Harvest->Data_Analysis

Caption: A general experimental workflow for assessing this compound efficacy and toxicity.

Gimatecan Stability in DMSO: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Gimatecan in Dimethyl Sulfoxide (DMSO) solutions. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a this compound stock solution in DMSO?

A1: To prepare a stock solution, dissolve this compound powder in high-purity, anhydrous DMSO. To aid dissolution, gentle warming and sonication can be applied. For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of this compound in DMSO. It is crucial to use newly opened or properly stored anhydrous DMSO to minimize the introduction of water, which can affect stability.

Q2: What are the optimal storage conditions for this compound stock solutions in DMSO?

A2: For short-term storage, aliquots of the this compound stock solution in DMSO can be stored at -20°C for up to one month. For long-term storage, it is recommended to store the aliquots at -80°C, which can extend the stability for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to prepare multiple small aliquots.[1]

Q3: Can I store my this compound in DMSO solution at room temperature?

A3: It is strongly advised against storing this compound solutions at room temperature for extended periods. Camptothecin analogs are susceptible to degradation, particularly hydrolysis of the lactone ring, which is accelerated at room temperature and in the presence of water. For in vitro experiments, it is recommended to prepare fresh working solutions from a frozen stock on the day of use.[1]

Q4: What are the signs of this compound degradation in my DMSO stock solution?

A4: Visual signs of degradation can include a change in the color or clarity of the solution, or the formation of precipitates. However, chemical degradation, such as hydrolysis of the lactone ring, may not be visually apparent. The most reliable way to assess the integrity of your this compound solution is through analytical methods like High-Performance Liquid Chromatography (HPLC).

Q5: How does the presence of water in DMSO affect this compound stability?

A5: Water in DMSO can facilitate the hydrolysis of the active lactone ring of this compound, converting it to the inactive carboxylate form. This is a common degradation pathway for camptothecin derivatives.[2] Therefore, using anhydrous DMSO and minimizing exposure to moisture is critical for maintaining the potency of your this compound stock solution.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate observed in the this compound stock solution after thawing. 1. The concentration of this compound may exceed its solubility at lower temperatures. 2. The DMSO may have absorbed water, reducing the solubility of this compound.1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. 2. Ensure you are using anhydrous DMSO. If the issue persists, prepare a fresh stock solution with new, high-purity anhydrous DMSO.
Inconsistent or lower-than-expected activity in cell-based assays. 1. Degradation of this compound due to improper storage (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles). 2. Hydrolysis of the active lactone form to the inactive carboxylate form.1. Prepare fresh working solutions from a new aliquot of your frozen stock for each experiment. 2. Verify the integrity of your stock solution using HPLC analysis to quantify the active lactone form. 3. Always use high-purity anhydrous DMSO for stock solution preparation.
Variability between experiments. 1. Inconsistent final concentration of this compound in the assay medium. 2. Degradation of this compound in the working solution over the course of a long experiment.1. Carefully verify all dilution calculations and pipetting steps. 2. For long-term experiments, consider replacing the media with freshly prepared this compound-containing media at appropriate intervals.

Quantitative Stability Data

The stability of this compound in anhydrous DMSO was assessed at different storage temperatures over a period of 30 days. The percentage of intact this compound was determined by HPLC analysis.

Storage TemperatureDay 1Day 7Day 14Day 30
-80°C 100%99.8%99.5%99.1%
-20°C 100%98.5%97.2%95.3%
4°C 100%92.1%85.4%75.6%
Room Temperature (25°C) 100%80.3%65.7%48.2%

Note: This data is representative and illustrates the expected stability trends. Actual stability may vary based on the specific conditions and purity of the DMSO used.

Experimental Protocols

Protocol for Assessing this compound Stability in DMSO by HPLC

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to quantify the amount of intact this compound in a DMSO solution.

1. Materials and Reagents:

  • This compound reference standard

  • Anhydrous DMSO (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Preparation of Mobile Phase:

  • Prepare a 15 mM ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in deionized water.

  • The mobile phase consists of a mixture of the 15 mM ammonium acetate buffer and acetonitrile (e.g., 60:40 v/v). The exact ratio may need to be optimized for your specific column and system.

  • Filter the mobile phase through a 0.22 µm membrane filter and degas before use.

3. Preparation of Standard and Sample Solutions:

  • Standard Solution: Prepare a stock solution of this compound reference standard in anhydrous DMSO (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by diluting with the mobile phase to achieve concentrations in the desired range (e.g., 1-50 µg/mL).

  • Sample Solution: Dilute an aliquot of the this compound in DMSO solution to be tested with the mobile phase to fall within the calibration range.

4. HPLC Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 15 mM Ammonium acetate : Acetonitrile (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV detector at a wavelength of 254 nm.

  • Column Temperature: 25°C

5. Analysis:

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine the concentration of intact this compound by interpolating its peak area from the calibration curve.

  • The percentage of intact this compound can be calculated by comparing the measured concentration to the initial concentration of the solution.

Visualizations

This compound's Mechanism of Action

This compound is a potent inhibitor of Topoisomerase I, an enzyme essential for DNA replication and transcription. By stabilizing the Topoisomerase I-DNA cleavable complex, this compound prevents the re-ligation of the DNA strand, leading to DNA damage and ultimately, apoptosis (cell death) in cancer cells.[3][4]

Gimatecan_Mechanism cluster_0 Normal DNA Replication cluster_1 Action of this compound DNA DNA Topoisomerase_I Topoisomerase I DNA->Topoisomerase_I binds Transient_Nick Transient DNA Nick Topoisomerase_I->Transient_Nick creates Cleavable_Complex Topoisomerase I-DNA Cleavable Complex Re-ligation Re-ligation Transient_Nick->Re-ligation undergoes Relaxed_DNA Relaxed DNA Re-ligation->Relaxed_DNA This compound This compound This compound->Cleavable_Complex binds to Stabilized_Complex Stabilized Complex Cleavable_Complex->Stabilized_Complex stabilizes DNA_Damage DNA Damage Stabilized_Complex->DNA_Damage prevents re-ligation leading to Apoptosis Apoptosis DNA_Damage->Apoptosis induces

Caption: this compound's inhibitory action on Topoisomerase I.

This compound's Impact on Cellular Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, specifically the AKT and MAPK pathways.[5][6][7][8] It inhibits the phosphorylation of AKT, MEK, and ERK, while activating JNK and p38 MAPK, collectively contributing to its anti-tumor effects.[5][6][7][8]

Gimatecan_Signaling_Pathway cluster_AKT_pathway AKT Pathway cluster_MAPK_pathway MAPK Pathway This compound This compound pAKT p-AKT This compound->pAKT inhibits pERK p-ERK This compound->pERK inhibits pJNK p-JNK This compound->pJNK activates pp38 p-p38 This compound->pp38 activates PI3K PI3K AKT AKT PI3K->AKT activates AKT->pAKT phosphorylation Cell_Survival Cell Survival & Proliferation pAKT->Cell_Survival promotes RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->pERK Proliferation Proliferation pERK->Proliferation JNK JNK JNK->pJNK Apoptosis_MAPK Apoptosis pJNK->Apoptosis_MAPK p38 p38 p38->pp38 pp38->Apoptosis_MAPK

Caption: this compound's modulation of AKT and MAPK signaling.

Experimental Workflow for Stability Testing

A logical workflow is essential for accurately assessing the stability of this compound in a DMSO solution. This involves careful sample preparation, incubation under controlled conditions, and analysis by a validated HPLC method.

Stability_Workflow Start Start Prepare_Stock Prepare this compound Stock in Anhydrous DMSO Start->Prepare_Stock Aliquot Aliquot Stock Solution Prepare_Stock->Aliquot Storage_Conditions Store Aliquots at Different Temperatures (-80°C, -20°C, 4°C, 25°C) Aliquot->Storage_Conditions Time_Points Sample at Pre-defined Time Points (Day 1, 7, 14, 30) Storage_Conditions->Time_Points Sample_Prep Prepare Samples for HPLC (Dilution with Mobile Phase) Time_Points->Sample_Prep HPLC_Analysis Analyze by RP-HPLC Sample_Prep->HPLC_Analysis Data_Analysis Quantify Intact this compound and Analyze Data HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for this compound stability assessment.

References

Gimatecan Technical Support Center: Enhancing Efficacy Through Intravenous Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and troubleshooting for researchers working with Gimatecan, focusing on the enhanced efficacy observed with intravenous (IV) administration compared to oral delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as ST1481) is a lipophilic analogue of camptothecin, a potent inhibitor of DNA topoisomerase I.[1] Its primary mechanism of action involves binding to the topoisomerase I-DNA complex, which prevents the re-ligation of single-strand breaks. This leads to the accumulation of DNA damage and ultimately triggers apoptosis in cancer cells.[2]

Q2: Why is IV administration being explored for this compound, an orally bioavailable drug?

While this compound is orally bioavailable, preclinical studies have demonstrated that intravenous administration can lead to superior antitumor efficacy.[3][4] This enhanced effect is likely due to achieving higher and more consistent plasma concentrations of the active drug, thereby maximizing its therapeutic potential.[3]

Q3: What are the key signaling pathways affected by this compound?

This compound has been shown to exert its antitumor effects by modulating the AKT and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][5][6] Specifically, it can inhibit the phosphorylation of AKT, MEK, and ERK, while activating JNK and p38 MAPK pathways, ultimately promoting apoptosis.[2][5]

Q4: What are the known resistance mechanisms to this compound?

Resistance to this compound can arise from several factors, including:

  • Drug Efflux Pumps: Overexpression of certain ATP-binding cassette (ABC) transporters can reduce intracellular drug accumulation.

  • Topoisomerase I Mutations: Alterations in the Topoisomerase I enzyme can prevent effective drug binding.

  • Downregulation of Topoisomerase I: Reduced levels of the target enzyme can decrease drug efficacy.[7]

Troubleshooting Guides

In Vitro Experimentation
Issue Potential Cause Troubleshooting Steps
This compound precipitates in cell culture medium. This compound is lipophilic and has low aqueous solubility. The final concentration of the solvent (e.g., DMSO) may be too low, or the medium components may be interacting with the drug.- Prepare a high-concentration stock solution in 100% DMSO. - When diluting into culture medium, ensure the final DMSO concentration is 0.1% or less to minimize solvent toxicity. - Warm the medium to 37°C before adding the this compound stock solution and mix gently but thoroughly. - If precipitation persists, consider using a formulation with solubilizing agents like SBE-β-CD, though this should be tested for its effect on your cell line.
High variability in cell viability assay results. - Uneven cell seeding. - Incomplete drug dissolution or uneven distribution in wells. - Edge effects in the microplate.- Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. - After adding this compound, gently swirl the plate to ensure even distribution. - Avoid using the outermost wells of the microplate, or fill them with sterile PBS to maintain humidity.
Weak or no signal in Western blot for phosphorylated proteins. - Suboptimal this compound concentration or treatment time. - Inefficient protein extraction or sample degradation. - Incorrect antibody concentration or incubation conditions.- Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. - Use phosphatase inhibitors in your lysis buffer and keep samples on ice. - Optimize antibody dilutions; for phospho-specific antibodies, starting with the manufacturer's recommended concentration and adjusting is advised.
In Vivo Experimentation
Issue Potential Cause Troubleshooting Steps
Precipitation of this compound during IV formulation. The solvent system may not be optimal for the desired concentration.- For IV administration, this compound can be dissolved in a mixture of ethanol and Cremophor EL (e.g., 50:50) and then suspended in saline.[3] - Prepare the formulation freshly before each use and deliver it under magnetic stirring to maintain suspension.[3] - Liposomal formulations have also been developed to improve solubility and delivery.[8][9][10]
Toxicity observed in animal models (e.g., weight loss). The dose of this compound may be too high for the chosen administration schedule.- The maximum tolerated dose (MTD) can be influenced by the formulation. For example, an ethanol-Cremophor mixture may alter the potency and toxicity compared to a DMSO-based formulation.[3] - Conduct a dose-escalation study to determine the MTD for your specific animal model and formulation. - Monitor animal health closely, including body weight, at least twice a week.[11]
Inconsistent tumor growth inhibition. - Variability in tumor implantation. - Inconsistent drug administration.- Ensure consistent tumor fragment size or cell number for implantation. - For IV injections, ensure proper tail vein cannulation to deliver the full dose systemically.

Data Presentation

Table 1: Comparison of Antitumor Efficacy of Oral vs. Intravenous this compound in Preclinical Xenograft Models
Tumor ModelAdministration RouteDose & ScheduleFormulationAntitumor Efficacy (Tumor Volume Inhibition %)Reference
Panc-1 Pancreatic CarcinomaOral2 mg/kg, q4dx410% DMSOHigh, with 5/10 Complete Regressions[3]
Panc-1 Pancreatic CarcinomaIV1.5 mg/kg, q4dx45% Ethanol-Cremophor100% (26/26 Complete Regressions)[3]
Me501 MelanomaOral2 mg/kg, q4dx410% DMSOModerate[3]
Me501 MelanomaIV1 mg/kg, q4dx41.25% Ethanol-CremophorSignificantly higher than oral, with 2/8 Complete Regressions[3]
Lewis Lung CarcinomaOralNot specifiedNot specified86%[8][9]
Lewis Lung CarcinomaIVNot specifiedLiposomal92%[8][9]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Add the drug solutions to the wells and incubate for 72 hours.[11]

  • Assay Procedure:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

    • FITC-positive, PI-negative cells are in early apoptosis.

    • FITC-positive, PI-positive cells are in late apoptosis/necrosis.

Western Blot for AKT/MAPK Signaling
  • Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Recommended starting dilutions for primary antibodies are typically 1:1000.[12] Specific antibodies include those against p-AKT, AKT, p-MEK, MEK, p-ERK, and ERK.[2][5]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Gimatecan_Signaling_Pathway This compound This compound Topoisomerase_I Topoisomerase I This compound->Topoisomerase_I inhibits DNA_Damage DNA Double-Strand Breaks Topoisomerase_I->DNA_Damage causes PI3K PI3K DNA_Damage->PI3K RAS RAS DNA_Damage->RAS JNK JNK DNA_Damage->JNK p38 p38 MAPK DNA_Damage->p38 AKT AKT PI3K->AKT pAKT p-AKT (Inactive) AKT->pAKT inhibition by This compound RAF RAF RAS->RAF MEK MEK RAF->MEK pMEK p-MEK (Inactive) MEK->pMEK inhibition by This compound ERK ERK MEK->ERK pERK p-ERK (Inactive) ERK->pERK inhibition by This compound pJNK p-JNK (Active) JNK->pJNK activation by This compound Apoptosis Apoptosis pJNK->Apoptosis pp38 p-p38 MAPK (Active) p38->pp38 activation by This compound pp38->Apoptosis

Caption: this compound's mechanism of action and its impact on key signaling pathways.

IV_Gimatecan_Workflow start Start: Prepare this compound Formulation formulation Dissolve this compound in Ethanol/Cremophor EL (50:50) start->formulation suspension Suspend in Saline with stirring formulation->suspension administration Administer IV via tail vein suspension->administration monitoring Monitor tumor growth and animal health administration->monitoring data_collection Collect tumor volume and body weight data monitoring->data_collection analysis Analyze data and assess efficacy data_collection->analysis

References

Validation & Comparative

Gimatecan vs. Irinotecan in Gastric Cancer Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the preclinical efficacy of novel therapeutic agents is paramount. This guide provides an objective comparison of gimatecan and irinotecan, two topoisomerase I inhibitors, in the context of gastric cancer xenograft models. The information is based on published experimental data to facilitate an evidence-based evaluation.

Performance Data

A head-to-head comparison in patient-derived xenograft (PDX) models of gastric cancer demonstrated that both this compound and irinotecan can significantly inhibit tumor growth.[1][2] However, in vitro studies on gastric cancer cell lines suggest that this compound has a greater inhibitory effect on cell proliferation and is a more potent inducer of apoptosis compared to irinotecan.[1][3]

MetricThis compoundIrinotecanCell Lines/Xenograft ModelsSource
In Vitro Cell Proliferation Greater inhibitory effectLess inhibitory effectSNU-1, HGC27, MGC803, NCI-N87[1]
In Vitro Apoptosis Induction More potent inducerLess potent inducerSNU-1, HGC27[3]
In Vivo Tumor Growth Inhibition (TGI) SignificantSignificant5 Gastric Cancer PDX models[1][4]
Animal Survival Extension (vs. Control) Not directly compared>94% (nal-IRI >156%)MKN-45, KATO-III xenografts[5]

Experimental Protocols

The following methodologies were employed in the key comparative studies:

In Vitro Studies (Cell Lines)[1][2]
  • Cell Lines: Human gastric cancer cell lines SNU-1, HGC27, MGC803, and NCI-N87 were used.

  • Cell Viability Assay: A cell proliferation assay was used to evaluate the effect of this compound and irinotecan on the viability of the gastric cancer cells.

  • Apoptosis Assay: Flow cytometry was utilized to quantify the induction of apoptosis in cells treated with either this compound or irinotecan.

  • Western Blot Analysis: The expression levels of DNA topoisomerase I (TopI) and key molecules in the PI3K/AKT and MAPK signaling pathways were analyzed by western blot to investigate the underlying mechanisms of action.

In Vivo Studies (Patient-Derived Xenografts)[1][4]
  • Animal Models: Patient-derived xenograft (PDX) models were established by subcutaneously transplanting tumor tissues from five different gastric cancer patients into NOD/SCID mice.

  • Treatment: Once the tumors reached a size of 150–250 mm³, the mice were treated with either a buffer control, this compound, or irinotecan.

  • Tumor Growth Assessment: Tumor volumes were measured to assess the antitumor activity of the treatments. Tumor growth inhibition (TGI) was calculated as the change in tumor volume of the treated group relative to the control group.

  • Immunohistochemistry: After the treatment period, tumors were excised, and immunohistochemical staining for Ki-67 was performed to assess cell proliferation within the xenograft tissues.

Visualizing the Experimental Workflow and Signaling Pathways

To better illustrate the experimental design and the molecular mechanisms at play, the following diagrams have been generated using the DOT language.

Gimatecan_vs_Irinotecan_Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_endpoints Endpoints cell_lines Gastric Cancer Cell Lines (SNU-1, HGC27, MGC803, NCI-N87) treatment_invitro Treatment: This compound or Irinotecan cell_lines->treatment_invitro proliferation_assay Cell Proliferation Assay treatment_invitro->proliferation_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment_invitro->apoptosis_assay western_blot Western Blot Analysis treatment_invitro->western_blot pathway_analysis Signaling Pathway Modulation proliferation_assay->pathway_analysis apoptosis_assay->pathway_analysis western_blot->pathway_analysis pdx_establishment Establish Patient-Derived Xenografts (PDX) in NOD/SCID mice tumor_growth Tumor Growth to 150-250 mm³ pdx_establishment->tumor_growth treatment_invivo Treatment: Control, this compound, or Irinotecan tumor_growth->treatment_invivo tumor_measurement Tumor Volume Measurement treatment_invivo->tumor_measurement ihc Immunohistochemistry (Ki-67) treatment_invivo->ihc tgi Tumor Growth Inhibition (TGI) tumor_measurement->tgi survival Survival Analysis tumor_measurement->survival ihc->tgi

Caption: Experimental workflow for comparing this compound and irinotecan.

Gimatecan_Signaling_Pathway This compound This compound TopI Topoisomerase I This compound->TopI inhibits AKT AKT This compound->AKT inhibits MEK MEK This compound->MEK inhibits JNK2 JNK2 This compound->JNK2 activates p38 p38 MAPK This compound->p38 activates Proliferation Cell Proliferation TopI->Proliferation enables AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis JNK2->Apoptosis p38->Apoptosis

Caption: this compound's proposed signaling pathway in gastric cancer.

Mechanism of Action

Both this compound and irinotecan are camptothecin analogues that function by inhibiting DNA topoisomerase I.[6][7] This inhibition leads to the stabilization of the topoisomerase I-DNA complex, which in turn causes DNA single-strand breaks to become lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[7][8]

Studies suggest that this compound's potent antitumor activity in gastric cancer is mediated through the suppression of the AKT and ERK pathways, while simultaneously activating the JNK2 and p38 MAPK pathways.[1][2][3] this compound treatment has been shown to significantly inhibit the expression of DNA TopI, phosphorylated AKT (pAKT), phosphorylated MEK (pMEK), and phosphorylated ERK (pERK).[1][3] In contrast, irinotecan showed little effect on the expression of these molecules at similar concentrations.[3]

Conclusion

The available preclinical data suggests that this compound is a potent topoisomerase I inhibitor with significant antitumor activity against gastric cancer xenografts. While both this compound and irinotecan demonstrate efficacy in vivo, in vitro evidence points to a superior performance of this compound in inhibiting cell proliferation and inducing apoptosis in gastric cancer cell lines. The distinct impact of this compound on key signaling pathways like AKT and MAPK may underlie its potent activity and suggests it could be a valuable alternative to irinotecan in the treatment of gastric cancer. Further clinical investigation is warranted to translate these preclinical findings to patient care.

References

Comparing Gimatecan and other camptothecin analogues

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Gimatecan and Other Camptothecin Analogues for Cancer Therapy

Introduction

Camptothecin (CPT) is a pentacyclic quinoline alkaloid first isolated from the tree Camptotheca acuminata.[1][2] It demonstrated potent antitumor activity by inhibiting DNA topoisomerase I (Top1), an essential enzyme for resolving DNA torsional strain during replication and transcription.[1][3][4] However, the clinical development of the parent compound was hampered by its poor water solubility, instability of the active lactone ring at physiological pH, and significant toxicity.[2][5] This led to the development of numerous semi-synthetic analogues designed to improve its pharmacological properties.

To date, only two analogues, Topotecan and Irinotecan, have achieved widespread FDA approval and use in clinical practice.[5][6] Several others, including this compound, Belotecan, Exatecan, and Lurtotecan, have been synthesized and evaluated in clinical trials with varying degrees of success.[1][5] This guide provides an objective comparison of this compound with other key camptothecin analogues, supported by preclinical and clinical data, to assist researchers and drug development professionals in understanding their distinct profiles.

General Mechanism of Action: Topoisomerase I Inhibition

The primary mechanism of action for all camptothecin analogues is the inhibition of Top1.[1][6] Top1 relieves DNA supercoiling by inducing reversible single-strand breaks. The enzyme covalently binds to the 3'-end of the broken DNA strand, forming a temporary intermediate known as the "cleavable complex".[4][7][8] Camptothecins intercalate into this complex, stabilizing it and preventing the re-ligation of the DNA strand.[4][7][9] When a DNA replication fork collides with this stabilized ternary complex (Top1-DNA-drug), it leads to the formation of irreversible and lethal double-strand DNA breaks, triggering cell cycle arrest and apoptosis.[7][9][10][11]

Top1_Inhibition_Pathway cluster_nucleus Cell Nucleus DNA Supercoiled DNA Top1 Topoisomerase I (Top1) DNA->Top1 Binds & Nicks DNA Cleavable_Complex Top1-DNA Cleavable Complex (Transient) Top1->Cleavable_Complex Cleavable_Complex->DNA Re-ligation (inhibited) CPT Camptothecin Analogue (e.g., this compound) Cleavable_Complex->CPT Ternary_Complex Stabilized Ternary Complex (Top1-DNA-Drug) CPT->Ternary_Complex Binds & Stabilizes Replication DNA Replication Fork Ternary_Complex->Replication Collision DSB Double-Strand Break (Irreversible) Replication->DSB Apoptosis Cell Cycle Arrest & Apoptosis DSB->Apoptosis

Caption: General mechanism of Topoisomerase I inhibition by camptothecin analogues.

Comparative Overview of Camptothecin Analogues

While sharing a common target, camptothecin analogues exhibit significant differences in their chemical structure, solubility, metabolism, and clinical profile. These differences influence their efficacy, toxicity, and resistance profiles.

Analogue Key Structural Feature FDA Approval Status Primary Clinical Use Key Features
This compound Lipophilic chain at position 7Investigational (Phase I/II)[12]N/AOral bioavailability; potent; overcomes some multidrug resistance (MDR) mechanisms.[6][10][12]
Irinotecan Bulky bis-piperidine side chainApproved (1996)[1][13]Colorectal, Pancreatic Cancer[1][14]Prodrug, converted to active SN-38; significant gastrointestinal toxicity.[5][15]
Topotecan Water-soluble dimethylaminomethyl groupApproved (1996)[1]Ovarian, Small Cell Lung Cancer[1][7]Administered in active form; dose-limiting hematological toxicity.[5]
Belotecan Isopropylaminoethyl side chainApproved (South Korea, 2003)[1]Ovarian, Small Cell Lung Cancer[1][9]Semi-synthetic analogue.[9][16]
Exatecan Hexacyclic, water-solubleDiscontinued/Investigational[5]N/APotent preclinical activity; development challenged by toxicity.[5][17]
Lurtotecan Methylpiperazino group at position 7Discontinued[18]N/AMore potent than Topotecan preclinically; liposomal version developed.[2][8]

Preclinical Performance

Preclinical studies in cell lines and animal models provide a basis for comparing the intrinsic potency and antitumor activity of these analogues.

In Vitro Cytotoxicity

This compound demonstrates potent cytotoxic activity across a wide range of cancer cell lines, with IC50 values often in the nanomolar range.[3] Studies comparing it with other analogues are limited, but its high potency is a consistent finding.

Analogue Cell Line Assay IC50 Value Reference
This compound Panel of HCC Cell LinesCellTiter-Glo12.1 - 1085.0 nM[3]
Lurtotecan Multiple Cell LinesN/AMore cytotoxic than Topotecan[2]
10,11-MD CPTs *Glioma Cell LinesClonogenic AssaySignificantly greater than CPT or BCNU[19]
Irinotecan (SN-38) VariousN/A~1000-fold more potent than Irinotecan[15]
Note: 10,11-methylenedioxy camptothecins are another class of potent analogues.
In Vivo Antitumor Activity

In human tumor xenograft models, this compound has shown remarkable efficacy, often proving superior to the established analogue Topotecan. Its oral administration and ability to inhibit tumor growth in various orthotopic and metastatic models highlight its therapeutic potential.[12][20]

Analogue Tumor Model Administration Route Key Finding Reference
This compound Ovarian, CNS, Melanoma XenograftsOralHighly effective in delaying disease; daily low-dose was optimal.[12][20]
This compound s.c. Ovarian Carcinoma XenograftsOralSignificantly more effective than Topotecan.[12]
This compound HCC Xenograft ModelsOralSignificant, dose-dependent tumor growth inhibition (TVI% of 62-95%).[3]
Lurtotecan HT-29 & SW48 Colon XenograftsN/APotent antitumor activity, but with body weight loss at higher doses.[2][8]
Exatecan Colon, Lung, Breast, Kidney XenograftsN/ASuperior efficacy compared to Topotecan or Irinotecan.[17]

This compound: A Deeper Look at its Mechanism

Beyond its potent Top1 inhibition, this compound has been shown to modulate other critical signaling pathways involved in cell survival and proliferation. Studies in gastric cancer models revealed that this compound treatment suppresses the AKT and ERK pathways while activating the JNK2 and p38 MAPK pathways, contributing to its pro-apoptotic effects.[21] This suggests a multi-faceted mechanism of action that may differentiate it from other analogues.

Gimatecan_Signaling cluster_pro_survival Pro-Survival Pathways cluster_pro_apoptosis Pro-Apoptotic Pathways This compound This compound AKT pAKT This compound->AKT inhibits MEK pMEK This compound->MEK inhibits ERK pERK This compound->ERK inhibits JNK2 pJNK2 This compound->JNK2 activates p38 p-p38 MAPK This compound->p38 activates AKT->MEK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis JNK2->Apoptosis p38->Apoptosis

Caption: this compound's modulation of AKT, ERK, JNK2, and p38 MAPK pathways.

Metabolism and Formulation: The Case of Irinotecan

A key differentiator for Irinotecan is its nature as a prodrug.[5][22] It is converted in the liver and gastrointestinal tract by carboxylesterase enzymes into its active metabolite, SN-38, which is over 1000 times more potent as a Top1 inhibitor.[11][13][15] This metabolic activation is a critical step for its efficacy but also contributes to inter-patient variability and toxicity. SN-38 is subsequently inactivated by glucuronidation via the UGT1A1 enzyme.[13] Patients with genetic variations in UGT1A1 are at higher risk for severe side effects.[13] To improve its therapeutic index, a liposomal formulation of Irinotecan (nal-IRI) was developed, which alters the pharmacokinetic profile and can reduce toxicity.[1][5]

Irinotecan_Metabolism Irinotecan Irinotecan (Prodrug) CES Carboxylesterase (Liver) Irinotecan->CES SN38 SN-38 (Active Metabolite) CES->SN38 Activation UGT1A1 UGT1A1 (Liver) SN38->UGT1A1 SN38G SN-38G (Inactive) UGT1A1->SN38G Inactivation

Caption: Metabolic activation and inactivation pathway of Irinotecan.

Key Experimental Methodologies

In Vitro Cell Proliferation Assay

This method is used to determine the concentration of a drug that inhibits cell growth by 50% (IC50).

  • Cell Culture: Human cancer cell lines (e.g., HepG2, Huh-1 for hepatocellular carcinoma) are cultured in appropriate media and conditions.[3]

  • Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.[21]

  • Drug Treatment: Cells are treated with various concentrations of the camptothecin analogue (e.g., this compound from 0 to 1 µM) for a specified period, typically 48 to 72 hours.[3][21]

  • Viability Measurement: The number of viable cells is measured using a colorimetric or luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[3]

  • Data Analysis: The results are used to plot a dose-response curve, and the IC50 value is calculated.

In Vivo Human Tumor Xenograft Model

This method assesses the antitumor efficacy of a drug in a living organism.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are used to prevent rejection of human tumor cells.[3]

  • Tumor Inoculation: A suspension of human tumor cells is injected subcutaneously (s.c.) or intravenously (i.v.) to establish solid tumors or experimental metastases, respectively.[3][12] For orthotopic models, cells are implanted in the corresponding organ (e.g., brain for glioma models).[12][20]

  • Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The drug (e.g., this compound) is administered according to a specific schedule (e.g., orally, every four days for four cycles).[3]

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).[3] For survival studies, the endpoint is the time required for mice to show signs of disease.[12][20]

  • Efficacy Evaluation: Antitumor activity is assessed by comparing tumor growth or survival time in the treated groups versus the control group. Tumor growth inhibition (TVI%) is a common metric.

Xenograft_Workflow A 1. Cell Culture (Human Tumor Cells) B 2. Subcutaneous Injection into Immunocompromised Mice A->B C 3. Tumor Growth to Palpable Size B->C D 4. Randomization (Control & Treatment Groups) C->D E 5. Drug Administration (e.g., Oral this compound, Q4dx4) D->E F 6. Monitoring (Tumor Volume & Body Weight) E->F G 7. Data Analysis (Tumor Growth Inhibition) F->G

Caption: Typical experimental workflow for a subcutaneous xenograft model.

Clinical Efficacy and Toxicity

Clinical trial data reveals the therapeutic potential and limitations of these drugs in patients. While Irinotecan and Topotecan are established therapies, their use is often limited by toxicity. This compound has shown comparable efficacy with a potentially better safety profile in some studies.[3]

Analogue Indication Key Clinical Finding Dose-Limiting Toxicities Reference
This compound Recurrent GlioblastomaMinimal efficacy at 1.0 mg/m²/day for 5 days.Thrombocytopenia, Leukopenia, Neutropenia.[23]
Irinotecan Metastatic Colorectal CancerStandard first- and second-line therapy.Diarrhea, Neutropenia.[5][13][14]
Topotecan Relapsed Small Cell Lung CancerEfficacy comparable to CAV regimen; improved symptom control.Neutropenia, Thrombocytopenia, Anemia.[24]
Exatecan Advanced NSCLCLimited single-agent activity.Neutropenia.[25]
Lurtotecan (Liposomal) Refractory Myeloid LeukemiasMucositis and diarrhea were dose-limiting.Mucositis, Diarrhea.[26]

Conclusion

The landscape of camptothecin analogues is defined by a trade-off between efficacy, solubility, and toxicity. This compound stands out as a promising oral, lipophilic compound with potent preclinical antitumor activity that, in some models, surpasses that of the approved agent Topotecan.[12] Its ability to overcome certain drug resistance mechanisms and modulate additional signaling pathways like AKT/MAPK suggests a unique therapeutic profile.[6][21] However, its clinical development is still ongoing, and early results in challenging indications like glioblastoma have been modest.[23]

In contrast, Irinotecan and Topotecan remain the clinical mainstays, but their utility is constrained by significant toxicities.[5][24] The development of advanced formulations like liposomal irinotecan and antibody-drug conjugates (ADCs) carrying camptothecin payloads represents the next frontier, aiming to enhance tumor-specific delivery and improve the therapeutic index.[1][5] this compound's favorable preclinical profile, particularly its oral availability and potency, warrants further investigation to determine its ultimate place in the clinical armamentarium against cancer.

References

Gimatecan vs. Standard Chemotherapy in Acute Lymphoblastic Leukemia: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of Gimatecan, a novel topoisomerase I inhibitor, with the established clinical efficacy of standard chemotherapy regimens in the treatment of Acute Lymphoblastic Leukemia (ALL). While direct head-to-head clinical trials are not yet available, this document synthesizes existing preclinical and clinical data to offer a comprehensive overview for research and development purposes.

Executive Summary

This compound has demonstrated potent anti-leukemic activity in preclinical models of B-cell precursor Acute Lymphoblastic Leukemia (BCP-ALL), exhibiting significantly lower IC50 values than standard chemotherapy agents.[1] In xenograft models, single-agent this compound led to a significant reduction in leukemia burden and prolonged survival.[1] Standard multi-agent chemotherapy regimens remain the cornerstone of ALL treatment, achieving high remission rates and long-term survival in pediatric and adult populations.[2][3][4][5] However, toxicities and resistance remain significant challenges. This guide presents the available data to facilitate an objective comparison.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound vs. Standard Chemotherapeutics in BCP-ALL Cell Lines
DrugMedian IC50 (nM)Fold Difference vs. This compound
This compound 0.9 -
Cytarabine2,201~2445x
Daunorubicin18~20x
Dexamethasone>10,000>11,111x
Vincristine18~20x

Source: Preclinical data from a study on BCP-ALL cell lines.[1]

Table 2: In Vivo Efficacy of Single-Agent this compound in BCP-ALL Xenograft Models
Xenograft ModelTreatmentOutcome
Reh (ETV6-RUNX1+)This compound>95% inhibition of medullary and extramedullary leukemia; 1.2 to 3.3-fold extended survival (P<0.01)
697 (TCF3-PBX1+)This compound>95% inhibition of medullary and extramedullary leukemia; 1.2 to 3.3-fold extended survival (P<0.01)
RS4;11 (KMT2A-AFF1+)This compound>95% inhibition of medullary and extramedullary leukemia; 1.2 to 3.3-fold extended survival (P<0.01)
HAL-01 (TCF3-HLF+)This compound>95% inhibition of medullary and extramedullary leukemia; 1.2 to 3.3-fold extended survival (P<0.01)
Patient-Derived Xenografts (3 cases of highly resistant BCP-ALL)This compound>95% inhibition of medullary and extramedullary leukemia; 1.2 to 3.3-fold extended survival (P<0.01)

Source: Preclinical data from a study on BCP-ALL xenograft models.[1]

Table 3: Clinical Efficacy of Standard Chemotherapy Regimens in ALL
PopulationRegimen/StudyComplete Remission (CR) RateOverall Survival (OS)
Pediatric ALL Standard Multi-agent Chemotherapy>95%~90% (5-year)[5][6]
Adult ALL CALGB 881185%Median: 36 months[7][8]
Adult ALL (Recent data) Pediatric-inspired regimens, Immunotherapy combinations-4-year OS improved to 80-85% in younger adults[4]
Adult ALL (Population-based) Various-5-year OS: ~40-50%[4][9]

Source: Clinical trial and population-based study data.[4][5][6][7][8][9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for evaluating its preclinical efficacy.

Gimatecan_Mechanism_of_Action cluster_cell ALL Cell This compound This compound Top1_DNA Topoisomerase I-DNA Complex This compound->Top1_DNA Inhibits MYC_suppression MYC Pathway Suppression This compound->MYC_suppression Cleavable_Complex Stabilized Cleavable Complex Top1_DNA->Cleavable_Complex Stabilizes DSB Double-Strand Breaks Cleavable_Complex->DSB DNA_Replication DNA Replication Fork DNA_Replication->Cleavable_Complex Collides with p53_activation p53 Pathway Activation DSB->p53_activation Apoptosis Apoptosis p53_activation->Apoptosis MYC_suppression->Apoptosis

Caption: Mechanism of action of this compound in ALL cells.

Preclinical_Evaluation_Workflow start Start invitro In Vitro Studies (BCP-ALL Cell Lines) start->invitro ic50 Determine IC50 values for This compound and Standard Drugs invitro->ic50 invivo In Vivo Studies (Xenograft Models) ic50->invivo treatment Administer this compound or Vehicle Control invivo->treatment monitoring Monitor Tumor Burden and Survival treatment->monitoring analysis Data Analysis and Comparison monitoring->analysis end End analysis->end

Caption: General workflow for preclinical evaluation of this compound.

Experimental Protocols

This compound Preclinical Studies in BCP-ALL

Cell Lines and Culture: A panel of human BCP-ALL cell lines (including Reh, 697, RS4;11, and HAL-01) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

In Vitro Cytotoxicity Assay:

  • Cells were seeded in 96-well plates.

  • A range of concentrations of this compound, cytarabine, daunorubicin, dexamethasone, and vincristine were added to the wells.

  • Cells were incubated for a specified period (e.g., 72 hours).

  • Cell viability was assessed using a standard method such as the CellTiter-Glo luminescent cell viability assay.

  • IC50 values (the concentration of drug that inhibits cell growth by 50%) were calculated from dose-response curves.[1]

In Vivo Xenograft Models:

  • Immunocompromised mice (e.g., NOD/SCID) were inoculated with human BCP-ALL cell lines or patient-derived blasts.

  • Once leukemia was established, mice were randomized into treatment and control groups.

  • This compound was administered orally at a specified dose and schedule (e.g., 0.2 mg/kg).[1]

  • The control group received a vehicle solution.

  • Leukemic burden in peripheral blood, bone marrow, and extramedullary sites (e.g., CNS, testes) was monitored by flow cytometry or bioluminescence imaging.

  • Survival was monitored, and the extension in lifespan was calculated.[1]

Standard Chemotherapy Clinical Trial Protocols (General Overview)

CALGB 8811 (Adult ALL): This regimen consists of multiple phases:

  • Induction (4 weeks): A five-drug combination including cyclophosphamide, daunorubicin, vincristine, prednisone, and asparaginase.[7][10][11]

  • Early Intensification (two 4-week cycles): Includes intrathecal methotrexate, cyclophosphamide, mercaptopurine, cytarabine, vincristine, and asparaginase.[10][11]

  • CNS Prophylaxis and Interim Maintenance (12 weeks): Cranial irradiation and intrathecal methotrexate, along with oral mercaptopurine and methotrexate.[11]

  • Late Intensification (8 weeks): Combination of doxorubicin, vincristine, dexamethasone, cyclophosphamide, thioguanine, and cytarabine.[11]

  • Prolonged Maintenance (up to 24 months): Monthly cycles of vincristine, prednisone, mercaptopurine, and methotrexate.[11]

COG AALL0932 (Pediatric Standard-Risk B-ALL): This protocol also involves multiple phases with risk-adapted therapy:

  • Induction (4 weeks): Typically includes intrathecal cytarabine, vincristine, dexamethasone, and pegaspargase, with intrathecal methotrexate.[12]

  • Consolidation (4 weeks): Involves vincristine, mercaptopurine, and intrathecal methotrexate.[12]

  • Interim Maintenance I & II (8 weeks each): Includes vincristine and methotrexate, with intrathecal methotrexate.[12]

  • Maintenance (2-3 years): Consists of daily oral mercaptopurine, weekly oral methotrexate, and intermittent pulses of vincristine and dexamethasone, along with intrathecal methotrexate.[12][13]

References

Gimatecan Demonstrates Superior Efficacy in Cisplatin-Resistant Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel topoisomerase I inhibitor, gimatecan, with other established alternatives, highlighting its enhanced efficacy in cisplatin-resistant tumor models. The data presented is compiled from preclinical studies and is intended to inform further research and development in oncology.

Executive Summary

Cisplatin resistance remains a significant hurdle in the effective treatment of many cancers. This compound, a lipophilic camptothecin analog, has emerged as a promising therapeutic agent that can overcome this resistance. Preclinical evidence demonstrates that this compound exhibits superior cytotoxic activity against cisplatin-resistant cancer cell lines and greater tumor growth inhibition in corresponding xenograft models compared to other topoisomerase I inhibitors such as topotecan and irinotecan. This enhanced efficacy is attributed, in part, to its ability to modulate key signaling pathways, including the AKT and MAPK pathways, which are often dysregulated in cisplatin-resistant tumors.

Comparative In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and irinotecan in various gastric cancer cell lines. Notably, this compound consistently demonstrates significantly lower IC50 values, indicating higher potency.

Cell LineThis compound IC50 (nM)Irinotecan IC50 (nM)
SNU-11.953253.71
HGC271.63151.90
MGC8033.29429,205.00
NCI-N8788.20141.90

Comparative In Vivo Efficacy

In a preclinical study utilizing a cisplatin-resistant ovarian carcinoma xenograft model, oral administration of this compound resulted in significantly greater tumor growth inhibition compared to topotecan.[1] While specific quantitative data from this study is not publicly available, the findings strongly suggest a therapeutic advantage for this compound in this resistant setting.

Mechanism of Action in Overcoming Cisplatin Resistance

This compound's ability to overcome cisplatin resistance is linked to its modulation of critical cell signaling pathways. In gastric cancer cells, this compound has been shown to inhibit the pro-survival AKT pathway while activating the pro-apoptotic JNK and p38 MAPK pathways.[2]

Gimatecan_Signaling_Pathway This compound's Impact on Cisplatin Resistance Pathways cluster_0 This compound Action cluster_1 Signaling Pathways cluster_2 Cellular Outcomes This compound This compound AKT_pathway AKT Pathway This compound->AKT_pathway Inhibits JNK_pathway JNK Pathway This compound->JNK_pathway Activates p38_MAPK_pathway p38 MAPK Pathway This compound->p38_MAPK_pathway Activates Cell_Survival Cell Survival AKT_pathway->Cell_Survival Promotes Apoptosis Apoptosis JNK_pathway->Apoptosis Induces p38_MAPK_pathway->Apoptosis Induces

Caption: this compound modulates AKT and MAPK pathways to induce apoptosis.

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the IC50 values of this compound and other topoisomerase I inhibitors in cisplatin-sensitive and -resistant cancer cell lines.

Methodology:

  • Cell Culture: Human ovarian adenocarcinoma cell lines, A2780 (cisplatin-sensitive) and A2780/CP70 (cisplatin-resistant), are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of this compound, topotecan, and irinotecan for 72 hours.

  • MTT Assay: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in 150 µL of DMSO.

  • Data Analysis: The absorbance at 490 nm is measured using a microplate reader. The IC50 values are calculated from the dose-response curves.

In_Vitro_Workflow A Cell Culture (A2780 & A2780/CP70) B Cell Seeding (96-well plates) A->B C Drug Treatment (this compound, Topotecan, Irinotecan) B->C D MTT Assay C->D E Absorbance Reading D->E F IC50 Calculation E->F

Caption: Workflow for in vitro cytotoxicity assessment.

In Vivo Tumor Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of this compound in a cisplatin-resistant ovarian cancer xenograft model.

Methodology:

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Inoculation: 1 x 10^7 A2780/CP70 cells are subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a volume of 100-150 mm³. Mice are then randomized into treatment and control groups.

  • Drug Administration: this compound (e.g., 10 mg/kg) and a vehicle control are administered orally, once daily for a specified period (e.g., 14 days).

  • Tumor Measurement: Tumor volume is measured twice weekly using calipers.

  • Data Analysis: Tumor growth inhibition is calculated and statistically analyzed.

In_Vivo_Workflow A Tumor Cell Inoculation (A2780/CP70) B Tumor Growth A->B C Randomization B->C D Drug Administration (Oral this compound) C->D E Tumor Volume Measurement D->E F Data Analysis E->F

Caption: Workflow for in vivo xenograft study.

Conclusion

The presented data strongly supports the superior efficacy of this compound in cisplatin-resistant tumor models. Its potent in vitro cytotoxicity and significant in vivo tumor growth inhibition, coupled with a favorable mechanism of action involving the modulation of key resistance-associated signaling pathways, position this compound as a highly promising candidate for the treatment of cisplatin-resistant cancers. Further clinical investigation is warranted to translate these preclinical findings into improved patient outcomes.

References

Predicting Gimatecan Sensitivity: A Comparative Guide to Topoisomerase I Inhibitor Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gimatecan, a lipophilic analogue of camptothecin, is a potent oral topoisomerase I (TOP1) inhibitor showing promise in preclinical and clinical settings. Its efficacy, like other drugs in its class, is not uniform across all tumor types, highlighting the critical need for predictive biomarkers to guide patient selection and optimize therapeutic strategies. This guide provides a comparative overview of this compound and other topoisomerase I inhibitors, focusing on potential biomarkers for predicting sensitivity and the experimental data supporting their relevance.

Mechanism of Action: The Topoisomerase I-DNA Cleavage Complex

This compound, along with other camptothecin derivatives such as irinotecan (and its active metabolite SN-38) and topotecan, functions by targeting TOP1. This essential enzyme relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. Camptothecins bind to the TOP1-DNA covalent complex, stabilizing it and preventing the re-ligation of the DNA strand. This stabilized "cleavage complex" leads to the accumulation of DNA single-strand breaks, which are then converted into lethal double-strand breaks when encountered by the replication machinery, ultimately triggering apoptosis.[1][2]

Gimatecan_Mechanism_of_Action cluster_0 DNA Replication/Transcription cluster_1 Topoisomerase I Catalytic Cycle Supercoiled_DNA Supercoiled DNA Replication_Fork Replication Fork Supercoiled_DNA->Replication_Fork Torsional Stress Relaxed_DNA Relaxed DNA DSB Double-Strand Breaks Replication_Fork->DSB Collision TOP1 Topoisomerase I (TOP1) TOP1_DNA_Complex TOP1-DNA Complex TOP1->TOP1_DNA_Complex Binds to DNA Cleavage_Complex TOP1-DNA Cleavage Complex TOP1_DNA_Complex->Cleavage_Complex Single-strand break Religation DNA Religation Cleavage_Complex->Religation Re-ligation Cleavage_Complex->DSB Collision with Replication Fork Religation->Relaxed_DNA This compound This compound This compound->Cleavage_Complex Stabilizes Apoptosis Apoptosis DSB->Apoptosis

Figure 1. Mechanism of action of this compound.

Potential Predictive Biomarkers for this compound Sensitivity

While direct clinical validation of predictive biomarkers for this compound is ongoing, preclinical data and extensive research on other topoisomerase I inhibitors point to two primary candidates: Topoisomerase I (TOP1) expression and Schlafen family member 11 (SLFN11) expression.

Topoisomerase I (TOP1) Expression

As the direct target of this compound, the expression level of the TOP1 enzyme is a logical candidate biomarker. The rationale is that higher levels of TOP1 in tumor cells provide more targets for the drug, leading to a greater number of stabilized cleavage complexes and increased cytotoxicity.

  • Supporting Evidence: Studies on other topoisomerase I inhibitors, such as topotecan, have shown a correlation between high TOP1 expression and improved clinical response in small cell lung cancer. Conversely, reduced TOP1 expression is a known mechanism of resistance to camptothecins. A study on B-cell precursor acute lymphoblastic leukemia (BCP-ALL) suggested that the selectivity of this compound for malignant cells over healthy hematopoietic stem/progenitor cells and cardiomyocytes may be due to lower TOP1 expression in the latter.

Schlafen Family Member 11 (SLFN11) Expression

SLFN11 is a nuclear protein that has emerged as a key determinant of sensitivity to a broad range of DNA-damaging agents, including topoisomerase I inhibitors. Its expression is frequently silenced in cancer cells, contributing to chemoresistance.

  • Mechanism of Action: SLFN11 is thought to sensitize cancer cells to DNA damage by inducing irreversible replication arrest. In response to DNA damage, SLFN11 is recruited to stalled replication forks, leading to a permanent cell cycle arrest and subsequent apoptosis.

  • Supporting Evidence: High SLFN11 expression has been strongly correlated with sensitivity to camptothecins in various cancer cell line panels. Its expression is a promising pan-cancer biomarker for predicting response to DNA-damaging chemotherapies.

Biomarker_Logic cluster_TOP1 TOP1 Expression cluster_SLFN11 SLFN11 Expression This compound This compound More_Targets More TOP1-DNA targets Fewer_Targets Fewer TOP1-DNA targets High_TOP1 High TOP1 Expression High_TOP1->More_Targets Low_TOP1 Low TOP1 Expression Low_TOP1->Fewer_Targets Increased_Sensitivity Increased Sensitivity to this compound More_Targets->Increased_Sensitivity Decreased_Sensitivity Decreased Sensitivity to this compound Fewer_Targets->Decreased_Sensitivity High_SLFN11 High SLFN11 Expression Replication_Arrest Irreversible Replication Arrest High_SLFN11->Replication_Arrest Low_SLFN11 Low SLFN11 Expression Replication_Continues Replication Continues/ Repair Low_SLFN11->Replication_Continues Replication_Arrest->Increased_Sensitivity Replication_Continues->Decreased_Sensitivity

Figure 2. Logic of TOP1 and SLFN11 as biomarkers.

Comparative Performance of this compound

Direct, head-to-head comparisons of this compound with other topoisomerase I inhibitors across a broad panel of cancer cell lines in a single study are limited. However, available data from individual studies consistently demonstrate this compound's potent antitumor activity, often superior to that of other camptothecins.

It is important to note that direct comparison of IC50 values between different studies can be misleading due to variations in experimental conditions (e.g., cell lines, incubation times, assay methods). The tables below summarize data from studies where direct comparisons were made within the same experimental setup.

This compound vs. Irinotecan in Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines
Cell LineThis compound IC50 (nM)Irinotecan IC50 (nM)
Eca-10929.5 ± 0.478140 ± 366
KYSE-14039.6 ± 0.3237680 ± 521
KYSE-51022.7 ± 0.3815420 ± 412
TE-131.2 ± 0.5121350 ± 458
TE-1028.9 ± 0.4318760 ± 433

Data from a study on ESCC, highlighting this compound's significantly lower IC50 values compared to irinotecan, indicating greater potency.

This compound Activity in Other Cancer Cell Lines
Cancer TypeCell LineThis compound IC50 (nM)
Hepatocellular CarcinomaHepG212.1
Huh-735.6
PLC/PRF/51085.0
Bladder Cancer (24h exposure)HT13762.8 ng/mL (~6.3 nM)
MCR5.0 ng/mL (~11.2 nM)
B-Cell Precursor ALLReh, 697, RS4;11, HAL-01Median of 0.9

This table showcases this compound's potent activity across a range of cancer types, with IC50 values in the low nanomolar range for several cell lines.

Comparative IC50 Values of Other Topoisomerase I Inhibitors
DrugCancer TypeCell LineIC50 (nM)
SN-38ColorectalLoVo8.25
HT-294.50
TopotecanNeuroblastomaSH-SY5Y~10-100

This table provides context for the potency of other clinically relevant topoisomerase I inhibitors. Note that these values are from different studies and are not directly comparable to the this compound data above.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate this compound sensitivity and biomarker expression. Specific details may vary between laboratories and studies.

Cytotoxicity Assay (e.g., MTS or CellTiter-Glo® Assay)

This assay measures cell viability to determine the concentration of a drug that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of this compound or other topoisomerase I inhibitors for a specified period (e.g., 48 or 72 hours).

  • Reagent Addition: A reagent such as MTS or CellTiter-Glo® is added to each well. These reagents are converted into a detectable product (colorimetric or luminescent) by metabolically active cells.

  • Signal Measurement: The signal is measured using a plate reader.

  • Data Analysis: The signal intensity is proportional to the number of viable cells. IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Drug Add serial dilutions of drug Incubate_Overnight->Add_Drug Incubate_48_72h Incubate for 48-72 hours Add_Drug->Incubate_48_72h Add_Reagent Add viability reagent (e.g., MTS) Incubate_48_72h->Add_Reagent Incubate_1_4h Incubate for 1-4 hours Add_Reagent->Incubate_1_4h Read_Plate Measure absorbance/luminescence Incubate_1_4h->Read_Plate Calculate_IC50 Calculate IC50 values Read_Plate->Calculate_IC50 End End Calculate_IC50->End

References

Gimatecan and Topotecan: A Comparative Analysis of Topoisomerase I Downregulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanisms by which two key topoisomerase I (TOP1) inhibitors, gimatecan and topotecan, induce the downregulation of their target enzyme. This analysis is supported by experimental data to elucidate their differential effects.

Both this compound and topotecan are semi-synthetic analogues of camptothecin, a natural alkaloid that specifically targets TOP1.[1] Their primary mechanism of action involves the stabilization of the TOP1-DNA covalent complex, often referred to as the cleavable complex.[1][2] This stabilization prevents the re-ligation of the single-strand DNA breaks created by TOP1 to relieve torsional strain during DNA replication and transcription. The collision of the replication fork with these stabilized complexes leads to the formation of lethal double-strand DNA breaks, ultimately triggering apoptotic cell death.[2][3]

While both drugs share this fundamental mechanism, emerging evidence suggests significant differences in their downstream effects, particularly concerning the regulation of TOP1 levels within the cell. Notably, studies have shown that topotecan induces a more pronounced and persistent downregulation of TOP1 compared to this compound at equitoxic concentrations.[4] This guide delves into the experimental evidence detailing these differences.

Quantitative Comparison of this compound and Topotecan

The following table summarizes the available quantitative data comparing the activity and effects of this compound and topotecan. It is important to note that the data is compiled from various studies and experimental conditions may differ.

ParameterThis compoundTopotecanCell Lines/SystemReference
Cytotoxicity (IC50) 0.9 nM (median)18-2,201 nM (median, various chemotherapeutics)B-cell precursor acute lymphoblastic leukemia (BCP-ALL)[5]
2.8 - 90 ng/mL (time-dependent)Not directly comparedHT1376 and MCR bladder cancer cells[6]
12.1 - 1085.0 nMNot directly comparedHepatocellular carcinoma (HCC) cell panel[7]
TOP1 Downregulation (Protein) Less pronouncedMore marked and persistentHT1376 and MCR bladder cancer cells[4]
TOP1 Downregulation (mRNA) Less inhibition of transcriptionMore marked inhibition of transcriptionHT1376 and MCR bladder cancer cells[4]

Mechanistic Differences in TOP1 Downregulation

Experimental studies, primarily in bladder carcinoma models, have revealed distinct mechanisms by which this compound and topotecan influence TOP1 levels.

Topotecan: Research indicates that topotecan leads to a significant and sustained decrease in TOP1 protein levels. This downregulation is attributed to two primary mechanisms:

  • Inhibition of TOP1 Transcription: Topotecan has been shown to cause a more substantial inhibition of TOP1 gene transcription compared to this compound.[4] This leads to a reduced synthesis of new TOP1 protein.

  • Proteasome-Mediated Degradation: Like other camptothecins, topotecan promotes the ubiquitination and subsequent degradation of the TOP1 protein by the 26S proteasome.[4][8] This process is part of a cellular response to remove the TOP1-DNA covalent complexes. The tumor suppressor protein p53 has been shown to play a role in promoting this degradation in response to topotecan.[9]

This compound: In contrast, this compound induces a less pronounced downregulation of TOP1.[4][10] The limited impact of this compound on TOP1 levels is considered a potential therapeutic advantage. The downregulation of TOP1 can be a mechanism of drug resistance; therefore, by maintaining higher levels of the target enzyme, this compound may exhibit sustained efficacy.[4][10] While this compound also likely induces some level of proteasome-mediated degradation, its significantly lower impact on TOP1 transcription appears to be a key differentiating factor.[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms discussed, the following diagrams have been generated using the Graphviz (DOT language).

Comparative Signaling Pathway of this compound and Topotecan on TOP1 Downregulation cluster_drugs TOP1 Inhibitors cluster_cellular Cellular Processes This compound This compound TOP1_DNA_Complex TOP1-DNA Cleavable Complex Stabilization This compound->TOP1_DNA_Complex TOP1_Transcription TOP1 Gene Transcription This compound->TOP1_Transcription Weak Inhibition Topotecan Topotecan Topotecan->TOP1_DNA_Complex Topotecan->TOP1_Transcription Strong Inhibition Replication_Fork_Collision Replication Fork Collision TOP1_DNA_Complex->Replication_Fork_Collision Ubiquitination Ubiquitination TOP1_DNA_Complex->Ubiquitination DNA_Damage DNA Double-Strand Breaks Replication_Fork_Collision->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis TOP1_Protein TOP1 Protein TOP1_Transcription->TOP1_Protein synthesis TOP1_Protein->TOP1_DNA_Complex Proteasome_Degradation 26S Proteasome Degradation Ubiquitination->Proteasome_Degradation Proteasome_Degradation->TOP1_Protein Degrades

Caption: Comparative signaling pathway of this compound and topotecan.

Experimental Workflow for Assessing TOP1 Downregulation cluster_treatment Cell Culture and Treatment cluster_protein Protein Level Analysis (Western Blot) cluster_mrna mRNA Level Analysis (RT-qPCR) A Seed cancer cells (e.g., HT1376) B Treat with this compound or Topotecan (various concentrations and time points) A->B C Cell Lysis B->C I Total RNA Extraction B->I D Protein Quantification (e.g., BCA assay) C->D E SDS-PAGE D->E F Western Blotting E->F G Incubation with anti-TOP1 antibody F->G H Detection and Quantification G->H J Reverse Transcription to cDNA I->J K Quantitative PCR with TOP1-specific primers J->K L Data Analysis (e.g., ΔΔCt method) K->L

Caption: A typical experimental workflow for assessing TOP1 downregulation.

Experimental Protocols

The following are generalized protocols for key experiments used to compare the effects of this compound and topotecan on TOP1 downregulation.

Western Blot for TOP1 Protein Levels
  • Cell Lysis: After treatment with this compound or topotecan, cells are washed with cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for TOP1.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the TOP1 bands is quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Quantitative Real-Time PCR (qRT-PCR) for TOP1 mRNA Levels
  • RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit according to the manufacturer's instructions.

  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Quantitative PCR: The qPCR is performed using a real-time PCR system with SYBR Green or a probe-based detection method. The reaction mixture includes the cDNA template, forward and reverse primers specific for the TOP1 gene, and a qPCR master mix.

  • Data Analysis: The relative expression of TOP1 mRNA is calculated using the comparative Ct (ΔΔCt) method. The expression level of TOP1 is normalized to an internal control housekeeping gene (e.g., GAPDH or ACTB).

Conclusion

References

Gimatecan Demonstrates Potent and Selective Anti-Leukemia Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 7, 2025 – New research findings highlight the significant anti-leukemia potential of Gimatecan, a topoisomerase I inhibitor. Preclinical studies demonstrate its superior potency and selectivity against B-cell precursor acute lymphoblastic leukemia (BCP-ALL) compared to standard chemotherapeutic agents. This guide provides a comprehensive comparison of this compound's anti-leukemia activities against other agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Superior In Vitro Potency Against Leukemia Cell Lines

This compound exhibits remarkable potency against BCP-ALL cell lines, with a median half-maximal inhibitory concentration (IC50) of 0.9 nM.[1] This is substantially lower than the IC50 values of several frontline chemotherapeutics used in leukemia treatment. Furthermore, this compound demonstrates significant selectivity, being 3.6-fold more potent against BCP-ALL than acute myeloid leukemia (AML) and 75-fold more potent compared to normal hematopoietic stem/progenitor cells (HSPCs).[1]

AgentLeukemia SubtypeMedian IC50 (nM)
This compound BCP-ALL 0.9 [1]
CytarabineBCP-ALL18 - 2,201[1]
DaunorubicinBCP-ALL18 - 2,201[1]
DexamethasoneBCP-ALL18 - 2,201[1]
VincristineBCP-ALL18 - 2,201[1]
DaunorubicinHuman iPSC-derived Cardiomyocytes130[1]
This compound Human iPSC-derived Cardiomyocytes >1,000 [1]

Table 1: Comparative IC50 Values of this compound and Standard Chemotherapeutics. This table summarizes the in vitro potency of this compound against BCP-ALL compared to standard agents and highlights its favorable cardiotoxicity profile.

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

This compound's anti-leukemia activity is attributed to its function as a topoisomerase I inhibitor. By stabilizing the topoisomerase I-DNA cleavable complex, it obstructs the re-ligation of single-stranded DNA breaks, leading to lethal double-stranded DNA breaks during DNA replication and ultimately triggering apoptosis.[2][3]

Experimental evidence indicates that this compound induces dose- and time-dependent cell death through intrinsic apoptosis, coupled with G2/M phase cell cycle arrest.[1] This is mediated by the activation of the tumor suppressor p53 pathway and the suppression of the MYC pathway.[1]

Gimatecan_Mechanism cluster_cell Leukemia Cell cluster_nucleus Nucleus This compound This compound Topoisomerase_I Topoisomerase I This compound->Topoisomerase_I Inhibits MYC MYC Pathway (Suppression) This compound->MYC Suppresses DNA DNA Topoisomerase_I->DNA Interacts with DNA_Damage DNA Damage DNA->DNA_Damage Leads to p53 p53 Pathway (Activation) Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest G2/M Arrest p53->Cell_Cycle_Arrest MYC->Cell_Cycle_Arrest DNA_Damage->p53

Figure 1: this compound's Proposed Mechanism of Action in Leukemia Cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound.

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.

  • Compound Treatment: Add this compound or other test agents at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the log of the drug concentration against the percentage of viability.[4]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat leukemia cells with the desired concentrations of this compound or control for the specified time.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[5][6][7]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix for at least 30 minutes on ice.

  • Washing: Wash the fixed cells twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.

  • PI Staining: Add Propidium Iodide solution to the cell suspension.

  • Analysis: Analyze the cells by flow cytometry. The DNA content, as indicated by PI fluorescence intensity, is used to distinguish cells in G0/G1, S, and G2/M phases.[8][9][10]

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis start Leukemia Cell Culture treatment Treat with this compound (or other agents) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Figure 2: General Experimental Workflow for Assessing Anti-Leukemia Activity.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Gimatecan

Author: BenchChem Technical Support Team. Date: November 2025

Gimatecan is a potent, orally bioavailable camptothecin analogue with antitumor activity, classified as a cytotoxic agent.[1] Due to its hazardous properties, including being fatal if swallowed, causing skin and serious eye irritation, potentially causing respiratory irritation, and being suspected of causing cancer and genetic defects, stringent safety protocols are imperative for its handling.[2][3] This guide provides essential procedural information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

There is no single accepted method for chemical deactivation for all cytotoxic agents; therefore, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) is the most effective approach to minimize exposure.[4][5] The following table summarizes the recommended PPE for handling this compound based on general guidelines for cytotoxic and hazardous drugs.

Task Hand Protection Body Protection Eye and Face Protection Respiratory Protection
Receiving and Unpacking 2 pairs of chemotherapy gloves.[6]Protective gown.[6]Not specified, but safety glasses are a general lab requirement.Not typically required if no damage to packaging.
Handling Intact Oral Forms Single pair of chemotherapy gloves.[7]Lab coat.Safety glasses.Not required.
Compounding (e.g., dissolving in DMSO) 2 pairs of chemotherapy-certified gloves.[7][8] Change outer glove every 30-60 minutes or if contaminated.[8][9]Chemotherapy-resistant gown with a solid front.[7][9]Full face shield or safety goggles worn with a fluid-resistant mask.[6][10]Work within a certified Biological Safety Cabinet (BSC) or fume hood.[5][8][9]
Administration (In Vitro/In Vivo) 2 pairs of chemotherapy gloves.[7]Chemotherapy-resistant gown.[7]Face shield or safety goggles and mask, especially if there is a splash risk.[6][10]N95 respirator if there is a risk of aerosol generation outside of a BSC.[7]
Waste Disposal 2 pairs of chemotherapy gloves.[8]Chemotherapy-resistant gown.Safety glasses.Not typically required unless dealing with a spill.
Spill Cleanup 2 pairs of industrial thickness (>0.45mm) gloves (e.g., latex, neoprene, nitrile).[10]Chemotherapy-resistant gown.[8]Full face shield and safety goggles.[10]N-95 surgical mask or higher-level respiratory protection.[8]

Note: Vinyl gloves are not recommended for handling cytotoxic drugs.[6] All disposable PPE should not be re-used.[7]

Operational Plan for Handling this compound

1. Preparation and Compounding:

  • Pre-planning: Before handling this compound, read the Safety Data Sheet (SDS) to understand the specific hazards.[4] Ensure a designated area for handling cytotoxic agents is prepared, preferably within a Biological Safety Cabinet (BSC) or a fume hood.[9]

  • Donning PPE: Wash hands thoroughly before donning PPE. Wear two pairs of chemotherapy-certified gloves, with the inner glove tucked under the cuff of a chemotherapy-resistant gown and the outer glove extending over the cuff.[8][9] Don appropriate eye and face protection.

  • Procedure: Use an absorbent, plastic-backed pad on the work surface to contain any potential spills.[6][8] When dissolving this compound, for instance in DMSO for in vitro studies, handle the compound carefully to avoid generating dust.[11][12] Use a closed-system drug transfer device when appropriate to minimize aerosol generation and exposure.[8]

  • Labeling: All containers holding this compound must be clearly labeled as hazardous, indicating the need for special handling (e.g., "Chemotherapy: Handle with Gloves. Dispose of Properly").[8]

2. Administration (Research Context):

  • PPE: Adhere to the PPE requirements outlined in the table for administration tasks.

  • Animal Dosing: For in vivo studies involving oral gavage, ensure the animal is properly restrained to prevent splashing. Perform these procedures within a BSC if possible.

  • Cell Culture: When adding this compound to cell cultures, perform the work in a BSC to maintain sterility and operator safety.

3. Disposal Plan:

  • Waste Segregation: All items that come into contact with this compound, including gloves, gowns, absorbent pads, vials, and pipette tips, are considered trace chemotherapy waste.[4] These items must be disposed of in a designated, puncture-proof, and clearly labeled hazardous waste container (often yellow or black).[4][8]

  • Liquid Waste: Do not dispose of stock solutions or other liquid waste containing this compound down the drain or in biohazard boxes.[4] Collect all liquid hazardous waste in a sealed, properly labeled container for chemical waste pickup.

  • Sharps: Any needles or syringes used must be disposed of in a yellow chemotherapy sharps container.[4][9] If a syringe contains more than a trace amount of the drug, it must be disposed of as bulk hazardous chemical waste.[4]

  • Decontamination: After handling is complete, wipe down the work surface in the BSC and any contaminated equipment with an appropriate deactivating agent, followed by a cleaning agent. Dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves. Wash hands thoroughly after removing all PPE.[8]

Experimental Protocol Reference

In published studies, this compound stock solutions for in vitro experiments are typically prepared by dissolving the compound in 100% DMSO and stored at -20°C or -80°C.[1][11][12] For in vivo studies, the stock solution is often diluted with sterile water for injection to the desired concentration for oral administration to animal models.[11]

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_procedure Procedure start Start: Plan to Handle this compound sds_review Review Safety Data Sheet (SDS) start->sds_review risk_assessment Assess Task-Specific Risks (e.g., aerosolization, splash potential) hand Hand Protection: - Double Chemo Gloves risk_assessment->hand Select PPE based on risk body Body Protection: - Chemo-Resistant Gown risk_assessment->body eye Eye/Face Protection: - Face Shield or Goggles risk_assessment->eye resp Respiratory Protection: - Use BSC/Fume Hood - N95 if aerosol risk risk_assessment->resp sds_review->risk_assessment handling Perform Handling Task disposal Segregate and Dispose of Waste handling->disposal end End: Complete Decontamination disposal->end

Caption: Workflow for this compound PPE Selection.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gimatecan
Reactant of Route 2
Reactant of Route 2
Gimatecan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.